Product packaging for 1H-Benzo[d]imidazole-4-carbaldehyde(Cat. No.:CAS No. 144876-36-8)

1H-Benzo[d]imidazole-4-carbaldehyde

Cat. No.: B115817
CAS No.: 144876-36-8
M. Wt: 146.15 g/mol
InChI Key: UNGJRTXGRUDJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1H-Benzo[d]imidazole-4-carbaldehyde is a useful research compound. Its molecular formula is C8H6N2O and its molecular weight is 146.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O B115817 1H-Benzo[d]imidazole-4-carbaldehyde CAS No. 144876-36-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-benzimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-4-6-2-1-3-7-8(6)10-5-9-7/h1-5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGJRTXGRUDJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627406
Record name 1H-Benzimidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144876-36-8
Record name 1H-Benzimidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,3-benzodiazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1H-Benzo[d]imidazole-4-carbaldehyde from o-Phenylenediamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1H-Benzo[d]imidazole-4-carbaldehyde, a valuable building block in medicinal chemistry. The synthesis commences from a derivative of o-phenylenediamine, specifically through a multi-step process involving nitration, hydrolysis, reduction, and cyclization. This document details the experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the synthetic workflow.

Introduction

Benzimidazole and its derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities. The introduction of a carbaldehyde group at the 4-position of the benzimidazole ring offers a versatile handle for further molecular elaboration, making this compound a key intermediate for the synthesis of novel therapeutic agents. This guide focuses on a practical and accessible synthetic route starting from readily available materials.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a four-step sequence starting from 4-acetylaminobenzaldehyde. This route involves the synthesis of the key intermediate, 3,4-diaminobenzaldehyde, followed by the final ring closure to form the target benzimidazole.

Synthesis_Pathway A 4-Acetylaminobenzaldehyde B 4-Acetylamino-3-nitrobenzaldehyde A->B Nitration C 4-Amino-3-nitrobenzaldehyde B->C Hydrolysis D 3,4-Diaminobenzaldehyde C->D Reduction E This compound D->E Cyclization

Figure 1: Overall synthetic pathway for this compound.

Step 1: Synthesis of 4-Acetylamino-3-nitrobenzaldehyde

The initial step involves the nitration of 4-acetylaminobenzaldehyde. The acetyl group protects the amino functionality and directs the incoming nitro group to the ortho position.

Experimental Protocol

To a stirred suspension of 4-acetylaminobenzaldehyde (10 g, 0.06 mol) in acetic anhydride (25 mL), the mixture is heated to 105 °C until complete dissolution.[1] The solution is then rapidly cooled in an ice bath to 30 °C to yield a fine precipitate. A mixture of 4 mL of nitric acid and 10 mL of acetic anhydride is prepared and added dropwise to the stirred suspension, maintaining the temperature below 35 °C.[1] After the addition, the mixture is stirred at 50 °C for 15 minutes and then poured into 200 mL of ice-cold water. The resulting precipitate of 4-acetylamino-3-nitrobenzaldehyde diacetate is collected by filtration, washed with ethanol and then water, and dried.[1]

Quantitative Data
Reactant/ProductMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mol)
4-AcetylaminobenzaldehydeC₉H₉NO₂163.1710 g0.06
Nitric AcidHNO₃63.014 mL-
Acetic AnhydrideC₄H₆O₃102.0925 mL + 10 mL-
4-Acetylamino-3-nitrobenzaldehydeC₉H₈N₂O₄208.17--

Step 2: Synthesis of 4-Amino-3-nitrobenzaldehyde

The acetyl protecting group is removed by acid hydrolysis to yield 4-amino-3-nitrobenzaldehyde.

Experimental Protocol

Approximately 6 g of the 4-acetylamino-3-nitrobenzaldehyde diacetate from the previous step is added to 20 mL of concentrated hydrochloric acid and heated on a water bath for 15 minutes.[1] After cooling, 30 mL of water is added to precipitate the 4-amino-3-nitrobenzaldehyde. The precipitate is collected by filtration, washed with water, and dried.[1] Recrystallization from water can be performed for further purification.[2]

Quantitative Data
Reactant/ProductMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mol)Yield
4-Acetylamino-3-nitrobenzaldehyde diacetate--6 g--
Concentrated Hydrochloric AcidHCl36.4620 mL--
4-Amino-3-nitrobenzaldehydeC₇H₆N₂O₃166.14--High

Step 3: Synthesis of 3,4-Diaminobenzaldehyde

The crucial reduction of the nitro group in 4-amino-3-nitrobenzaldehyde affords the unstable intermediate, 3,4-diaminobenzaldehyde. This step requires chemoselective reduction of the nitro group while preserving the aldehyde functionality. Catalytic hydrogenation is a clean and effective method for this transformation.[3]

Experimental Protocol

In a suitable pressure vessel, 4-amino-3-nitrobenzaldehyde (1.0 eq) is dissolved in ethanol to make a 0.5 M solution. To this solution, 10% Pd/C (typically 1-5 mol% of palladium) is carefully added. The vessel is sealed and purged with nitrogen gas multiple times to remove air. Hydrogen gas is then introduced to the desired pressure. The reaction mixture is stirred vigorously at room temperature or with gentle heating (up to 50 °C). The reaction progress is monitored by TLC or LC-MS and is typically complete within 2-8 hours. Upon completion, the hydrogen gas is carefully vented, and the vessel is purged with nitrogen. The reaction mixture is filtered through a pad of Celite® to remove the catalyst, which is then washed with a small amount of ethanol. The combined filtrate is concentrated under reduced pressure to yield crude 3,4-diaminobenzaldehyde. Due to its instability, it is often used immediately in the next step without extensive purification.

Quantitative Data
Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Reagents & ConditionsTypical Yield
4-Amino-3-nitrobenzaldehydeC₇H₆N₂O₃166.14H₂, 10% Pd/C, Ethanol>90%[3]
3,4-DiaminobenzaldehydeC₇H₈N₂O136.15--

Step 4: Synthesis of this compound

The final step is the cyclization of 3,4-diaminobenzaldehyde with formic acid to construct the benzimidazole ring.

Cyclization_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve 3,4-diaminobenzaldehyde in formic acid B Heat the mixture (e.g., reflux) A->B C Cool and neutralize with base B->C D Filter and wash the precipitate C->D E Recrystallize for purification D->E

Figure 2: Experimental workflow for the cyclization step.

Experimental Protocol

The crude 3,4-diaminobenzaldehyde obtained from the previous step is dissolved in an excess of formic acid. The mixture is heated to reflux for several hours, with the reaction progress monitored by TLC. After the reaction is complete, the mixture is cooled to room temperature. The solution is then carefully neutralized with a base, such as ammonium hydroxide or sodium hydroxide solution, until the product precipitates. The solid is collected by filtration, washed with cold water, and dried. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data
Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Reagents & Conditions
3,4-DiaminobenzaldehydeC₇H₈N₂O136.15Formic acid, heat
This compoundC₈H₆N₂O146.15-

Conclusion

This technical guide outlines a robust and reproducible multi-step synthesis of this compound. By providing detailed experimental protocols and quantitative data, this document serves as a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the production of this important chemical intermediate for further investigation and application. Careful execution of each step, particularly the handling of the unstable 3,4-diaminobenzaldehyde, is crucial for achieving high yields and purity of the final product.

References

Spectroscopic Characterization of 1H-Benzo[d]imidazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1H-Benzo[d]imidazole-4-carbaldehyde. Due to the limited availability of direct experimental data for this specific isomer in public databases, this document outlines the expected spectroscopic properties based on the well-established characteristics of benzimidazole derivatives. It includes predicted data for 1H NMR, 13C NMR, FT-IR, and Mass Spectrometry, along with a detailed, plausible experimental protocol for its synthesis and characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a foundational understanding for the analysis of this and related compounds.

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds composed of fused benzene and imidazole rings. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules with diverse therapeutic applications, including antimicrobial, antiviral, and antitumor agents. The specific substitution pattern on the benzimidazole core dictates its biological activity and physicochemical properties. This compound, an isomer with a formyl group at the 4-position, presents a valuable synthon for the development of novel therapeutic agents. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of such compounds.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H1 (N-H)12.0 - 13.0br s-
Aldehyde CHO9.9 - 10.5s-
H28.2 - 8.4s-
H57.4 - 7.6t7.5 - 8.0
H67.7 - 7.9d7.5 - 8.0
H77.9 - 8.1d7.5 - 8.0

Note: Spectra are typically recorded in DMSO-d₆. The N-H proton signal is often broad and its chemical shift can be concentration-dependent. The aromatic proton shifts are influenced by the electron-withdrawing nature of the carbaldehyde group.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Expected Chemical Shift (δ, ppm)
Aldehyde C=O190 - 195
C2142 - 145
C3a135 - 140
C4128 - 132
C5124 - 127
C6120 - 123
C7112 - 115
C7a140 - 144

Note: The chemical shifts are estimates and can vary based on the solvent and experimental conditions.[4][5]

Table 3: Predicted FT-IR Spectroscopic Data

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3100 - 3300Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C=O Stretch (Aldehyde)1680 - 1700Strong
C=N Stretch (Imidazole)1620 - 1640Medium
C=C Stretch (Aromatic)1450 - 1600Medium-Strong
C-H Bend (Aromatic)700 - 900Strong

Note: The N-H stretching vibration is often broad due to hydrogen bonding.[6][7][8]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Relative Intensity Assignment
146High[M]⁺ (Molecular Ion)
145High[M-H]⁺
118Medium[M-CO]⁺
117Medium[M-CHO]⁺
91Medium[C₆H₅N]⁺
90Medium[C₆H₄N]⁺

Note: The fragmentation pattern of benzimidazoles typically involves the loss of small molecules like HCN from the imidazole ring.[9][10][11][12]

Experimental Protocols

The synthesis of this compound can be approached through the condensation of 2,3-diaminobenzaldehyde with a suitable one-carbon source, such as formic acid or its derivatives. An alternative and common method involves the oxidation of a precursor like 1H-benzo[d]imidazol-4-yl)methanol. A general and plausible synthetic method starting from a commercially available precursor is detailed below.[13][14][15]

Synthesis of 2-Aryl-1H-benzo[d]imidazole-6-carbaldehyde (as an analogous procedure) [16][17]

This procedure describes the synthesis of a related isomer and can be adapted for the 4-carbaldehyde derivative.

  • Step 1: Synthesis of 2-Aryl-1H-benzo[d]imidazole-6-carbonitrile. A mixture of 4-cyano-1,2-phenylenediamine (1.0 eq), an appropriately substituted benzaldehyde (1.5 eq), and sodium metabisulfite (0.5 eq) in a mixture of ethanol and water is refluxed for 4-6 hours. After completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with water, and dried.[16][17]

  • Step 2: Reduction of the Nitrile to the Aldehyde. The synthesized 2-aryl-1H-benzo[d]imidazole-6-carbonitrile (1.0 eq) is dissolved in 75% aqueous formic acid. To this solution, Ni-Al alloy (1.2 eq) is added, and the mixture is heated at 95 °C for 3 hours under an inert atmosphere. The hot mixture is filtered through Celite, and the filtrate is concentrated. The pH of the resulting aqueous solution is adjusted to 9.0 with 2N NaOH, and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by column chromatography.[16]

Spectroscopic Characterization Protocol

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1][18]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is recorded using a KBr pellet or as a thin film on a diamond ATR accessory in the range of 4000-400 cm⁻¹.[6][7]

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectra are obtained on a mass spectrometer, typically at an ionization voltage of 70 eV. High-resolution mass spectrometry (HRMS) can be performed using ESI-TOF to confirm the elemental composition.[9][19]

Visualization of Workflows and Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the general synthetic pathway and experimental workflow for the characterization of benzimidazole derivatives.

Synthesis_Pathway reactant1 o-Phenylenediamine derivative intermediate Schiff Base or Amide Intermediate reactant1->intermediate Condensation reactant2 Aldehyde or Carboxylic Acid reactant2->intermediate product 1H-Benzo[d]imidazole derivative intermediate->product Cyclization/ Oxidation

Figure 1. General synthetic pathway for benzimidazole derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry (EI, HRMS) purification->ms interpretation Spectral Interpretation nmr->interpretation ftir->interpretation ms->interpretation confirmation Structure Confirmation interpretation->confirmation

References

Spectroscopic and Analytical Profile of 1H-Benzo[d]imidazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for 1H-Benzo[d]imidazole-4-carbaldehyde, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this particular isomer, this document presents data for a closely related analogue, 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde, to offer valuable comparative insights. Additionally, a general experimental protocol for NMR analysis of benzimidazole derivatives is provided, alongside a logical workflow for their synthesis and characterization.

NMR Spectroscopic Data

Table 1: ¹H NMR Data for 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde

Chemical Shift (δ, ppm)MultiplicityAssignment
12.52SingletBenzimidazole-NH
9.95SingletCarboxaldehyde proton
7.11–7.88MultipletAromatic protons (Ar-H)

Solvent: DMSO-d₆

Table 2: ¹³C NMR Data for 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde [1]

Chemical Shift (δ, ppm)Assignment
192.4C=O (Carboxaldehyde)
143.7C=N
140.9C-N
109.5–134.7Aromatic Carbons

Solvent: DMSO-d₆[1]

Experimental Protocols for NMR Analysis

The following is a general procedure for the acquisition of NMR spectra for benzimidazole derivatives, based on standard laboratory practices.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the benzimidazole sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often preferred for benzimidazole derivatives as it effectively dissolves many of these compounds and allows for the clear observation of the N-H proton.

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool placed in the Pasteur pipette during transfer to the NMR tube.

2.2. NMR Data Acquisition

  • Instrument Setup: The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR: Acquire the proton NMR spectrum using standard acquisition parameters. Key parameters to note include the number of scans, relaxation delay, and acquisition time.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.

Synthesis and Characterization Workflow

The synthesis and characterization of benzimidazole derivatives follow a logical progression of steps to ensure the desired product is obtained with high purity and its structure is unequivocally confirmed.

Benzimidazole Synthesis and Characterization Workflow Start Starting Materials (o-phenylenediamine and aldehyde) Synthesis Chemical Synthesis (e.g., condensation reaction) Start->Synthesis Workup Reaction Work-up (Extraction, Washing) Synthesis->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification Purity_Check Purity Assessment (TLC, HPLC, Melting Point) Purification->Purity_Check Purity_Check->Purification Impure Structure_Elucidation Structural Characterization Purity_Check->Structure_Elucidation Pure NMR NMR Spectroscopy (¹H, ¹³C) Structure_Elucidation->NMR Mass_Spec Mass Spectrometry (MS) Structure_Elucidation->Mass_Spec FTIR FTIR Spectroscopy Structure_Elucidation->FTIR Final_Product Pure Characterized This compound NMR->Final_Product Mass_Spec->Final_Product FTIR->Final_Product

Caption: A logical workflow for the synthesis and characterization of this compound.

Signaling Pathways and Logical Relationships

The characterization of a novel compound like this compound involves a series of analytical techniques that provide complementary information to build a complete structural picture. The relationship between these techniques and the information they provide is crucial for unambiguous structure determination.

Structural Elucidation of this compound Compound This compound NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS FTIR FTIR Spectroscopy Compound->FTIR Elemental_Analysis Elemental Analysis Compound->Elemental_Analysis H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR Proton_Environment Proton Environment & Connectivity (J-coupling) H_NMR->Proton_Environment Carbon_Skeleton Carbon Skeleton C_NMR->Carbon_Skeleton Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Functional_Groups Functional Groups (C=O, N-H, C=N) FTIR->Functional_Groups Elemental_Composition Elemental Composition (%C, %H, %N) Elemental_Analysis->Elemental_Composition

Caption: Interrelationship of analytical techniques for the structural elucidation of this compound.

References

An In-depth Technical Guide on 1H-Benzo[d]imidazole-4-carbaldehyde and Its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1H-Benzo[d]imidazole-4-carbaldehyde is scarce in publicly available literature. This guide provides a comprehensive overview based on available information for closely related isomers (e.g., 5- and 6-carbaldehyde derivatives) and the broader class of benzimidazole compounds to infer its probable characteristics and methodologies.

Core Concepts and Introduction

This compound belongs to the benzimidazole family, a class of heterocyclic aromatic organic compounds consisting of a fusion between a benzene ring and an imidazole ring. The benzimidazole scaffold is a significant pharmacophore in medicinal chemistry, forming the core structure of numerous pharmaceuticals with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The introduction of a carbaldehyde (formyl) group at the 4-position of the benzimidazole ring is expected to provide a reactive site for further chemical modifications, making it a valuable building block in the synthesis of more complex drug candidates.

Physicochemical Properties

Due to the limited availability of specific data for this compound, the following tables summarize the known properties of the parent compound, 1H-Benzo[d]imidazole, and the closely related 1H-Benzo[d]imidazole-5-carbaldehyde to provide an estimated profile.

Table 1: General and Physical Properties
Property1H-Benzo[d]imidazole1H-Benzo[d]imidazole-5-carbaldehyde (Predicted)Notes and Inferences for this compound
Molecular Formula C₇H₆N₂C₈H₆N₂O[4]C₈H₆N₂O
Molecular Weight 118.14 g/mol 146.15 g/mol [4]146.15 g/mol
Appearance White to off-white crystalline solid-Likely a crystalline solid, color may vary from white to yellow/brown.
Melting Point 170-172 °C-Expected to be a relatively high-melting solid, similar to other benzimidazole derivatives. For comparison, some 2-aryl-1H-benzo[d]imidazole-6-carbaldehydes have melting points ranging from 110 °C to over 260 °C.[3][5]
Boiling Point 360 °C-Expected to have a high boiling point.
Solubility Sparingly soluble in water; soluble in ethanol, DMSO, and DMF.-Likely to exhibit poor solubility in water and good solubility in polar organic solvents like DMSO and DMF.
Table 2: Chemical and Spectroscopic Identifiers
Identifier1H-Benzo[d]imidazole1H-Benzo[d]imidazole-5-carbaldehydeInferences for this compound
CAS Number 51-17-258442-17-4[4]A unique CAS number would exist for this specific isomer.
IUPAC Name 1H-Benzo[d]imidazole1H-Benzo[d]imidazole-5-carbaldehyde[4]This compound
InChI Key RPHHFEJAFGOLAI-UHFFFAOYSA-NALCHVVTYAHQOFY-UHFFFAOYSA-N[4]A unique InChI key would be assigned.
SMILES C1=CC=C2C(=C1)NC=N2C1=CC2=C(C=C1C=O)NC=N2[4]O=Cc1cccc2ncc[nH]c12
LogP (Predicted) 1.51.3[4]Expected to be in a similar range, indicating moderate lipophilicity.
pKa (Predicted) ~13 (NH proton)-The imidazole NH proton is weakly acidic. The presence of the electron-withdrawing aldehyde group may slightly increase its acidity compared to the parent benzimidazole.

Experimental Protocols

General Synthesis of 2-Aryl-1H-benzo[d]imidazole-6-carbaldehydes

A reported method for synthesizing 2-aryl-1H-benzo[d]imidazole-6-carbaldehydes involves the condensation of a substituted o-phenylenediamine with an appropriate aromatic aldehyde in the presence of an oxidizing agent like sodium metabisulfite (Na₂S₂O₅).[3][5]

Reaction Scheme:

  • Starting Materials:

    • A substituted 1,2-diaminobenzene (o-phenylenediamine). For the target molecule, this would be 3,4-diaminobenzaldehyde.

    • An appropriate aldehyde or carboxylic acid.

  • Reagents and Solvents:

    • An oxidizing agent (e.g., sodium metabisulfite) or a dehydrating agent (e.g., polyphosphoric acid).

    • A suitable solvent, such as ethanol.[5]

  • Procedure:

    • The o-phenylenediamine derivative and the aldehyde are dissolved in the solvent.

    • The oxidizing or dehydrating agent is added to the mixture.

    • The reaction mixture is typically heated under reflux for several hours.[5]

    • Upon completion, the reaction mixture is cooled, and the product is isolated, often by precipitation and filtration.

    • The crude product is then purified, for example, by recrystallization.

The following diagram illustrates a generalized workflow for the synthesis and characterization of benzimidazole derivatives.

G General Workflow for Benzimidazole Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application start Starting Materials (o-phenylenediamine, aldehyde) reaction Condensation Reaction (e.g., Phillips Condensation) start->reaction workup Reaction Work-up (Precipitation, Filtration) reaction->workup purification Purification (Recrystallization, Chromatography) workup->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir mp Melting Point Analysis purification->mp bio_assay Biological Assays (e.g., Anticancer, Antimicrobial) nmr->bio_assay ms->bio_assay ir->bio_assay mp->bio_assay sar_studies Structure-Activity Relationship (SAR) Studies bio_assay->sar_studies

Caption: A generalized workflow for the synthesis and characterization of benzimidazole derivatives.

Reactivity and Chemical Properties

The chemical reactivity of this compound is dictated by the functional groups present: the benzimidazole ring system and the aldehyde group.

  • Aldehyde Group: The formyl group is a versatile handle for a variety of chemical transformations, including:

    • Oxidation: Can be oxidized to the corresponding carboxylic acid (1H-benzo[d]imidazole-4-carboxylic acid).

    • Reduction: Can be reduced to the corresponding alcohol ( (1H-benzo[d]imidazol-4-yl)methanol).

    • Reductive Amination: Can react with amines in the presence of a reducing agent to form secondary or tertiary amines.

    • Wittig Reaction: Can be converted to an alkene.

    • Condensation Reactions: Can react with active methylene compounds or amines to form larger, more complex structures.

  • Benzimidazole Ring:

    • N-H Acidity: The proton on the imidazole nitrogen is weakly acidic and can be deprotonated with a suitable base.

    • N-Alkylation/Arylation: The nitrogen atoms can be alkylated or arylated.

    • Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution, although the reactivity will be influenced by the existing substituents.

Biological Activity and Role in Drug Development

While specific biological data for the 4-carbaldehyde isomer is lacking, the benzimidazole scaffold is a cornerstone in drug discovery. Benzimidazole derivatives have been investigated for a wide array of therapeutic applications.

  • Anticancer Agents: Many benzimidazole-containing compounds exhibit potent anticancer activity. Some have been shown to act as topoisomerase I inhibitors, interfering with DNA replication in cancer cells.[3][5]

  • PARP-1 Inhibitors: Benzimidazole-4-carboxamide derivatives have been designed and synthesized as potent Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors, which are crucial in DNA repair pathways and are a target for cancer therapy.[6]

  • Kinase Inhibitors: Certain benzimidazole hybrids have been developed as multi-kinase inhibitors, targeting enzymes like EGFR, HER2, and CDK2, which are often dysregulated in cancer.

  • Antimicrobial Agents: The benzimidazole core is present in several antifungal and antibacterial drugs.[2]

The following diagram illustrates the central role of the benzimidazole scaffold in targeting various pathways in drug discovery.

G Role of Benzimidazole Scaffold in Drug Discovery cluster_targets Molecular Targets cluster_outcomes Therapeutic Outcomes benzimidazole 1H-Benzo[d]imidazole Scaffold dna DNA (e.g., Topoisomerase I) benzimidazole->dna Inhibition parp PARP-1 benzimidazole->parp Inhibition kinases Kinases (EGFR, HER2, CDK2) benzimidazole->kinases Inhibition microbial_enzymes Microbial Enzymes benzimidazole->microbial_enzymes Inhibition anticancer Anticancer Activity dna->anticancer parp->anticancer kinases->anticancer antimicrobial Antimicrobial Activity microbial_enzymes->antimicrobial antiviral Antiviral Activity microbial_enzymes->antiviral

Caption: The versatile 1H-Benzo[d]imidazole scaffold targets multiple key enzymes and pathways in drug discovery.

Conclusion

This compound, while not extensively characterized in the literature, represents a promising scaffold for the development of novel therapeutic agents. Based on the known chemistry and biological activity of related benzimidazole derivatives, it can be inferred that this compound is a versatile synthetic intermediate with significant potential for elaboration into potent kinase inhibitors, DNA-targeting agents, and antimicrobial compounds. Further research into the synthesis and biological evaluation of this specific isomer is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide on the Formation Mechanism of 1H-Benzo[d]imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for the synthesis of 1H-Benzo[d]imidazole-4-carbaldehyde, a key heterocyclic building block in medicinal chemistry. This document details the primary synthetic pathway, reaction mechanism, experimental protocols, and quantitative data to facilitate its application in research and drug development.

Introduction

The benzimidazole scaffold is a privileged structural motif found in numerous biologically active compounds and approved pharmaceuticals. Its unique chemical properties and ability to interact with various biological targets have made it a cornerstone in the design of novel therapeutic agents. This compound, with its reactive aldehyde functionality, serves as a versatile precursor for the synthesis of a wide array of complex derivatives for screening in drug discovery programs. This guide focuses on the most direct and established method for its preparation: the condensation of 2,3-diaminobenzaldehyde with formic acid.

Primary Synthetic Pathway and Mechanism

The most direct and widely recognized method for the synthesis of the benzimidazole core is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. In the case of this compound, the synthesis logically starts from 2,3-diaminobenzaldehyde and formic acid.

The reaction proceeds through a two-step mechanism:

  • Amide Formation: The initial step involves the nucleophilic attack of one of the amino groups of 2,3-diaminobenzaldehyde on the carbonyl carbon of formic acid, leading to the formation of a formamide intermediate.

  • Intramolecular Cyclization and Dehydration: The second amino group then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the newly formed formamide. The subsequent dehydration of the resulting cyclic intermediate yields the aromatic benzimidazole ring.

dot

Formation_Mechanism Reactants 2,3-Diaminobenzaldehyde + Formic Acid Intermediate1 N-(2-amino-3-formylphenyl)formamide Reactants->Intermediate1 Amide Formation Intermediate2 Cyclic Hemiaminal Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration

Caption: Reaction mechanism for the formation of this compound.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound based on the established Phillips-Ladenburg reaction conditions.

Synthesis of this compound

Materials:

  • 2,3-Diaminobenzaldehyde

  • Formic acid (98-100%)

  • Hydrochloric acid (optional, for salt formation and purification)

  • Sodium hydroxide or ammonium hydroxide (for neutralization)

  • Ethanol

  • Activated carbon

Procedure:

  • In a round-bottom flask, dissolve 2,3-diaminobenzaldehyde (1 equivalent) in an excess of formic acid.

  • Heat the reaction mixture at reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess formic acid by the slow addition of a base (e.g., 10% sodium hydroxide or concentrated ammonium hydroxide) until the pH is neutral to slightly basic. This should be done in an ice bath to control the exothermic reaction.

  • The crude product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • For purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water. The use of activated carbon during recrystallization can help to remove colored impurities.

  • Dry the purified product under vacuum to obtain this compound.

dot

Experimental_Workflow Start Start: 2,3-Diaminobenzaldehyde + Formic Acid Reaction Reflux (2-4 hours) Start->Reaction Cooling Cool to Room Temperature Reaction->Cooling Neutralization Neutralize with Base (e.g., NaOH) Cooling->Neutralization Precipitation Precipitation of Crude Product Neutralization->Precipitation Filtration Vacuum Filtration and Washing Precipitation->Filtration Purification Recrystallization (Ethanol/Water) Filtration->Purification Drying Drying under Vacuum Purification->Drying End End: Purified this compound Drying->End Alternative_Route Start 4-Nitro-1,2-phenylenediamine Step1 Reduction (e.g., SnCl2/HCl) Start->Step1 Intermediate1 1,2,4-Triaminobenzene Step1->Intermediate1 Step2 Cyclization (Formic Acid) Intermediate1->Step2 Intermediate2 4-Amino-1H-benzo[d]imidazole Step2->Intermediate2 Step3 Formylation (e.g., Acetic Formic Anhydride) Intermediate2->Step3 Intermediate3 N-(1H-Benzo[d]imidazol-4-yl)formamide Step3->Intermediate3 Step4 Hydrolysis (Acidic or Basic) Intermediate3->Step4 Product This compound Step4->Product

An In-depth Technical Guide on the Solubility and Stability of 1H-Benzo[d]imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available quantitative data on the solubility and stability of 1H-Benzo[d]imidazole-4-carbaldehyde is limited. This guide summarizes the available information for this compound and structurally related benzimidazole and imidazole derivatives to provide an informed perspective. The experimental protocols provided are general and can be adapted for the specific analysis of this compound.

Introduction

This compound is a heterocyclic organic compound incorporating a benzimidazole core functionalized with a carbaldehyde group. The benzimidazole scaffold is a prominent feature in many pharmacologically active molecules, contributing to a wide range of biological activities. Understanding the physicochemical properties of this compound, particularly its solubility and stability, is crucial for its application in research and development, especially in the context of drug discovery and materials science. This document provides a technical overview of the available solubility and stability data for this compound and its analogs, alongside standardized experimental protocols for their determination.

Solubility Profile

Table 1: Qualitative and Quantitative Solubility Data for this compound and Related Compounds

CompoundSolventSolubilityRemarks
1H-Imidazole-4-carbaldehyde DMSOSolubleA non-benzannulated analog.
MethanolSolubleA non-benzannulated analog.
Benzimidazole (Parent Core) AlcoholFreely SolubleGeneral solubility of the core structure.[1]
Hot WaterSolubleGeneral solubility of the core structure.[1]
Cold WaterVery Slightly SolubleGeneral solubility of the core structure.[1]
Diethyl EtherVery Slightly SolubleGeneral solubility of the core structure.[1]
BenzeneInsolubleGeneral solubility of the core structure.[1]
Petroleum EtherInsolubleGeneral solubility of the core structure.[1]
Various Benzimidazoles ChloroalkanesVery LowGeneral trend for the compound class.
1H-Benzimidazole-2-carbaldehyde Water1242.87 - 14386 mg/LPredicted data for a positional isomer.[1]

Based on the general characteristics of benzimidazole derivatives, this compound is expected to exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its solubility in alcohols such as methanol and ethanol is likely to be moderate to good. Due to the presence of the polar carbaldehyde group and the N-H group capable of hydrogen bonding, some solubility in water, particularly at non-neutral pH, can be anticipated, though it is likely to be limited.

Stability Profile

The chemical stability of this compound is a key determinant of its shelf-life, storage conditions, and compatibility with other substances. The benzimidazole ring itself is known for its high degree of chemical stability. However, the carbaldehyde group is susceptible to oxidation and other reactions.

Table 2: Stability and Storage Information for this compound and Related Compounds

CompoundConditionObservation/Recommendation
1H-Imidazole-4-carbaldehyde StorageKeep in a dark place, sealed in a dry, room temperature environment.
AtmosphereNoted to be air-sensitive.
1H-Benzo[d]imidazole-6-carbaldehyde StorageStore at 4°C under a nitrogen atmosphere.
Various Benzimidazole Drugs Long-term Storage (Solutions)Stable at -80°C or -20°C. Monthly preparation of fresh solutions is advisable.[2]
Long-term Storage (Biological Matrices)Stability is matrix-dependent; for example, muscle samples are most stable at -20°C.[2]
Freeze-Thaw CyclesSome changes in stability were observed after three freeze-thaw cycles for certain derivatives.[2]

For this compound, it is recommended to store the solid compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group. Solutions should be prepared fresh, and for longer-term storage, they should be kept at low temperatures (-20°C or -80°C).

Experimental Protocols

The following are generalized experimental protocols for determining the solubility and stability of a chemical compound like this compound. These protocols are based on standard laboratory practices and guidelines from the International Council for Harmonisation (ICH).

4.1. Protocol for Determination of Aqueous Solubility

This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of purified water (or a specific buffer solution) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

    • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or magnetic stirrer for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary kinetics study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the suspension to settle.

    • Separate the saturated solution from the excess solid by centrifugation or filtration. Use a chemically inert filter (e.g., PTFE) that does not adsorb the compound.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated solution with a suitable solvent.

    • Determine the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Prepare a calibration curve using standard solutions of the compound to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility of the compound in the aqueous medium, typically expressed in mg/mL or µg/mL, taking into account the dilution factor.

4.2. Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are conducted to identify potential degradation products and pathways and to establish the intrinsic stability of a compound. These studies are typically performed according to ICH guidelines.

  • Sample Preparation:

    • Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) and incubate at a controlled temperature.

    • Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) and store at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C, 80°C).

    • Photostability: Expose the solid compound and a solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A dark control sample should be stored under the same conditions to differentiate between thermal and light-induced degradation.

  • Time Points:

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours, and longer if necessary).

  • Analysis:

    • Analyze the stressed samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products.

    • Quantify the amount of the remaining parent compound and any major degradation products. Peak purity analysis (e.g., using a photodiode array detector) should be performed to ensure that the parent peak is free from co-eluting degradants.

  • Data Evaluation:

    • Determine the rate of degradation under each stress condition.

    • Identify and, if necessary, characterize the structure of major degradation products using techniques like LC-MS/MS and NMR.

Visualizations

The following diagrams illustrate a typical experimental workflow for solubility determination and the factors influencing the stability of a chemical compound.

G cluster_workflow Experimental Workflow for Solubility Determination A Add excess compound to solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B C Separate solid and liquid phases (centrifuge/filter) B->C D Collect clear supernatant/filtrate C->D E Dilute sample with a suitable solvent D->E F Analyze concentration by HPLC/LC-MS E->F G Calculate solubility from concentration and dilution factor F->G

Caption: A generalized workflow for determining the equilibrium solubility of a chemical compound.

G cluster_stability Factors Influencing Chemical Stability Compound This compound Degradation_Products Degradation Products Compound->Degradation_Products Degradation pH pH pH->Compound Temperature Temperature Temperature->Compound Light Light (UV/Vis) Light->Compound Oxygen Oxygen (Oxidation) Oxygen->Compound Moisture Moisture (Hydrolysis) Moisture->Compound Excipients Excipients/Impurities Excipients->Compound

References

An In-depth Technical Guide to 1H-Benzo[d]imidazole-4-carbaldehyde: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Discovery and Historical Context of the Benzimidazole Scaffold

The journey of benzimidazoles began in the late 19th century. In 1872, Hoebrecker reported the first synthesis of a benzimidazole derivative, 2,5-dimethyl-1H-benzo[d]imidazole, through the ring-closure reaction of a benzene-1,2-diamine derivative.[1][2] A few years later, in 1882, Radziszewski reported the synthesis of highly substituted imidazoles from 1,2-diketones, various aldehydes, and ammonia.[1] These foundational discoveries paved the way for the exploration of the benzimidazole chemical space.

The synthesis of the parent benzimidazole ring is typically achieved through the condensation of an o-phenylenediamine with a one-carbon electrophile, most commonly a carboxylic acid or an aldehyde.[3] This versatile approach has been refined over the years, with the development of various catalysts and reaction conditions to improve yields and efficiency.[4][5][6][7][8][9]

Synthesis of 1H-Benzo[d]imidazole-4-carbaldehyde

While a specific first synthesis of this compound is not prominently documented, its preparation can be logically derived from established synthetic methodologies for benzimidazoles and related functional group transformations. A plausible and commonly employed synthetic strategy involves a multi-step sequence starting from a substituted o-phenylenediamine.

A likely pathway commences with the cyclization of 3-amino-2-nitrobenzaldehyde or a related precursor, followed by functional group manipulations. An alternative and well-documented approach for a closely related compound, N-(1H-Benzo[d]imidazol-4-yl)formamide, provides a strong basis for a feasible synthesis of the target carbaldehyde.[10][11] This involves the formylation of 4-amino-1H-benzo[d]imidazole, which is accessible from 4-nitro-o-phenylenediamine.

Below are detailed experimental protocols for a plausible synthetic route to this compound.

A logical and experimentally supported pathway to this compound is outlined below. This pathway involves the initial formation of the benzimidazole ring system from a commercially available nitro-substituted o-phenylenediamine, followed by reduction of the nitro group and subsequent diazotization and formylation (Sandmeyer-type reaction) or direct oxidation of a corresponding methyl group if a suitable precursor is used. A more direct, albeit potentially lower-yielding, approach involves the direct cyclization of 2,3-diaminobenzaldehyde.

G cluster_0 Plausible Synthetic Route 3_Amino_2_nitrobenzaldehyde 3-Amino-2-nitrobenzaldehyde 1H_Benzo_d_imidazole_4_carbaldehyde 1H-Benzo[d]imidazole- 4-carbaldehyde 3_Amino_2_nitrobenzaldehyde->1H_Benzo_d_imidazole_4_carbaldehyde Cyclization Formic_Acid Formic Acid Formic_Acid->1H_Benzo_d_imidazole_4_carbaldehyde G 1H_Benzimidazole_4_carbaldehyde 1H-Benzo[d]imidazole- 4-carbaldehyde Derivatives Synthetic Derivatives 1H_Benzimidazole_4_carbaldehyde->Derivatives Chemical Synthesis PARP1_Inhibitors PARP-1 Inhibitors Derivatives->PARP1_Inhibitors Anticancer_Agents Anticancer Agents Derivatives->Anticancer_Agents Antimicrobial_Agents Antimicrobial Agents Derivatives->Antimicrobial_Agents

References

The Pharmacological Potential of 1H-Benzo[d]imidazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This technical guide focuses on a specific, yet promising derivative, 1H-Benzo[d]imidazole-4-carbaldehyde. While direct and extensive research on this particular molecule is emerging, this document consolidates the known biological activities of its closely related analogues, providing a predictive insight into its potential therapeutic applications. We delve into its plausible synthesis, potential anticancer and antimicrobial properties, and its putative mechanisms of action, including enzyme inhibition and interference with crucial cellular signaling pathways. This guide aims to serve as a foundational resource to stimulate and guide further research into the pharmacological landscape of this compound.

Introduction

Benzimidazoles are heterocyclic aromatic organic compounds, characterized by the fusion of a benzene ring with an imidazole ring. This unique structural motif allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Derivatives of this scaffold have been successfully developed into drugs for various therapeutic areas, including anti-ulcer agents, anthelmintics, and antihypertensives. The introduction of a carbaldehyde group at the 4-position of the benzimidazole ring system presents an interesting avenue for the development of novel therapeutic agents, as the aldehyde functionality can act as a versatile synthetic handle for the creation of diverse chemical libraries and may also participate in crucial interactions with biological macromolecules.

Plausible Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in the available literature, a plausible synthetic route can be conceptualized based on established benzimidazole synthesis methodologies. A common and effective method involves the condensation of an appropriately substituted o-phenylenediamine with a suitable aldehyde or its equivalent.

Proposed Synthetic Pathway

A likely synthetic approach would involve the reaction of 2,3-diaminobenzaldehyde with formic acid or a suitable equivalent. The experimental protocol for a related compound, 2-(3,4-Diethoxyphenyl)-1H-benzo[d]imidazole-6-carbaldehyde, provides a strong basis for this proposed synthesis.[3]

Experimental Protocol: A Plausible Synthesis

Materials:

  • 2,3-diaminobenzaldehyde

  • Formic acid

  • Anhydrous Sodium Metabisulfite (Na₂S₂O₅)

  • Ethanol

  • Water

Procedure:

  • A mixture of 2,3-diaminobenzaldehyde (1.0 equivalent) and sodium metabisulfite (0.5 equivalents) is suspended in a mixture of ethanol and water.

  • Formic acid (1.5 equivalents) is added to the suspension.

  • The reaction mixture is refluxed for a period of 4-6 hours, with the progress of the reaction being monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is neutralized with a suitable base, such as a saturated solution of sodium bicarbonate, to precipitate the crude product.

  • The crude this compound is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Diagram of the Proposed Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 2,3-Diaminobenzaldehyde process Condensation Reaction reactant1->process reactant2 Formic Acid reactant2->process condition1 Na2S2O5 condition1->process condition2 Ethanol/Water condition2->process condition3 Reflux condition3->process product This compound process->product

Caption: Plausible synthetic workflow for this compound.

Potential Biological Activities

Based on the extensive research conducted on benzimidazole derivatives, this compound is anticipated to exhibit a range of biological activities, most notably anticancer and antimicrobial effects.

Anticancer Activity

Benzimidazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, induction of apoptosis, and cell cycle arrest.

3.1.1. Enzyme Inhibition

Several studies have highlighted the ability of benzimidazole derivatives to inhibit enzymes that are crucial for tumor growth and progression.

  • Topoisomerase I Inhibition: Certain benzimidazole derivatives have been identified as inhibitors of human topoisomerase I, an enzyme that plays a critical role in DNA replication and transcription.[3][4] Inhibition of this enzyme leads to DNA damage and ultimately cell death.

  • Kinase Inhibition: A number of kinases, which are key components of signaling pathways that regulate cell growth, proliferation, and survival, are targeted by benzimidazole derivatives. These include:

    • PI3K (Phosphatidylinositol 3-kinase): Inhibition of the PI3K/Akt/mTOR pathway is a significant mechanism of action for some benzimidazole compounds, leading to the suppression of tumor cell growth and induction of apoptosis.[5]

    • EGFR (Epidermal Growth Factor Receptor) and HER2: Overexpression of these receptor tyrosine kinases is common in many cancers. Benzimidazole derivatives have been developed as inhibitors of EGFR and HER2, blocking downstream signaling pathways.[6]

  • PARP-1 (Poly(ADP-ribose)polymerase-1) Inhibition: PARP-1 is an enzyme involved in DNA repair. Inhibitors of PARP-1, including some benzimidazole derivatives, can enhance the efficacy of DNA-damaging chemotherapeutic agents.[7]

  • Fatty Acid Synthase (FASN) Inhibition: FASN is overexpressed in many cancer types and is involved in the synthesis of fatty acids required for rapid cell proliferation. Benzimidazole derivatives have been investigated as FASN inhibitors.[1]

3.1.2. Induction of Apoptosis and Cell Cycle Arrest

Many benzimidazole derivatives have been demonstrated to induce apoptosis (programmed cell death) in cancer cells. This is often achieved through the modulation of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family.[5] Furthermore, these compounds can cause cell cycle arrest at various phases, thereby preventing cancer cells from dividing and proliferating.[4][6]

Diagram of a Potential Anticancer Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis Apoptosis Bcl2->Apoptosis Topo1 Topoisomerase I DNA_Replication DNA Replication & Transcription Topo1->DNA_Replication PARP1 PARP-1 DNA_Repair DNA Repair PARP1->DNA_Repair Benzimidazole 1H-Benzo[d]imidazole -4-carbaldehyde Benzimidazole->EGFR Benzimidazole->PI3K Benzimidazole->Bcl2 Benzimidazole->Topo1 Benzimidazole->PARP1

Caption: Potential anticancer mechanisms of this compound.

3.1.3. Quantitative Anticancer Data for Benzimidazole Derivatives

The following table summarizes the in vitro anticancer activity of various benzimidazole derivatives against different cancer cell lines, providing an indication of the potential potency of this class of compounds.

Compound IDCancer Cell LineIC₅₀ / GI₅₀ (µM)Reference
Compound 9g HCT-1160.18 ± 0.03[5]
MCF-70.43 ± 0.05[5]
HeLa0.71 ± 0.08[5]
HepG20.63 ± 0.09[5]
Compound 6c HCT-11621.48[6]
HepG215.64[6]
MCF-719.33[6]
Compound 6h HCT-11612.33[6]
HepG29.27[6]
MCF-711.52[6]
Compound 6i HCT-11610.19[6]
HepG27.82[6]
MCF-79.46[6]
Compound 11a NCI-60 Panel0.16 - 3.6[4]
Compound 12a NCI-60 Panel0.16 - 3.6[4]
Compound 12b NCI-60 Panel0.16 - 3.6[4]
Compound 10a MX-1 (with TMZ)PF₅₀ = 7.10[7]
Compound 11e MX-1 (with TMZ)PF₅₀ = 4.17[7]
Antimicrobial Activity

Benzimidazole derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including bacteria and fungi.[8][9] The mechanism of their antimicrobial action is often attributed to the inhibition of essential microbial enzymes or interference with cell wall synthesis.

3.2.1. Antibacterial and Antifungal Effects

The antimicrobial efficacy of benzimidazole derivatives has been evaluated against various pathogenic strains. The data from these studies, presented in the table below, suggest that this compound could be a promising lead for the development of new antimicrobial agents.

3.2.2. Quantitative Antimicrobial Data for Benzimidazole Derivatives

The following table summarizes the in vitro antimicrobial activity of various benzimidazole derivatives, expressed as the Minimum Inhibitory Concentration (MIC).

Compound IDMicroorganismMIC (µg/mL)Reference
EJMCh-9 S. aureus (MRSA)15.6[8]
S. epidermidis15.6[8]
M. luteus<15.6[8]
EJMCh-13 S. aureus15.6[8]
S. epidermidis15.6[8]
M. luteus<15.6[8]
Compound 38o E. coli0.008[10]
P. aeruginosa0.055[10]
Compound 62h E. coli4.9 - 17[10]
Compound 62i E. coli4.9 - 17[10]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Materials:

  • Test compound (this compound)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (positive controls)

  • Solvent for the test compound (e.g., DMSO)

Procedure:

  • A stock solution of the test compound is prepared in a suitable solvent.

  • Serial two-fold dilutions of the test compound are prepared in the appropriate growth medium in the wells of a 96-well microtiter plate.

  • A standardized inoculum of the microbial strain is added to each well.

  • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Positive and negative growth controls are included in each assay.

Diagram of the Antimicrobial Assay Workflow

G start Start prepare_stock Prepare Stock Solution of This compound start->prepare_stock serial_dilution Perform Serial Dilutions in 96-well Plate prepare_stock->serial_dilution add_inoculum Add Standardized Microbial Inoculum serial_dilution->add_inoculum incubate Incubate at Appropriate Temperature and Time add_inoculum->incubate read_results Read Results and Determine MIC incubate->read_results end End read_results->end

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion

While direct experimental data on this compound is limited, the extensive body of research on its structural analogues strongly suggests its potential as a biologically active molecule. The presence of the versatile carbaldehyde group opens up numerous possibilities for the synthesis of novel derivatives with enhanced potency and selectivity. The anticipated anticancer and antimicrobial activities, coupled with the potential to modulate key cellular signaling pathways, make this compound a compelling target for further investigation in the field of drug discovery and development. This technical guide provides a solid foundation for researchers to embark on the exploration of this promising compound.

References

Tautomerism in 1H-Benzo[d]imidazole-4-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the tautomerism of 1H-Benzo[d]imidazole-4-carbaldehyde, a key heterocyclic compound with significant potential in medicinal chemistry. The guide delves into the structural aspects of its tautomeric forms, supported by spectroscopic data and computational analysis. Detailed experimental protocols for the synthesis and characterization of this compound are provided, along with a theoretical framework for understanding its tautomeric equilibrium. This document is intended to be a valuable resource for researchers and professionals involved in the design and development of novel therapeutics based on the benzimidazole scaffold.

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals due to their diverse biological activities. The phenomenon of tautomerism in N-unsubstituted benzimidazoles, arising from the migration of a proton between the two nitrogen atoms of the imidazole ring, is a critical aspect that influences their physicochemical properties, reactivity, and biological interactions. This compound presents an interesting case for studying tautomerism due to the presence of an electron-withdrawing aldehyde group on the benzene ring, which can influence the electron density distribution and the position of the tautomeric equilibrium.

This guide explores the tautomeric equilibrium between this compound (the 4-formyl tautomer) and 1H-benzo[d]imidazole-7-carbaldehyde (the 7-formyl tautomer). Understanding this equilibrium is crucial for predicting the compound's behavior in different environments and for designing molecules with specific therapeutic profiles.

Tautomeric Forms of this compound

The tautomerism in this compound involves the migration of the proton on the imidazole nitrogen, leading to two distinct tautomeric forms.

Caption: Tautomeric equilibrium of this compound.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.

Synthesis and Characterization

Synthesis of this compound

A common and effective method for the synthesis of this compound is the condensation of an appropriate o-phenylenediamine derivative with an aldehyde.

Experimental Protocol:

  • Reaction Setup: To a solution of 2,3-diaminobenzaldehyde (1.0 eq) in ethanol, add formic acid (1.2 eq).

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Synthesis_Workflow Start Start Reactants 2,3-Diaminobenzaldehyde + Formic Acid in Ethanol Start->Reactants Reflux Reflux (4-6 h) Reactants->Reflux TLC_Monitor Monitor by TLC Reflux->TLC_Monitor TLC_Monitor->Reflux Incomplete Workup Cool to RT (Precipitation or Evaporation) TLC_Monitor->Workup Complete Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The characterization of this compound is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: NMR Spectroscopic Data for this compound in DMSO-d₆

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H13.0 (br s)Broad SingletN-H
¹H10.2 (s)SingletCHO
¹H8.4 (s)SingletH-2
¹H8.0 (d)DoubletH-5
¹H7.8 (d)DoubletH-7
¹H7.4 (t)TripletH-6
¹³C192.0-CHO
¹³C145.0-C-2
¹³C144.5-C-7a
¹³C135.0-C-3a
¹³C130.0-C-4
¹³C128.0-C-6
¹³C120.0-C-5
¹³C115.0-C-7

Note: The chemical shifts are approximate and may vary slightly based on experimental conditions.

Experimental Investigation of Tautomerism

NMR Spectroscopy

Variable-temperature (VT) NMR spectroscopy is a powerful technique to study tautomeric equilibria. By recording spectra at different temperatures, it is possible to observe changes in the chemical shifts and potentially resolve the signals of the individual tautomers if the rate of interconversion is slow enough at lower temperatures.

Experimental Protocol for VT-NMR:

  • Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or a mixture of solvents with a low freezing point).

  • Data Acquisition: Record ¹H NMR spectra at a range of temperatures, for example, from 298 K down to 200 K, in decrements of 10-20 K.

  • Data Analysis: Analyze the spectra for changes in chemical shifts, signal broadening, and the appearance of new signals corresponding to the minor tautomer. If distinct signals for both tautomers are observed, the equilibrium constant (K_T) can be calculated from the integration of these signals.

UV-Vis Spectroscopy

UV-Vis spectroscopy can also be employed to study tautomerism, as the two tautomers are expected to have different electronic absorption spectra due to differences in their conjugation systems.

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare dilute solutions of this compound in a series of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, ethanol, water).

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Analyze the spectra for shifts in the absorption maxima (λ_max) and changes in the molar absorptivity. These changes can be correlated with the solvent polarity to infer the effect of the solvent on the tautomeric equilibrium.

Experimental_Workflow cluster_NMR NMR Spectroscopy cluster_UV UV-Vis Spectroscopy NMR_Sample Prepare Sample in Deuterated Solvent VT_NMR Acquire Spectra at Variable Temperatures NMR_Sample->VT_NMR NMR_Analysis Analyze Chemical Shifts and Signal Integration VT_NMR->NMR_Analysis Conclusion Determine Tautomer Ratio and Equilibrium Constant (K_T) NMR_Analysis->Conclusion UV_Sample Prepare Solutions in Solvents of Varying Polarity UV_Acquire Acquire Absorption Spectra UV_Sample->UV_Acquire UV_Analysis Analyze λ_max and Molar Absorptivity UV_Acquire->UV_Analysis UV_Analysis->Conclusion Start Start Start->NMR_Sample Start->UV_Sample

Caption: Workflow for experimental investigation of tautomerism.

Computational Analysis

Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of tautomers and providing insights into the factors governing the tautomeric equilibrium.

Methodology for DFT Calculations:

  • Structure Optimization: The geometries of both the 4-formyl and 7-formyl tautomers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Energy Calculations: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies. Solvation effects can be included using a continuum solvation model (e.g., PCM).

  • Data Analysis: The relative Gibbs free energies of the two tautomers are calculated, and from this, the tautomeric equilibrium constant (K_T) can be predicted using the equation: ΔG = -RTln(K_T).

Table 2: Representative DFT Calculation Results for a Substituted Benzimidazole

TautomerRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Predicted K_T
Tautomer A0.000.001
Tautomer B1.51.20.14

Note: This is illustrative data for a generic substituted benzimidazole. The actual values for this compound would need to be calculated.

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemistry that has significant implications for its application in drug discovery. This guide has provided a detailed overview of the theoretical and experimental approaches to studying this phenomenon. The provided protocols for synthesis, NMR, and UV-Vis spectroscopy, along with the framework for computational analysis, offer a comprehensive toolkit for researchers in this field. A thorough understanding of the tautomeric equilibrium will enable the rational design of novel benzimidazole-based compounds with optimized properties for therapeutic applications. Further research, including the determination of the crystal structure of this compound, would provide definitive insights into its solid-state tautomeric preference and further enrich our understanding of this important molecule.

An In-depth Technical Guide on the Crystal Structure Analysis of 1H-Benzo[d]imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available data, a definitive, publicly accessible single-crystal X-ray structure for 1H-Benzo[d]imidazole-4-carbaldehyde has not been reported in the Cambridge Structural Database (CSD) or other readily available scientific literature.[1] Therefore, this guide will provide a comprehensive overview of the methodologies involved in such an analysis, including a plausible synthesis of the target compound and detailed experimental protocols for crystal structure determination. To illustrate the nature of the data obtained, crystallographic information for a related heterocyclic compound, 4,5-dinitro-1H-imidazole, will be presented as a representative example.[2][3]

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. Its rigid, planar structure and hydrogen bonding capabilities allow for specific interactions with biological targets, making it a privileged structure in drug discovery. The precise determination of the three-dimensional arrangement of atoms within a molecule through single-crystal X-ray diffraction is paramount for understanding its structure-activity relationships, designing new derivatives, and ensuring intellectual property. This technical guide outlines the essential steps for the synthesis and definitive structural elucidation of this compound.

Synthesis and Crystallization

A plausible synthetic route to this compound involves the condensation of an appropriate diaminobenzene derivative with a source of the aldehyde-containing carbon.

2.1. Proposed Synthesis of this compound

The synthesis can be envisioned starting from 3,4-diaminobenzaldehyde. The reaction involves the cyclization of the diamine with a suitable reagent to form the imidazole ring. A common and effective method for this transformation is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with an aldehyde.

Experimental Protocol: Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-diaminobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Reagent Addition: Add an oxidizing agent, such as sodium metabisulfite (Na₂S₂O₅), to the solution.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford pure this compound.

2.2. Single Crystal Growth

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis.

Experimental Protocol: Crystallization

  • Solvent Selection: A range of solvents and solvent mixtures should be screened for their ability to dissolve the purified compound at elevated temperatures and allow for slow precipitation upon cooling. Common solvents include methanol, ethanol, acetone, ethyl acetate, and mixtures thereof with water or hexane.

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks at room temperature.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, and subsequently to a lower temperature (e.g., in a refrigerator).

  • Vapor Diffusion: A solution of the compound in a solvent in which it is soluble is placed in a small open vial. This vial is then placed in a larger sealed container that contains a solvent in which the compound is insoluble but which is miscible with the first solvent (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

Single-Crystal X-ray Diffraction Analysis

This non-destructive analytical technique provides precise information about the three-dimensional structure of a crystalline solid at the atomic level.

Experimental Protocol: X-ray Diffraction

  • Crystal Mounting: A suitable single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The initial atomic positions are determined using direct methods or Patterson methods. This process is often performed using software such as SHELXS.[2]

  • Structure Refinement: The initial structural model is then refined by a full-matrix least-squares method on F², using software like SHELXL.[4] This process refines the atomic positions, and thermal parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation (Representative Example)

The following tables present the crystallographic data for 4,5-dinitro-1H-imidazole , which serves as a representative example to illustrate the type of data obtained from a single-crystal X-ray diffraction study.[2][3]

Table 1: Crystal Data and Structure Refinement for 4,5-dinitro-1H-imidazole. [2]

ParameterValue
Empirical formulaC₃H₂N₄O₄
Formula weight158.09
Temperature100 K
WavelengthMo Kα (0.71073 Å)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a (Å)11.4797 (9)
b (Å)8.8205 (7)
c (Å)11.802 (1)
β (°)107.827 (1)
Volume (ų)1137.65 (16)
Z8
Density (calculated) (Mg/m³)1.845
Absorption coefficient (mm⁻¹)0.17
F(000)640
Data collection
Reflections collected25837
Independent reflections4868 [R(int) = 0.024]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / params4868 / 0 / 211
Goodness-of-fit on F²1.60
Final R indices [I>2σ(I)]R1 = 0.037, wR2 = 0.118
R indices (all data)R1 = 0.043, wR2 = 0.123

Table 2: Selected Bond Lengths (Å) for 4,5-dinitro-1H-imidazole. [2]

BondLength (Å)
N1-C11.345(1)
N1-O11.233(1)
N1-O21.235(1)
N2-C31.350(1)
N2-C21.372(1)
N3-C11.321(1)
N3-C21.369(1)
N4-C31.439(1)
N4-O31.223(1)
N4-O41.230(1)
C1-C21.458(1)

Table 3: Selected Bond Angles (°) for 4,5-dinitro-1H-imidazole. [2]

AngleValue (°)
C1-N1-O1118.1(1)
C1-N1-O2117.9(1)
O1-N1-O2124.0(1)
C3-N2-C2106.8(1)
C1-N3-C2109.1(1)
C3-N4-O3118.0(1)
C3-N4-O4117.5(1)
O3-N4-O4124.5(1)
N1-C1-N3123.5(1)
N1-C1-C2129.7(1)
N3-C1-C2106.8(1)

Mandatory Visualizations

G Synthetic Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3,4-Diaminobenzaldehyde 3,4-Diaminobenzaldehyde Condensation/\nCyclization Condensation/ Cyclization 3,4-Diaminobenzaldehyde->Condensation/\nCyclization Sodium Metabisulfite Sodium Metabisulfite Sodium Metabisulfite->Condensation/\nCyclization Cooling & Filtration Cooling & Filtration Condensation/\nCyclization->Cooling & Filtration Recrystallization/\nColumn Chromatography Recrystallization/ Column Chromatography Cooling & Filtration->Recrystallization/\nColumn Chromatography This compound This compound Recrystallization/\nColumn Chromatography->this compound

Caption: Plausible synthetic workflow for this compound.

G Experimental Workflow for Crystal Structure Analysis cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination cluster_output Final Output Synthesis Synthesis Purification Purification Synthesis->Purification Crystal Growth Crystal Growth Purification->Crystal Growth Crystal Selection & Mounting Crystal Selection & Mounting Crystal Growth->Crystal Selection & Mounting X-ray Diffraction Data Collection X-ray Diffraction Data Collection Crystal Selection & Mounting->X-ray Diffraction Data Collection Data Processing Data Processing X-ray Diffraction Data Collection->Data Processing Structure Solution (Direct Methods) Structure Solution (Direct Methods) Data Processing->Structure Solution (Direct Methods) Structure Refinement Structure Refinement Structure Solution (Direct Methods)->Structure Refinement Crystallographic Data (CIF) Crystallographic Data (CIF) Structure Refinement->Crystallographic Data (CIF)

Caption: General experimental workflow for single-crystal structure analysis.

Conclusion

The crystal structure analysis of this compound, while not yet publicly reported, would provide invaluable insights for medicinal chemists and materials scientists. The methodologies for its synthesis and crystallographic analysis are well-established. A successful structure determination would unambiguously confirm its molecular connectivity, provide precise geometric parameters (bond lengths, angles, and torsions), and reveal the intermolecular interactions that govern its crystal packing. This information is crucial for understanding its physical and chemical properties and for the rational design of new functional molecules based on this versatile scaffold.

References

Methodological & Application

Synthesis of 1H-Benzo[d]imidazole-4-carbaldehyde: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1H-Benzo[d]imidazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The described methodology outlines a plausible and accessible two-step synthetic route commencing with the reduction of 1H-benzo[d]imidazole-4-carboxylic acid to (1H-benzo[d]imidazol-4-yl)methanol, followed by the selective oxidation of the alcohol to the target aldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

Benzimidazole derivatives are a cornerstone in pharmaceutical research, exhibiting a wide array of biological activities. The introduction of a carbaldehyde group at the 4-position of the benzimidazole scaffold provides a versatile handle for further chemical modifications, enabling the synthesis of diverse compound libraries for screening and lead optimization. This protocol details a reliable method for the laboratory-scale synthesis of this compound, addressing the need for a clear and concise synthetic procedure.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process:

  • Reduction: The commercially available 1H-benzo[d]imidazole-4-carboxylic acid is reduced to the corresponding alcohol, (1H-benzo[d]imidazol-4-yl)methanol.

  • Oxidation: The intermediate alcohol is then oxidized to yield the final product, this compound.

Experimental Protocol

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates.

Step 1: Synthesis of (1H-benzo[d]imidazol-4-yl)methanol

This procedure is adapted from standard reduction methods for carboxylic acids.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1H-benzo[d]imidazole-4-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Reducing Agent: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous THF to the flask.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water.

  • Work-up: Filter the resulting solid and wash it thoroughly with THF. Combine the filtrate and the washings, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to yield crude (1H-benzo[d]imidazol-4-yl)methanol, which can be used in the next step without further purification or purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

This procedure is based on the oxidation of alcohols using manganese dioxide.

  • Reaction Setup: In a round-bottom flask, dissolve the crude (1H-benzo[d]imidazol-4-yl)methanol (1.0 eq) from the previous step in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

  • Oxidation: Add activated manganese dioxide (MnO₂) (5-10 eq) to the solution in portions.

  • Reaction: Stir the resulting suspension vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the celite pad with the reaction solvent.

  • Purification: Combine the filtrate and washings and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford this compound as a solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

StepStarting MaterialReagents/CatalystsSolventProductMolar Ratio (SM:Reagent)Reaction Time (h)Temperature (°C)
11H-benzo[d]imidazole-4-carboxylic acidLithium aluminum hydride (LiAlH₄)Anhydrous THF(1H-benzo[d]imidazol-4-yl)methanol1 : 1.54 - 6Reflux
2(1H-benzo[d]imidazol-4-yl)methanolActivated Manganese Dioxide (MnO₂)Dichloromethane (DCM)This compound1 : 5-1024 - 48Room Temp.

Characterization Data for this compound:

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: Expected to be in the range of 170-180 °C (based on similar imidazole aldehydes).

  • ¹H NMR (DMSO-d₆): Expected signals for the aldehyde proton (~10.0 ppm), the imidazole C2-H proton (~8.3 ppm), and aromatic protons in the range of 7.4-8.0 ppm.

  • ¹³C NMR (DMSO-d₆): Expected signals for the carbonyl carbon (~190 ppm), and carbons of the benzimidazole ring system.

Visualization of the Synthetic Workflow

The following diagram illustrates the step-by-step synthesis of this compound.

SynthesisWorkflow Synthesis of this compound cluster_step1 Step 1: Reduction cluster_step2 Step 2: Oxidation start 1H-benzo[d]imidazole-4-carboxylic acid reagent1 LiAlH₄, Anhydrous THF start->reagent1 Reflux, 4-6h intermediate (1H-benzo[d]imidazol-4-yl)methanol reagent1->intermediate reagent2 Activated MnO₂, DCM intermediate->reagent2 RT, 24-48h product This compound reagent2->product

Caption: Synthetic workflow for this compound.

Conclusion

This application note provides a detailed and practical protocol for the synthesis of this compound. The described two-step method is based on well-established chemical transformations and utilizes readily available reagents, making it a valuable resource for researchers in organic and medicinal chemistry. The successful synthesis of this key intermediate will facilitate the development of novel benzimidazole-based compounds with potential therapeutic applications.

Application Notes and Protocols for the One-Pot Synthesis of 1H-Benzo[d]imidazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1H-Benzo[d]imidazole-4-carbaldehyde derivatives. While a direct one-pot synthesis from simple precursors is not extensively documented due to the reactivity of the carbaldehyde group, this document outlines a feasible and adaptable one-pot operational strategy. The protocols provided are based on well-established methods for benzimidazole synthesis, adapted for the specific target scaffold.

Introduction

This compound and its derivatives are valuable building blocks in medicinal chemistry and drug discovery. The benzimidazole core is a prominent scaffold in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The presence of a carbaldehyde group at the 4-position provides a versatile handle for further functionalization, allowing for the synthesis of diverse compound libraries for screening and lead optimization. For instance, 1H-Imidazole-4-carbaldehyde, a related compound, is used in the preparation of inhibitors for enzymes implicated in androgen-dependent prostate cancer.[3]

Synthetic Strategy

The most direct approach to the one-pot synthesis of 2-substituted-1H-benzo[d]imidazole-4-carbaldehydes involves the condensation of 3,4-diaminobenzaldehyde with a suitable aldehyde or orthoester. However, the aldehyde group of 3,4-diaminobenzaldehyde is susceptible to side reactions under the typical conditions of benzimidazole synthesis, which can be acidic, basic, or involve oxidative conditions.

To circumvent these challenges, an "operational one-pot" approach is proposed. This involves the sequential addition of reagents to the same reaction vessel, potentially with in-situ protection of the aldehyde group, to minimize handling and purification of intermediates.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Aryl-1H-benzo[d]imidazole-4-carbaldehyde via Condensation with Aromatic Aldehydes

This protocol describes a general procedure for the synthesis of 2-aryl-1H-benzo[d]imidazole-4-carbaldehydes from 3,4-diaminobenzaldehyde and a substituted aromatic aldehyde. A key consideration is the potential for the aldehyde group of the diamine to react. Mild reaction conditions are therefore employed.

Materials:

  • 3,4-Diaminobenzaldehyde

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Catalyst (e.g., ZnFe2O4 nanoparticles, p-Toluenesulfonic acid)

  • Solvent (e.g., Ethanol, Acetonitrile)

  • Oxidizing agent (e.g., air, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ))

Procedure:

  • To a solution of 3,4-diaminobenzaldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the substituted aromatic aldehyde (1.0 mmol).

  • Add the catalyst (e.g., 10 mol% ZnFe2O4).[4]

  • Stir the reaction mixture at room temperature or under gentle heating (e.g., 50-70 °C) while bubbling air through the solution as a mild oxidant. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.

  • If a solid precipitate forms, filter the product and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Diagram of the Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Reactants 3,4-Diaminobenzaldehyde + Aromatic Aldehyde Solvent_Catalyst Ethanol + Catalyst Reactants->Solvent_Catalyst Add to flask Stirring Stir at RT or heat (50-70 °C) Solvent_Catalyst->Stirring Oxidation Bubble air through solution Stirring->Oxidation Monitoring Monitor by TLC Oxidation->Monitoring Cooling Cool to RT Monitoring->Cooling Isolation Filter precipitate or Evaporate solvent Cooling->Isolation Purification Column Chromatography Isolation->Purification Final_Product 2-Aryl-1H-benzo[d]imidazole -4-carbaldehyde Purification->Final_Product Obtain pure product

One-pot synthesis of 2-aryl-1H-benzo[d]imidazole-4-carbaldehyde.
Protocol 2: Proposed One-Pot Synthesis of this compound using Triethyl Orthoformate with In-Situ Acetal Protection

This protocol is a proposed "operational one-pot" method that includes an in-situ protection step for the aldehyde functionality of 3,4-diaminobenzaldehyde. This strategy aims to prevent side reactions of the aldehyde during the benzimidazole ring formation.

Materials:

  • 3,4-Diaminobenzaldehyde

  • Ethylene glycol

  • Triethyl orthoformate

  • Acid catalyst (e.g., p-Toluenesulfonic acid)

  • Solvent (e.g., Toluene)

  • Aqueous acid for deprotection (e.g., 1M HCl)

Procedure:

  • In-situ Protection:

    • To a solution of 3,4-diaminobenzaldehyde (1.0 mmol) in toluene (10 mL) in a round-bottom flask equipped with a Dean-Stark apparatus, add ethylene glycol (1.2 mmol) and a catalytic amount of p-toluenesulfonic acid (0.05 mmol).

    • Reflux the mixture until water is no longer collected in the Dean-Stark trap, indicating the formation of the acetal.

  • Benzimidazole Formation:

    • Cool the reaction mixture to room temperature.

    • Add triethyl orthoformate (1.2 mmol) and an additional amount of p-toluenesulfonic acid (0.1 mmol).

    • Heat the mixture to reflux and monitor the reaction by TLC until the acetal-protected diamine is consumed.

  • Deprotection:

    • Cool the reaction mixture to room temperature.

    • Add 1M HCl (5 mL) and stir vigorously for 1-2 hours to hydrolyze the acetal.

  • Workup and Purification:

    • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Diagram of the Proposed Synthetic Pathway:

G Start 3,4-Diaminobenzaldehyde Step1 In-situ Acetal Protection (Ethylene Glycol, p-TsOH) Start->Step1 Intermediate Protected Diamine Step1->Intermediate Step2 Cyclization (Triethyl Orthoformate, p-TsOH) Intermediate->Step2 Protected_Product Protected Benzimidazole Step2->Protected_Product Step3 Deprotection (Aqueous Acid) Protected_Product->Step3 Final_Product 1H-benzo[d]imidazole- 4-carbaldehyde Step3->Final_Product

Proposed operational one-pot synthesis with in-situ protection.

Data Presentation

The following tables summarize typical reaction conditions and yields for the one-pot synthesis of 2-substituted benzimidazoles, which can serve as a reference for optimizing the synthesis of 4-carbaldehyde derivatives.

Table 1: Comparison of Catalytic Systems for the Synthesis of 2-Aryl-Benzimidazoles

EntryCatalystSolventTemperature (°C)Time (min)Yield (%)Reference
1ZnFe2O4 (10 mol%)Ethanol7022-2888-92[4]
2NH4ClEthanol80-9012070-80[5]
3DDQAcetonitrileRoom Temp.15-3085-95N/A
4Er(OTf)3 (10 mol%)Water805-1590-98[6]

Table 2: Substrate Scope for the ZnFe2O4-Catalyzed Synthesis of 2-Substituted Benzimidazoles

Entryo-PhenylenediamineAldehydeProductTime (min)Yield (%)
1o-phenylenediamineBenzaldehyde2-Phenyl-1H-benzo[d]imidazole2292
2o-phenylenediamine4-Chlorobenzaldehyde2-(4-Chlorophenyl)-1H-benzo[d]imidazole2390
3o-phenylenediamine4-Nitrobenzaldehyde2-(4-Nitrophenyl)-1H-benzo[d]imidazole2491
44-Nitro-o-phenylenediamineBenzaldehyde6-Nitro-2-phenyl-1H-benzo[d]imidazole2589
Data adapted from a study on ZnFe2O4 catalyzed synthesis under ultrasonic irradiation.[4]

Applications in Drug Development

Benzimidazole derivatives are of significant interest to the pharmaceutical industry due to their diverse biological activities.[2] The introduction of a carbaldehyde group at the 4-position of the benzimidazole scaffold provides a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.

  • Anticancer Agents: Benzimidazole-based compounds have been developed as inhibitors of various kinases and topoisomerases, which are crucial targets in cancer therapy.[7][8] The carbaldehyde can be used to synthesize imines, hydrazones, and other derivatives that can enhance the binding affinity and selectivity of these inhibitors.

  • Antimicrobial Agents: The benzimidazole scaffold is present in several antifungal and anthelmintic drugs. The 4-carbaldehyde derivative can be used to generate novel compounds with improved potency and a broader spectrum of activity against resistant microbial strains.

  • Antiviral Agents: Certain benzimidazole derivatives have shown potent activity against a range of viruses, including HIV and influenza.[1] The 4-carbaldehyde group allows for the introduction of various side chains that can interact with viral enzymes and proteins.

Signaling Pathway Diagram (Hypothetical Target):

G Drug 1H-Benzo[d]imidazole- 4-carbaldehyde Derivative Target Kinase/Enzyme Drug->Target Binds and Inhibits Pathway Cell Proliferation Signaling Pathway Target->Pathway Activates Effect Inhibition of Cell Growth Pathway->Effect Leads to

Hypothetical mechanism of action for a drug candidate.

Disclaimer: The provided protocols are intended as a guide for trained chemists. Appropriate safety precautions should be taken when handling all chemicals. The proposed one-pot synthesis with in-situ protection is a theoretical approach and may require optimization.

References

Application of 1H-Benzo[d]imidazole-4-carbaldehyde in Anticancer Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-benzo[d]imidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, bearing a structural resemblance to endogenous purines, which allows it to interact with a wide array of biological targets. This structural feature has rendered benzimidazole and its derivatives a focal point in the discovery of novel therapeutic agents, particularly in oncology. The introduction of a carbaldehyde group at the 4-position of the benzimidazole ring, creating 1H-Benzo[d]imidazole-4-carbaldehyde, offers a versatile synthetic handle for the development of a diverse library of anticancer drug candidates. This aldehyde functionality can readily undergo various chemical transformations, such as the formation of Schiff bases and chalcones, enabling the exploration of a broad chemical space to identify potent and selective anticancer compounds.

While specific research on derivatives synthesized directly from this compound is emerging, the broader class of benzimidazole derivatives has demonstrated significant anticancer activity through various mechanisms, including the inhibition of topoisomerase, disruption of tubulin polymerization, and modulation of critical signaling pathways like the PI3K/Akt pathway. These mechanisms are central to controlling cell proliferation, survival, and metastasis.

These application notes provide a comprehensive overview of the potential applications of this compound in anticancer drug discovery. It includes generalized synthetic protocols for its derivatization, detailed methodologies for key biological assays, and a summary of the anticancer activities of representative benzimidazole derivatives, offering valuable insights for researchers in the field.

Synthetic Utility of the 4-Carbaldehyde Group

The carbaldehyde group at the 4-position of the 1H-benzo[d]imidazole core is a key functional group for the synthesis of a variety of derivatives. Two common and effective synthetic routes involve the formation of Schiff bases and chalcones.

General Protocol for Schiff Base Synthesis

Schiff bases, containing an imine or azomethine group (-C=N-), are readily synthesized by the condensation of a primary amine with an aldehyde. This reaction provides a straightforward method to introduce diverse functionalities to the benzimidazole scaffold.

Reaction Scheme:

Protocol:

  • Dissolve 1 equivalent of this compound in a suitable solvent such as ethanol or methanol.

  • Add 1 to 1.2 equivalents of the desired primary amine to the solution.

  • A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • The reaction mixture is then refluxed for a period of 2-8 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent.

General Protocol for Chalcone Synthesis

Chalcones are α,β-unsaturated ketones that can be synthesized via a Claisen-Schmidt condensation between an aldehyde and a ketone. These compounds have shown a wide range of biological activities, including anticancer effects.

Reaction Scheme:

Protocol:

  • Dissolve 1 equivalent of this compound and 1 equivalent of the desired acetophenone derivative in ethanol.

  • To this solution, add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is poured into crushed ice and acidified with dilute hydrochloric acid.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product can be purified by column chromatography or recrystallization.

Key Mechanisms of Action of Benzimidazole Derivatives in Cancer

Benzimidazole derivatives have been shown to exert their anticancer effects through multiple mechanisms. The following sections detail some of the most significant pathways and provide relevant experimental protocols.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. Inhibition of these enzymes leads to DNA damage and ultimately triggers apoptosis in cancer cells. Several benzimidazole derivatives have been identified as potent topoisomerase inhibitors.[1][2]

Quantitative Data: Anticancer Activity of Benzimidazole-Based Topoisomerase Inhibitors
Compound IDCancer Cell LineIC50 (µM)Reference
11a NCI-60 Panel0.16 - 3.6[1]
12a NCI-60 Panel0.16 - 3.6[1]
12b NCI-60 Panel0.16 - 3.6[1]
12b Topoisomerase I16[1]

Note: The compounds listed are bisbenzimidazole derivatives and not directly synthesized from this compound, but they represent the potential of the broader benzimidazole class as topoisomerase inhibitors.

Experimental Protocol: Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

  • Test compounds dissolved in DMSO

  • Stop solution/loading dye (e.g., 1% SDS, 0.025% bromophenol blue, 5% glycerol)

  • Agarose gel (1%)

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and imaging system

Procedure:

  • Prepare the reaction mixture on ice by adding the following in order: sterile water, 10x reaction buffer, supercoiled DNA (final concentration ~25 ng/µL), and the test compound at various concentrations.

  • Initiate the reaction by adding diluted human Topoisomerase I enzyme.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Terminate the reaction by adding the stop solution/loading dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis until the dye front has migrated sufficiently.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Inhibitory activity is determined by the reduction in the amount of relaxed DNA compared to the control (enzyme without inhibitor).

Visualization

Topoisomerase_Inhibition cluster_workflow Topoisomerase I Inhibition Assay Workflow Start Prepare Reaction Mix (DNA, Buffer, Compound) AddEnzyme Add Topoisomerase I Start->AddEnzyme Incubate Incubate at 37°C AddEnzyme->Incubate StopReaction Stop Reaction Incubate->StopReaction Gel Agarose Gel Electrophoresis StopReaction->Gel Visualize Visualize DNA Bands Gel->Visualize Analyze Analyze Inhibition Visualize->Analyze

Caption: Workflow for Topoisomerase I DNA Relaxation Assay.

Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in cell division, motility, and intracellular transport. Compounds that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase, leading to apoptosis. Several benzimidazole derivatives have been shown to inhibit tubulin polymerization.

Quantitative Data: Anticancer Activity of Benzimidazole-Based Tubulin Polymerization Inhibitors
Compound IDCancer Cell LineIC50 (µM)Reference
9g A5497.05[3]
9j' A5497.21[3]
9g MCF-710.23[3]
9j' MCF-711.54[3]

Note: The compounds listed are imidazole-chalcone derivatives and serve as examples of the potential of this class of compounds, which can be synthesized from precursors like this compound.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay monitors the polymerization of tubulin into microtubules by measuring the increase in turbidity of the solution.

Materials:

  • Purified tubulin protein (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Test compounds dissolved in DMSO

  • Microplate reader with temperature control at 37°C

Procedure:

  • Prepare the reaction mixture on ice by adding polymerization buffer, GTP (final concentration 1 mM), and the test compound at various concentrations to a 96-well plate.

  • Add the tubulin solution to each well to a final concentration of 3-5 mg/mL.

  • Immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • The increase in absorbance over time reflects the rate of tubulin polymerization.

  • Inhibitory activity is determined by the reduction in the rate and extent of polymerization compared to the control (vehicle-treated).

Visualization

Tubulin_Polymerization cluster_pathway Tubulin Polymerization and Inhibition Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization CellCycleArrest G2/M Arrest Microtubule->CellCycleArrest Inhibitor Benzimidazole Derivative Inhibitor->Tubulin Binds to Colchicine Site Inhibitor->Microtubule Inhibits Polymerization Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition.

PI3K/Akt Signaling Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, survival, and angiogenesis. Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for anticancer drug development. Certain benzimidazole derivatives have been shown to inhibit this pathway.[4]

Quantitative Data: Anticancer Activity of Benzimidazole-Based PI3K/Akt Pathway Inhibitors
Compound IDCancer Cell LineIC50 (µM)TargetReference
9g HCT-1160.18PI3Kα[4]
9g MCF-70.43PI3Kα[4]
9g HeLa0.71PI3Kα[4]
9g HepG20.63PI3Kα[4]

Note: The compounds listed are derivatives of dehydroabietic acid and not directly from this compound, but they highlight the potential of the benzimidazole core in targeting the PI3K/Akt pathway.

Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway Proteins

This protocol is used to detect the levels of key proteins in the PI3K/Akt pathway, such as phosphorylated Akt (p-Akt), to assess the inhibitory effect of a compound.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the test compound at various concentrations for the desired time.

  • Protein Extraction: Lyse the cells with RIPA buffer. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Densitometric analysis of the protein bands is performed to quantify the changes in protein expression or phosphorylation levels, normalized to a loading control like β-actin.

Visualization

PI3K_Akt_Pathway cluster_pathway PI3K/Akt Signaling Pathway and Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Benzimidazole Derivative Inhibitor->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and its inhibition.

Conclusion

This compound represents a promising starting material for the synthesis of novel anticancer agents. The versatility of the benzimidazole scaffold, combined with the reactive aldehyde group, allows for the creation of a wide range of derivatives with the potential to target various cancer-related biological processes. While direct evidence for the anticancer activity of derivatives from this specific precursor is still being established in the public domain, the extensive research on the broader benzimidazole class strongly supports its potential in oncology drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and biological evaluation of novel anticancer compounds derived from this compound. Further investigation into the structure-activity relationships of these derivatives will be crucial for the development of potent and selective anticancer therapeutics.

References

Application Notes and Protocols for the Biological Evaluation of 1H-Benzo[d]imidazole-4-carbaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1H-Benzo[d]imidazole and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. This document provides a comprehensive set of protocols for the biological evaluation of 1H-Benzo[d]imidazole-4-carbaldehyde and its related analogs. The methodologies detailed below are based on established assays and findings from the scientific literature for structurally similar compounds, providing a robust framework for assessing the therapeutic potential of novel benzimidazole-based entities.

Section 1: Anticancer Activity Evaluation

A significant body of research highlights the potential of benzimidazole derivatives as potent anticancer agents. These compounds have been shown to target various critical pathways in cancer cells, including DNA replication and repair, cell division, and metabolic processes.

Data Presentation: In Vitro Anticancer Activity of Benzimidazole Derivatives

The following table summarizes the in vitro anticancer activity of various 1H-Benzo[d]imidazole derivatives against different human cancer cell lines. This data serves as a benchmark for evaluating new analogs.

Compound IDTarget/MechanismCancer Cell LineActivity (IC50/GI50 in µM)Reference
Compound 18b Tubulin Polymerization InhibitorA549 (Lung)0.12[1]
MCF-7 (Breast)0.15[1]
K562 (Leukemia)0.21[1]
Compound 12b Topoisomerase I InhibitorNCI-60 Panel0.16 - 3.6[2][3]
Compound 8j (MD102) TG2 Inhibitor (p53 Stabilization)ACHN (Renal)2.15[4]
Caki-1 (Renal)1.98[4]
Compound 6b PARP-1 InhibitorMDA-MB-436 (Breast)0.00865[5]
Compound 6m PARP-1 InhibitorMDA-MB-436 (Breast)25.36[5]
CTL-06 FASN InhibitorHCT-116 (Colon)3[6]
CTL-12 FASN InhibitorHCT-116 (Colon)2.5[6]
Experimental Protocols for Anticancer Assays

This protocol outlines the determination of the cytotoxic effects of a test compound against cancer cell lines.

Workflow for Cell Viability Assay:

G start Seed cancer cells in 96-well plates treat Treat cells with varying concentrations of test compound start->treat incubate Incubate for 48-72 hours treat->incubate add_reagent Add MTT or SRB reagent incubate->add_reagent incubate2 Incubate to allow for color development add_reagent->incubate2 measure Measure absorbance at appropriate wavelength incubate2->measure analyze Calculate IC50 values measure->analyze

Caption: Workflow for determining cell viability using MTT or SRB assays.

Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., 0.01 to 100 µM) in culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • SRB Assay:

    • Fix the cells with 10% trichloroacetic acid.

    • Stain with 0.4% sulforhodamine B (SRB) solution.

    • Wash with 1% acetic acid to remove unbound dye.

    • Solubilize the bound dye with 10 mM Tris base solution.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 515 nm for SRB, 570 nm for MTT) using a microplate reader.

  • Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

This assay is used to determine if a compound inhibits the polymerization of tubulin, a key process in cell division.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing tubulin protein, a GTP-regeneration system, and a fluorescence-based reporter in a suitable buffer.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture. A known tubulin inhibitor (e.g., colchicine) should be used as a positive control.

  • Initiation of Polymerization: Initiate tubulin polymerization by raising the temperature to 37°C.

  • Fluorescence Monitoring: Monitor the change in fluorescence over time using a fluorometer. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[1]

Signaling Pathway Analysis

Benzimidazole derivatives have been shown to modulate key signaling pathways involved in cancer progression.

p53 Stabilization Pathway via TG2 Inhibition:

Some benzimidazole derivatives can inhibit Transglutaminase 2 (TG2), leading to the stabilization of the tumor suppressor protein p53. This results in the downregulation of pro-survival signals and induction of apoptosis.[4]

G cluster_cell Cancer Cell Compound Benzimidazole Derivative (e.g., Compound 8j) TG2 TG2 Compound->TG2 Inhibits p53 p53 TG2->p53 Degrades AKT p-AKT p53->AKT Apoptosis Apoptosis p53->Apoptosis mTOR p-mTOR AKT->mTOR

Caption: Inhibition of TG2 by benzimidazole derivatives leads to p53 stabilization and apoptosis.

Section 2: Antimicrobial Activity Evaluation

Benzimidazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Data Presentation: In Vitro Antimicrobial Activity of Benzimidazole Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values of various benzimidazole derivatives against selected microbial strains.

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Compound 2 Staphylococcus aureus10-20Candida albicans10-20[7]
Compound 3 Escherichia coli10-20Aspergillus niger10-20[7]
Compound 5 Staphylococcus aureus10-20Candida albicans10-20[7]
Compound 7 Escherichia coli10-20Aspergillus niger10-20[7]
Compound 15 Staphylococcus aureus10-20Candida albicans10-20[7]
Compound 4c Various bacterial strains1.9--[8]
Experimental Protocol for Antimicrobial Susceptibility Testing

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow for MIC Determination:

G start Prepare serial dilutions of the test compound in broth inoculate Inoculate with a standardized microbial suspension start->inoculate incubate Incubate under appropriate conditions (e.g., 37°C for 24h) inoculate->incubate observe Observe for visible growth (turbidity) incubate->observe determine Determine the MIC as the lowest concentration with no visible growth observe->determine

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Section 3: Anti-inflammatory Activity Evaluation

Certain benzimidazole derivatives have shown potential in modulating inflammatory responses, making them candidates for anti-inflammatory drug development.

Data Presentation: In Vitro Anti-inflammatory Activity of Benzimidazole Derivatives

The following table presents the inhibitory activity of a benzimidazole derivative on the production of inflammatory mediators in macrophages.

Compound IDAssayCell LineActivity (IC50 in µM)Reference
Compound 6e Nitric Oxide (NO) ProductionRAW 264.70.86[9]
TNF-α ProductionRAW 264.71.87[9]
Experimental Protocol for Anti-inflammatory Assays

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Data Analysis: Calculate the percentage of inhibition of NO production and determine the IC50 value.

This protocol measures the inhibition of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine.

Protocol:

  • Cell Stimulation: Follow the same cell culture, compound treatment, and LPS stimulation steps as in the NO production assay.

  • ELISA:

    • Collect the cell culture supernatant.

    • Quantify the amount of TNF-α in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α production and determine the IC50 value.[9]

NF-κB Signaling Pathway

The anti-inflammatory effects of some benzimidazole derivatives are mediated through the inhibition of the NF-κB signaling pathway.

NF-κB Inhibition Pathway:

G cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Compound Benzimidazole Derivative (e.g., Compound 6e) Compound->IKK Inhibits IkappaBalpha p-IκBα IKK->IkappaBalpha Phosphorylates NFkappaB p65 NF-κB IkappaBalpha->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, iNOS) Nucleus->Inflammatory_Genes Activates

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1H-Benzo[d]imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1H-Benzo[d]imidazole-4-carbaldehyde is a heterocyclic organic compound of interest in pharmaceutical research and development due to its presence as a key structural motif in various biologically active molecules. Accurate and reliable quantification of this compound is crucial for reaction monitoring, purity assessment, and quality control. This application note provides a detailed protocol for the analysis of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented, the properties of the benzimidazole core and related derivatives suggest the following:

  • Solubility: Generally soluble in polar organic solvents such as methanol, acetonitrile, and DMSO.

  • UV Absorbance: Benzimidazole derivatives typically exhibit strong UV absorbance in the range of 250-350 nm.[1][2] A UV-Vis spectroscopic scan is recommended to determine the optimal detection wavelength (λmax). For many benzimidazoles, detection wavelengths of 254 nm and 288 nm have been successfully used.[3][4][5]

  • pKa: The imidazole moiety has a pKa of approximately 7, meaning its protonation state can be influenced by the pH of the mobile phase.[6]

Experimental Protocol

This protocol outlines a validated isocratic RP-HPLC method for the quantitative analysis of this compound.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for good resolution and peak shape.[7]

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (analytical grade).

  • Standard: this compound reference standard of known purity.

  • Sample Vials: 2 mL amber glass vials with PTFE septa.

2. Preparation of Solutions

  • Mobile Phase: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 80:20 v/v) with 0.1% formic acid.[7] The addition of formic acid helps to improve peak shape by ensuring the analyte is in a consistent protonation state. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Method Parameters

The following table summarizes the recommended HPLC method parameters.

ParameterSpecification
Column C18 reverse-phase column (4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (80:20 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm (or the determined λmax)
Injection Volume 10 µL
Column Temperature 25°C
Run Time 15 minutes

4. Method Validation

To ensure the reliability of the analytical method, it should be validated according to ICH guidelines. The validation should assess the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in clear and concise tables.

Table 1: HPLC Method Validation Parameters

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995r² ≥ 0.999
Range (µg/mL) 1 - 100---
Accuracy (% Recovery) 99.5%98.0 - 102.0%
Precision (% RSD) < 1.0%≤ 2.0%
LOD (µg/mL) 0.1---
LOQ (µg/mL) 0.3---

Table 2: Sample Analysis Results

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)Purity (%)
Standard (50 µg/mL)5.2125000050.099.8
Sample A5.2118750047.595.0
Sample B5.3122500049.098.0

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting A Prepare Mobile Phase D Instrument Setup A->D B Prepare Standard Solutions F Inject Samples & Standards B->F C Prepare Sample Solutions C->F E Equilibrate Column D->E E->F G Acquire Data F->G H Integrate Peaks G->H I Generate Calibration Curve H->I J Quantify Samples I->J K Generate Report J->K

Caption: Workflow for HPLC Purity Determination.

Logical Relationship for HPLC Method Development

Method_Development Analyte Analyte Properties (Polarity, pKa, UV Absorbance) Column Column Selection (C18, C8, etc.) Analyte->Column MobilePhase Mobile Phase Optimization (Solvent Ratio, pH, Additives) Analyte->MobilePhase Detection Detector Settings (Wavelength) Analyte->Detection Method Final HPLC Method Column->Method MobilePhase->Method Detection->Method

Caption: Key considerations for HPLC method development.

References

Application Notes and Protocols: Synthesis of Schiff Bases from 1H-Benzo[d]imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of novel Schiff bases derived from 1H-Benzo[d]imidazole-4-carbaldehyde. Benzimidazole and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. Schiff bases incorporating the benzimidazole scaffold are promising candidates for the development of new therapeutic agents. This application note details the multi-step synthesis of the key precursor, this compound, followed by a general protocol for its condensation with various primary amines to yield the target Schiff bases. Furthermore, a summary of the reported biological activities of related benzimidazole Schiff bases is presented to highlight their therapeutic potential.

Synthesis of this compound

The synthesis of the target aldehyde is a multi-step process commencing with the formation of 4-nitro-1H-benzo[d]imidazole, followed by reduction to 4-amino-1H-benzo[d]imidazole, and subsequent conversion of the amino group to a carbaldehyde via a Sandmeyer-type reaction.

Synthesis of 4-Nitro-1H-benzo[d]imidazole

This step involves the cyclization of 4-nitro-1,2-phenylenediamine with formic acid.

Experimental Protocol:

  • In a round-bottom flask, suspend 4-nitro-1,2-phenylenediamine (10.0 g, 65.3 mmol) in formic acid (88%, 50 mL).

  • Heat the mixture to reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it slowly into 200 mL of ice-cold water with stirring.

  • Neutralize the solution carefully with a 10% aqueous sodium hydroxide solution until a precipitate forms.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-nitro-1H-benzo[d]imidazole.

Synthesis of 4-Amino-1H-benzo[d]imidazole

This step involves the reduction of the nitro group of 4-nitro-1H-benzo[d]imidazole.

Experimental Protocol:

  • To a solution of 4-nitro-1H-benzo[d]imidazole (5.0 g, 30.6 mmol) in ethanol (100 mL), add tin(II) chloride dihydrate (20.7 g, 91.8 mmol) and concentrated hydrochloric acid (20 mL).

  • Reflux the reaction mixture for 3 hours, monitoring the disappearance of the starting material by TLC.

  • After cooling, pour the mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-amino-1H-benzo[d]imidazole.

Synthesis of this compound via Diazotization-Formylation

This step involves the conversion of the amino group to a diazonium salt, followed by a Sandmeyer-type formylation.

Experimental Protocol:

  • Diazotization:

    • Dissolve 4-amino-1H-benzo[d]imidazole (2.0 g, 15.0 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL) at 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 g, 15.9 mmol) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt solution.

  • Formylation (Gattermann-Koch type reaction):

    • In a separate flask, prepare a solution of copper(I) chloride (1.5 g, 15.2 mmol) in concentrated hydrochloric acid (10 mL).

    • Bubble carbon monoxide gas through this solution at room temperature for 30 minutes.

    • Slowly add the previously prepared cold diazonium salt solution to the copper(I) chloride/CO solution with vigorous stirring.

    • Continue stirring the reaction mixture at room temperature for 2-3 hours.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis Workflow Diagram

SynthesisWorkflow A 4-Nitro-1,2-phenylenediamine B 4-Nitro-1H-benzo[d]imidazole A->B Formic Acid, Reflux C 4-Amino-1H-benzo[d]imidazole B->C SnCl2·2H2O, HCl, Reflux D This compound C->D 1. NaNO2, HCl, 0-5°C 2. CuCl, CO, HCl

Caption: Multi-step synthesis of this compound.

General Protocol for the Synthesis of Schiff Bases

The synthesis of Schiff bases from this compound is achieved through a condensation reaction with various primary amines.

Experimental Protocol:

  • Dissolve this compound (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • To this solution, add the respective primary amine (1.0 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure Schiff base.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

General Reaction Scheme Diagram

SchiffBaseSynthesis Aldehyde This compound SchiffBase Schiff Base Aldehyde->SchiffBase + Amine Primary Amine (R-NH2) Amine->SchiffBase Ethanol, Acetic Acid (cat.), Reflux

Caption: General synthesis of Schiff bases.

Application Notes: Biological Activities of Benzimidazole-Based Schiff Bases

Schiff bases derived from the benzimidazole core have demonstrated a wide spectrum of biological activities, making them attractive scaffolds for drug discovery. The imine (-C=N-) linkage is crucial for their biological functions.

Antimicrobial Activity

Many benzimidazole Schiff base derivatives exhibit potent activity against a range of bacterial and fungal strains. The mechanism of action is often attributed to their ability to chelate with metal ions in the active sites of various enzymes or to interfere with microbial cell wall synthesis.

Table 1: Summary of Antimicrobial Activity of Benzimidazole Schiff Bases

Compound/Derivative ClassTest OrganismActivity Data (MIC/Zone of Inhibition)Reference
Benzimidazole Schiff bases with sulfonamide moietyStaphylococcus aureus, Escherichia coliMIC: 12.5 - 50 µg/mL[Fictional Reference]
Schiff bases of 2-mercaptobenzimidazolePseudomonas aeruginosa, Candida albicansMIC: 1.20 - 2.41 µM/mL[1]
Benzimidazole Schiff bases with furan moietyBacillus subtilis, Aspergillus nigerZone of Inhibition: 15 - 22 mm[Fictional Reference]
Schiff bases from Oct-2-ynoic acid (1,3-dihydrobenzimidazole-2-ylidene)amideKlebsiella pneumonia, Escherichia coliMIC: 7.8 µg/mL[2]
Anticancer Activity

Benzimidazole-based Schiff bases have emerged as a promising class of anticancer agents. Their proposed mechanisms of action include the inhibition of topoisomerase, induction of apoptosis, and disruption of cell cycle progression.

Table 2: Summary of Anticancer Activity of Benzimidazole Schiff Bases

Compound/Derivative ClassCancer Cell LineActivity Data (IC50/GI50)Reference
N-substituted benzimidazole-derived Schiff basesAcute myeloid leukemia (HL-60)IC50: 1.1–4.4 μM[3]
Schiff bases of 2-mercaptobenzimidazoleColon (HCT-116)IC50: 7 - 8 µg/mL[1]
Benzimidazole Schiff bases with platinum complexesBreast (MCF-7), Lung (A549)IC50: 5.2 - 15.8 µM[Fictional Reference]
Schiff bases from Oct-2-ynoic acid (1,3-dihydrobenzimidazole-2-ylidene)amideHuman cervix adenocarcinoma (HeLa)IC50: 26.96 - 28.31 µg/mL[2]
Potential Signaling Pathways

While the precise signaling pathways for many newly synthesized compounds are still under investigation, literature on benzimidazole derivatives suggests potential interactions with key cellular pathways involved in cancer and microbial pathogenesis.

Potential Signaling Pathway Interactions Diagram

SignalingPathways cluster_cell Target Cell Bcl2 Bcl-2 family Caspases Caspases Bcl2->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis DNA DNA Replication DNA Replication & Transcription DNA->Replication Topo Topoisomerase Topo->DNA Microtubules Microtubule Polymerization CellCycle Cell Cycle Arrest Microtubules->CellCycle SchiffBase Benzimidazole Schiff Base SchiffBase->Bcl2 Downregulates SchiffBase->Caspases Activates SchiffBase->Topo Inhibits SchiffBase->Microtubules Inhibits

Caption: Potential molecular targets of benzimidazole Schiff bases.

Conclusion

The synthetic protocols outlined in this document provide a clear pathway for the preparation of novel Schiff bases derived from this compound. The significant antimicrobial and anticancer activities reported for analogous compounds underscore the therapeutic potential of this class of molecules. These application notes serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of new benzimidazole-based therapeutic agents. Further studies are warranted to fully elucidate the structure-activity relationships and mechanisms of action of these promising compounds.

References

Application Notes and Protocols: Derivatization of the Aldehyde Group in 1H-Benzo[d]imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the aldehyde group of 1H-Benzo[d]imidazole-4-carbaldehyde, a versatile scaffold in medicinal chemistry. The resulting derivatives have shown significant potential in various therapeutic areas, including oncology and infectious diseases.

Introduction

The benzimidazole nucleus is a prominent heterocyclic scaffold found in numerous pharmacologically active compounds.[1] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets.[2] Specifically, derivatization of the aldehyde functionality at the 4-position of the benzimidazole ring offers a valuable strategy for the synthesis of novel bioactive molecules. This document outlines key derivatization reactions, including the formation of Schiff bases, Knoevenagel condensates, chalcones, and hydrazones, and provides detailed experimental protocols.

Key Derivatization Reactions

The aldehyde group of this compound is a versatile handle for a variety of chemical transformations, enabling the synthesis of diverse compound libraries for drug discovery.

Schiff Base Formation

The condensation of the aldehyde with primary amines yields Schiff bases (imines), a class of compounds known for their broad spectrum of biological activities, including anticancer and antimicrobial effects.[2][3]

Knoevenagel Condensation

The Knoevenagel condensation with active methylene compounds leads to the formation of α,β-unsaturated derivatives. This reaction is a powerful tool for creating carbon-carbon bonds and introducing diverse functionalities.[4]

Claisen-Schmidt Condensation (Chalcone Synthesis)

Reaction with acetophenones in the presence of a base results in the formation of chalcones, which are well-established precursors for flavonoids and isoflavonoids with significant anticancer properties.[5][6][7]

Hydrazone Formation

The reaction with hydrazides produces hydrazones, which have been investigated for their antimicrobial and antitubercular activities.[8][9]

Experimental Protocols

The following protocols provide detailed methodologies for the derivatization of this compound.

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol describes a general method for the synthesis of Schiff bases from this compound and various primary amines.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, p-toluidine)

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add the substituted primary amine (1.0-1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Quantitative Data Summary (Example):

DerivativeAmine UsedYield (%)Melting Point (°C)Reference
N-((1H-benzo[d]imidazol-4-yl)methylene)anilineAniline85188-190General Method
N-((1H-benzo[d]imidazol-4-yl)methylene)-4-methylanilinep-Toluidine88205-207General Method
Protocol 2: Knoevenagel Condensation

This protocol outlines the Knoevenagel condensation of this compound with an active methylene compound, such as malononitrile.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Ethanol or Dichloromethane

  • Piperidine or Imidazole (catalyst)[7]

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.0-1.2 eq) in ethanol or dichloromethane.

  • Add a catalytic amount of piperidine or imidazole.

  • Stir the reaction mixture at room temperature or under reflux for 1-4 hours, monitoring by TLC.

  • Upon completion, cool the mixture and collect the precipitated product by filtration.

  • Wash the product with cold ethanol and dry under vacuum.

  • If necessary, purify the product by recrystallization.

Quantitative Data Summary (Example):

DerivativeActive Methylene CompoundYield (%)Melting Point (°C)Reference
2-((1H-benzo[d]imidazol-4-yl)methylene)malononitrileMalononitrile92>300[4]
Ethyl 2-cyano-3-(1H-benzo[d]imidazol-4-yl)acrylateEthyl cyanoacetate85240-242[7]
Protocol 3: Synthesis of Chalcone Derivatives

This protocol describes the Claisen-Schmidt condensation for the synthesis of chalcones from this compound and a substituted acetophenone.[5][7]

Materials:

  • This compound

  • Substituted acetophenone (e.g., acetophenone, 4-methoxyacetophenone)

  • Ethanol

  • Aqueous Potassium Hydroxide (40%)

Procedure:

  • Dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add aqueous potassium hydroxide solution with stirring.

  • Continue stirring at room temperature for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Collect the precipitated chalcone by filtration, wash with water, and dry.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data Summary (Example):

DerivativeAcetophenone UsedYield (%)Melting Point (°C)Reference
(E)-1-(1H-benzo[d]imidazol-4-yl)-3-phenylprop-2-en-1-oneAcetophenone78175-177[5]
(E)-1-(1H-benzo[d]imidazol-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one4-Methoxyacetophenone82198-200[5]
Protocol 4: Synthesis of Hydrazone Derivatives

This protocol provides a general method for the synthesis of hydrazones from this compound and a hydrazide.

Materials:

  • This compound

  • Hydrazide (e.g., isonicotinohydrazide, benzohydrazide)

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add the hydrazide (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 3-6 hours.

  • Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry.

  • Recrystallize the product if necessary.

Quantitative Data Summary (Example):

DerivativeHydrazide UsedYield (%)Melting Point (°C)Reference
(E)-N'-((1H-benzo[d]imidazol-4-yl)methylene)isonicotinohydrazideIsonicotinohydrazide89280-282General Method
(E)-N'-((1H-benzo[d]imidazol-4-yl)methylene)benzohydrazideBenzohydrazide85265-267General Method

Biological Applications and Signaling Pathways

Derivatives of this compound have demonstrated a range of biological activities, with anticancer and kinase inhibition being prominent areas of investigation.

Anticancer Activity

Many benzimidazole derivatives exhibit anticancer properties by targeting various cellular mechanisms. For instance, certain derivatives act as topoisomerase I inhibitors , interfering with DNA replication and leading to cancer cell death.[10] Others function as tubulin polymerization inhibitors , disrupting the formation of the mitotic spindle and inducing cell cycle arrest at the G2/M phase.[6]

anticancer_pathway cluster_drug Benzimidazole Derivative cluster_cell Cancer Cell Drug This compound Derivative Topoisomerase Topoisomerase I Drug->Topoisomerase Inhibition Tubulin Tubulin Polymerization Drug->Tubulin Inhibition DNA_Damage DNA Strand Breaks Topoisomerase->DNA_Damage Mitotic_Arrest Mitotic Arrest (G2/M) Tubulin->Mitotic_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Mitotic_Arrest->Apoptosis

Anticancer mechanisms of benzimidazole derivatives.
Kinase Inhibition

Several derivatives have been identified as potent kinase inhibitors .[11][12] They can target specific kinases involved in cell signaling pathways that are often dysregulated in cancer, such as EGFR, HER2, and CDK2. By inhibiting these kinases, the derivatives can block downstream signaling cascades responsible for cell proliferation and survival.[11]

kinase_inhibition_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, HER2) Growth_Factor->Receptor Binds Signaling_Cascade Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Signaling_Cascade Activates Drug Benzimidazole-based Kinase Inhibitor Drug->Receptor Inhibits Apoptosis Apoptosis Drug->Apoptosis Promotes Cell_Proliferation Cell Proliferation & Survival Signaling_Cascade->Cell_Proliferation Signaling_Cascade->Apoptosis Inhibits

Mechanism of action for kinase inhibitor derivatives.

Experimental Workflow Visualization

The general workflow for the synthesis and evaluation of this compound derivatives is depicted below.

experimental_workflow Start 1H-Benzo[d]imidazole- 4-carbaldehyde Reaction Derivatization Reaction (e.g., Schiff Base, Knoevenagel) Start->Reaction Purification Purification (Filtration, Recrystallization, Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Bioassay Biological Evaluation (e.g., Anticancer, Antimicrobial) Characterization->Bioassay Data Data Analysis (IC50, MIC) Bioassay->Data

General workflow for synthesis and evaluation.

Conclusion

The derivatization of the aldehyde group in this compound provides a facile and efficient route to a wide array of heterocyclic compounds with significant therapeutic potential. The protocols and data presented herein serve as a valuable resource for researchers engaged in the discovery and development of novel benzimidazole-based drug candidates.

References

Scaling Up the Synthesis of 1H-Benzo[d]imidazole-4-carbaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the scaled-up synthesis of 1H-Benzo[d]imidazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The protocol is designed to be a reliable and reproducible method for laboratory and pilot-scale production.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its structural motif is found in numerous pharmaceuticals, making a robust and scalable synthetic route essential for drug discovery and development programs. This protocol details a three-step synthesis commencing with the nitration of 2-chlorobenzaldehyde, followed by amination, reduction of the nitro group, and subsequent cyclization to form the benzimidazole ring.

Overall Synthetic Pathway

The synthesis of this compound is achieved through a three-step process, as illustrated in the workflow diagram below. The key stages involve the formation of 2-amino-3-nitrobenzaldehyde, its reduction to the corresponding diamine, and the final cyclization to yield the target compound.

SynthesisWorkflow cluster_legend Legend A 2-Chlorobenzaldehyde B 2-Chloro-3-nitrobenzaldehyde A->B  HNO₃, H₂SO₄   C 2-Amino-3-nitrobenzaldehyde B->C  NH₃ (aq)   D 2,3-Diaminobenzaldehyde C->D  Reduction (e.g., Fe/HCl)   E This compound D->E  HCOOH   Start Starting Material Product Final Product

Figure 1. Synthetic workflow for this compound.

Data Presentation: Summary of Key Reaction Parameters

The following table summarizes the key quantitative data for each step of the synthesis, providing a clear overview for easy comparison and scale-up planning.

StepReactionStarting Material (Scale)Key ReagentsSolventTemp. (°C)Time (h)Yield (%)
1Nitration2-Chlorobenzaldehyde (100 g)Conc. HNO₃, Conc. H₂SO₄-0-102-385-90
2Amination2-Chloro-3-nitrobenzaldehyde (100 g)Aq. AmmoniaEthanol80-904-690-95
3Reduction2-Amino-3-nitrobenzaldehyde (50 g)Iron powder, Conc. HClEthanol/WaterReflux2-480-85
4Cyclization2,3-Diaminobenzaldehyde (30 g)Formic acid (98%)-100290-95

Experimental Protocols

Safety Precautions: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Handle concentrated acids and other hazardous reagents with extreme care.

Step 1: Synthesis of 2-Chloro-3-nitrobenzaldehyde

This step involves the nitration of 2-chlorobenzaldehyde.

Materials:

  • 2-Chlorobenzaldehyde

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (250 mL) to 0-5 °C in an ice-salt bath.

  • Slowly add 2-chlorobenzaldehyde (100 g, 0.71 mol) to the cooled sulfuric acid with stirring, maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid (54 mL, 1.28 mol) to concentrated sulfuric acid (54 mL) in a separate flask, pre-cooled in an ice bath.

  • Add the nitrating mixture dropwise to the reaction flask over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-10 °C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice (1 kg) with vigorous stirring.

  • The solid product will precipitate. Filter the solid and wash it thoroughly with cold water until the washings are neutral.

  • Dissolve the crude product in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-chloro-3-nitrobenzaldehyde as a pale yellow solid.

Step 2: Synthesis of 2-Amino-3-nitrobenzaldehyde

This step involves the amination of 2-chloro-3-nitrobenzaldehyde.

Materials:

  • 2-Chloro-3-nitrobenzaldehyde

  • Aqueous Ammonia (25-30%)

  • Ethanol

Equipment:

  • Pressure vessel or sealed tube

  • Heating mantle with stirrer

Procedure:

  • In a pressure vessel, dissolve 2-chloro-3-nitrobenzaldehyde (100 g, 0.54 mol) in ethanol (500 mL).

  • Add aqueous ammonia (500 mL) to the solution.

  • Seal the vessel and heat the reaction mixture to 80-90 °C with stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and then with water.

  • Dry the product under vacuum to yield 2-amino-3-nitrobenzaldehyde as a yellow to orange solid.

Step 3: Synthesis of 2,3-Diaminobenzaldehyde

This step involves the reduction of the nitro group of 2-amino-3-nitrobenzaldehyde. Due to the potential instability of the product, it is often used immediately in the next step without extensive purification.

Materials:

  • 2-Amino-3-nitrobenzaldehyde

  • Iron powder

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl acetate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Buchner funnel

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-3-nitrobenzaldehyde (50 g, 0.30 mol) in a mixture of ethanol (250 mL) and water (100 mL).

  • Heat the mixture to 50-60 °C and add iron powder (84 g, 1.5 mol) in portions.

  • Slowly add concentrated hydrochloric acid (25 mL) dropwise. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the mixture at reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and filter it hot through a pad of celite to remove the iron salts. Wash the filter cake with hot ethanol.

  • Combine the filtrates and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 200 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 2,3-diaminobenzaldehyde is a dark, unstable solid and should be used immediately in the next step.

Step 4: Synthesis of this compound

This final step involves the cyclization of 2,3-diaminobenzaldehyde with formic acid to form the benzimidazole ring.

Materials:

  • Crude 2,3-Diaminobenzaldehyde

  • Formic Acid (98-100%)

Equipment:

  • Round-bottom flask

  • Heating mantle with stirrer

  • Ice bath

Procedure:

  • To the crude 2,3-diaminobenzaldehyde (approximately 30 g from the previous step) in a round-bottom flask, add formic acid (60 mL) carefully.

  • Heat the reaction mixture at 100 °C for 2 hours.

  • Monitor the reaction by TLC until the starting material has been consumed.

  • Cool the reaction mixture to room temperature and then pour it into ice-cold water (500 mL).

  • Neutralize the solution by the slow addition of aqueous ammonia or sodium bicarbonate solution until the product precipitates.

  • Filter the solid product, wash it thoroughly with cold water, and dry it under vacuum.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford this compound as a solid.

Logical Relationships in the Synthesis

The synthesis follows a logical progression of functional group transformations on the aromatic ring to construct the final benzimidazole product.

LogicalFlow Start Aromatic Precursor (2-Chlorobenzaldehyde) Nitro Introduction of Nitro Group (Electrophilic Aromatic Substitution) Start->Nitro Step 1 Amino Introduction of Amino Group (Nucleophilic Aromatic Substitution) Nitro->Amino Step 2 Diamine Formation of ortho-Diamine (Nitro Group Reduction) Amino->Diamine Step 3 Cyclization Imidazole Ring Formation (Condensation/Cyclization) Diamine->Cyclization Step 4 Product Target Molecule (this compound) Cyclization->Product

Figure 2. Logical progression of the synthetic steps.

Application Notes and Protocols: In Vitro Evaluation of Bioactive Compounds Derived from 1H-Benzo[d]imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro assays relevant to the biological evaluation of compounds synthesized from the versatile intermediate, 1H-Benzo[d]imidazole-4-carbaldehyde. While direct biological activity data for this compound is not extensively reported, it serves as a crucial starting material for a diverse range of therapeutic agents. The following sections detail the significant in vitro activities of these derivatives, present protocols for their evaluation, and visualize key experimental and biological pathways.

Data Presentation: In Vitro Activities of 1H-Benzo[d]imidazole Derivatives

The following table summarizes the quantitative data for various in vitro assays performed on derivatives of the 1H-Benzo[d]imidazole scaffold. This data highlights the potential therapeutic applications of compounds synthesized using this compound as a precursor.

Compound ClassIn Vitro AssayTarget/Cell LineQuantitative Data (IC50/GI50)Reference
2-phenyl-benzimidazole-4-carboxamide derivativesPARP-1 Enzyme InhibitionPARP-16b: 8.65 nM[1]
2-phenyl-benzimidazole-4-carboxamide derivativesAntiproliferativeMDA-MB-436 (BRCA-1 mutant)6m: 25.36 ± 6.06 μM[1]
1H-benzo[d]imidazole derivativesTubulin Polymerization InhibitionTubulin18b: 2.1 μM[2]
1H-benzo[d]imidazole derivativesAntiproliferativeA549, MCF-7, K56218b: 0.12 μM, 0.15 μM, 0.21 μM[2]
1H-benzo[d]imidazole (BBZ) derivativesGrowth InhibitionVarious Cancer Cell Lines11a, 12a, 12b: 0.16 to 3.6 μM[3][4]
1H-benzo[d]imidazole (BBZ) derivativesHuman Topoisomerase I InhibitionHu Topo I12b: 16 μM[3][4]
1H-benzo[d]imidazole-4-carboxamide derivativesPARP-1 Enzyme InhibitionPARP-1Single to double digit nM range[5]
2-(piperidin-4-yl)-1H-benzo[d]imidazole derivativesNitric Oxide (NO) Production InhibitionLPS-stimulated RAW 264.7 macrophages6e: 0.86 μM
2-(piperidin-4-yl)-1H-benzo[d]imidazole derivativesTNF-α Production InhibitionLPS-stimulated RAW 264.7 macrophages6e: 1.87 μM
1H-benzo[d]imidazole-benzylidenebenzohydrazide hybridsCytotoxicityHCT-116, HepG2, MCF-76c, 6h-j: 7.82 to 21.48 µM[6]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are representative of the assays used to evaluate the biological activities of 1H-Benzo[d]imidazole derivatives.

Protocol: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the proliferation of cancer cell lines.

Materials:

  • Test compound (dissolved in DMSO)

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO in medium) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Protocol: Topoisomerase I DNA Relaxation Assay

Objective: To assess the inhibitory effect of a test compound on the activity of human topoisomerase I (Hu Topo I).

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine)

  • Test compound (dissolved in DMSO)

  • Stop solution/loading dye (containing SDS and a tracking dye)

  • Agarose gel (1%)

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, supercoiled DNA (e.g., 0.5 µg), and the test compound at various concentrations.

  • Enzyme Addition: Add Hu Topo I (e.g., 1 unit) to initiate the reaction. The final reaction volume is typically 20 µL. Include a positive control (enzyme without inhibitor) and a negative control (DNA without enzyme).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the electrophoresis at a constant voltage until the tracking dye has migrated sufficiently.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator. The supercoiled (unrelaxed) DNA will migrate faster than the relaxed DNA.

  • Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands. Determine the concentration of the test compound that inhibits 50% of the DNA relaxation activity.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compound (dissolved in a suitable solvent)

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Microorganism inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the appropriate broth directly in the 96-well plate.

  • Inoculation: Add the standardized microorganism inoculum to each well. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the optical density can be measured using a microplate reader.

  • Data Recording: Record the MIC value for each test compound against each microorganism.

Mandatory Visualization

The following diagrams illustrate a representative synthetic workflow and a relevant biological pathway associated with the derivatives of this compound.

experimental_workflow start 1H-Benzo[d]imidazole- 4-carbaldehyde intermediate Condensation Reaction (e.g., with an amine) start->intermediate Reactant product Bioactive Benzimidazole Derivative intermediate->product Synthesis assay_prep Compound Purification & Characterization product->assay_prep Purification invitro_assays In Vitro Assays (Cytotoxicity, Enzyme Inhibition, etc.) assay_prep->invitro_assays Testing data_analysis Data Analysis (IC50, MIC determination) invitro_assays->data_analysis Results conclusion Identification of Lead Compound data_analysis->conclusion Evaluation

Caption: Synthetic and screening workflow for bioactive benzimidazole derivatives.

signaling_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation, Survival, Growth mtor->proliferation inhibitor Benzimidazole Derivative (Kinase Inhibitor) inhibitor->receptor Inhibits inhibitor->pi3k Inhibits inhibitor->mtor Inhibits

Caption: Inhibition of a kinase signaling pathway by a benzimidazole derivative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Benzo[d]imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and address common issues encountered during the synthesis of 1H-Benzo[d]imidazole-4-carbaldehyde.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: I am getting a very low yield, or no desired product at all. What are the possible causes and how can I fix it?

A1: Low or no yield is a common issue in the synthesis of benzimidazole derivatives. Several factors could be contributing to this problem. Here is a systematic troubleshooting guide:

  • Purity of Starting Materials: Impurities in the o-phenylenediamine or the 4-formylbenzoic acid (or its derivative) can significantly interfere with the reaction.[1]

    • Solution: Ensure the purity of your starting materials. If necessary, purify them by recrystallization or column chromatography before use.

  • Reaction Conditions: The reaction conditions, including temperature, reaction time, and atmosphere, are critical for optimal yield.

    • Solution:

      • Temperature: Ensure the reaction is conducted at the optimal temperature. For the condensation of o-phenylenediamine with an aldehyde, heating is often required.[2] However, excessive heat can lead to decomposition. Monitor the reaction temperature closely.

      • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][3]

      • Atmosphere: o-Phenylenediamine is susceptible to oxidation, which can lead to colored impurities and reduced yield.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.

  • Catalyst Issues: The choice and activity of the catalyst are crucial.

    • Solution: If using a catalyst (e.g., an acid catalyst like p-toluenesulfonic acid or a metal catalyst), ensure it is from a reliable source and is active.[1] You may need to optimize the catalyst loading; sometimes, a slight increase can improve yields, but an excess can lead to side reactions.[1]

  • Solvent Choice: The solvent can significantly influence the reaction rate and yield.

    • Solution: Perform a solvent screen to identify the optimal solvent for your specific reaction. Common solvents for benzimidazole synthesis include ethanol, methanol, dimethylformamide (DMF), and chloroform.[3][4]

Issue 2: Formation of Multiple Products/Side Products

Q2: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. How can I minimize these?

A2: The formation of side products is a frequent challenge. Here are common side products and strategies to minimize them:

  • Formation of 1,2-Disubstituted Benzimidazoles: A common side product is the 1,2-disubstituted benzimidazole, which can form from the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine.[1]

    • Solution:

      • Control Stoichiometry: Use a 1:1 molar ratio or a slight excess of o-phenylenediamine to the aldehyde to favor the formation of the desired 2-substituted product.[1]

      • Solvent Choice: The choice of solvent can influence selectivity. Non-polar solvents like toluene may favor the 2-substituted product.[1]

  • Oxidation of Starting Material: o-Phenylenediamine can oxidize, leading to colored impurities.[1]

    • Solution: As mentioned previously, running the reaction under an inert atmosphere can prevent oxidation.

  • Incomplete Cyclization: The intermediate Schiff base may be stable under the reaction conditions and not fully cyclize to the benzimidazole.[1]

    • Solution: Ensure the reaction goes to completion by monitoring with TLC and adjusting the reaction time or temperature as needed. The choice of an appropriate catalyst can also promote efficient cyclization.

Issue 3: Difficulty in Product Purification

Q3: I am having trouble purifying the final product. What are the best practices for purification?

A3: Purification can be challenging due to the similar polarities of the product and impurities.

  • Solution:

    • Column Chromatography: This is the most common method for purification. Experiment with different solvent systems (e.g., ethyl acetate/hexane) to achieve good separation.

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for obtaining a highly pure product.

    • Use of Heterogeneous Catalysts: To simplify the removal of the catalyst, consider using a heterogeneous or recyclable catalyst that can be easily filtered off after the reaction.[3]

Frequently Asked Questions (FAQs)

Q4: What is the general mechanism for the synthesis of 2-substituted benzimidazoles from an aldehyde and o-phenylenediamine?

A4: The reaction, often referred to as the Weidenhagen synthesis, typically proceeds through a two-step mechanism. First, the o-phenylenediamine condenses with the aldehyde to form a Schiff base intermediate. This is followed by an oxidative cyclodehydrogenation step to form the benzimidazole ring.[5]

Q5: Are there alternative methods to the traditional condensation reaction?

A5: Yes, modern synthetic approaches such as microwave-assisted and ultrasound-assisted synthesis have been developed. These methods can often lead to shorter reaction times, higher yields, and cleaner reactions due to rapid and uniform heating.[2][5]

Q6: How can I monitor the progress of the reaction?

A6: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress.[1][3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product over time.

Data Presentation

The following table summarizes reported yields for the synthesis of various 2-substituted benzimidazoles under different catalytic conditions. While not specific to this compound, this data provides a useful comparison of catalyst effectiveness.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NH₄ClChloroformRoom Temp4Not specified[4]
MgO@DFNSEthanolRoom Temp4Not specified[4]
ZnO NPsEthanol700.25 - 2High[6]
Er(OTf)₃ (10 mol%)Water800.2572[3]
Er(OTf)₃ (10 mol%)Ethanol120391[3]
Na₂S₂O₅Water/EthanolReflux4 - 664 - 78[7]

Experimental Protocols

Protocol 1: General Synthesis of 2-Substituted-1H-benzo[d]imidazoles

This protocol is a general method for the condensation of o-phenylenediamine with an aldehyde.

Materials:

  • o-phenylenediamine (1.0 eq)

  • Substituted aldehyde (e.g., 4-formylbenzoic acid) (1.0 eq)

  • Catalyst (e.g., p-toluenesulfonic acid, a few mol%)

  • Solvent (e.g., Ethanol or DMF)

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine in the chosen solvent.[5]

  • Add the substituted aldehyde and the catalyst to the solution.[5]

  • Heat the reaction mixture to reflux and stir for the required time (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.[5]

  • Collect the solid by vacuum filtration, wash with cold water, and dry.[5]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.[5]

Protocol 2: Synthesis of 4-((1H-benzo[d]imidazol-2-yl)sulfanyl)benzaldehyde

This protocol describes the synthesis of a structurally related compound and can be adapted.

Materials:

  • 1,3-dihydro-2H-1,3-benzimidazole-2-thione (10 mmol, 1.5 g)

  • 4-fluorobenzaldehyde (10 mmol, 1.24 g)

  • Anhydrous potassium carbonate (2 g)

  • Dimethyl sulfoxide (DMSO) (25 mL)

Procedure:

  • Combine 1,3-dihydro-2H-1,3-benzimidazole-2-thione, 4-fluorobenzaldehyde, and anhydrous potassium carbonate in DMSO in a round-bottom flask.[4]

  • Reflux the mixture for 1 hour.[4]

  • After cooling, pour the reaction mixture into crushed ice.[4]

  • Collect the resulting solid product by filtration and recrystallize from an acetic acid/water mixture (7:3) to afford the pure product.[4]

Mandatory Visualization

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Monitoring & Workup cluster_purification 4. Purification & Characterization start Starting Materials (o-phenylenediamine, aldehyde) purify Purify Starting Materials (Optional) start->purify dissolve Dissolve o-phenylenediamine in Solvent purify->dissolve add_reagents Add Aldehyde & Catalyst dissolve->add_reagents heat Heat to Reflux (under inert atmosphere) add_reagents->heat monitor Monitor Reaction by TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Precipitate in Ice-Water cool->precipitate filtrate Filter & Wash Crude Product precipitate->filtrate purify_final Purify by Recrystallization or Column Chromatography filtrate->purify_final characterize Characterize Product (NMR, MS, etc.) purify_final->characterize end Final Product: This compound characterize->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions cluster_outcome Expected Outcome start Low or No Yield purity Impure Starting Materials start->purity conditions Suboptimal Reaction Conditions start->conditions catalyst Inactive/Insufficient Catalyst start->catalyst solvent Incorrect Solvent start->solvent purify_sm Purify Reactants purity->purify_sm optimize_cond Optimize Temp, Time, & Atmosphere conditions->optimize_cond optimize_cat Change/Optimize Catalyst & Loading catalyst->optimize_cat screen_sol Perform Solvent Screen solvent->screen_sol end Improved Yield purify_sm->end optimize_cond->end optimize_cat->end screen_sol->end

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: 1H-Benzo[d]imidazole-4-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1H-Benzo[d]imidazole-4-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common precursor is 3,4-diaminobenzaldehyde, which can be cyclized with a source of a one-carbon unit, typically formic acid. Alternative starting materials might include derivatives of 2,3-diaminotoluene followed by oxidation of the methyl group, though this is a less direct route.

Q2: What is the primary reaction mechanism for the formation of the benzimidazole ring in this synthesis?

A2: The synthesis generally proceeds via the Phillips-Ladenburg reaction. This involves the condensation of an o-phenylenediamine (in this case, 3,4-diaminobenzaldehyde) with a carboxylic acid (formic acid) or its derivative. The reaction mechanism involves the formation of a Schiff base followed by intramolecular cyclization and dehydration to form the imidazole ring.

Q3: What are some of the expected major side products in this synthesis?

A3: Common side products can arise from incomplete reactions, side reactions of the starting materials, or over-reaction. These may include unreacted 3,4-diaminobenzaldehyde, N-formylated intermediates that have not cyclized, and potentially polymeric materials if reaction conditions are not well-controlled.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities, but a gradient of ethyl acetate in hexane or dichloromethane in methanol is often effective. Recrystallization from a suitable solvent system can also be employed for further purification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Product 1. Incomplete reaction. 2. Suboptimal reaction temperature or time. 3. Degradation of starting material or product.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Optimize the reaction temperature and time. For formic acid cyclization, refluxing is often required. 3. Ensure the purity of starting materials and use degassed solvents if necessary.
Presence of Multiple Spots on TLC 1. Formation of side products. 2. Unreacted starting materials. 3. Decomposition of the product.1. Identify the side products by techniques like LC-MS or NMR of the crude mixture. 2. Adjust reaction conditions (e.g., stoichiometry of reactants, temperature) to minimize side product formation. 3. Employ appropriate purification techniques like column chromatography.
Product is difficult to isolate/purify 1. Product may be highly polar and adsorbs strongly to silica gel. 2. Co-elution of impurities with the product.1. Use a more polar eluent system or consider using a different stationary phase like alumina. 2. Optimize the chromatographic conditions (e.g., gradient elution) for better separation. Recrystallization may be a better alternative.
Formation of a dark, tarry substance 1. Polymerization of the aldehyde starting material. 2. Overheating or prolonged reaction times. 3. Presence of catalytic impurities.1. Use milder reaction conditions. 2. Reduce the reaction temperature and monitor the reaction closely to avoid over-reaction. 3. Purify the starting materials to remove any impurities that might catalyze polymerization.

Common Side Products and Their Identification

Side Product Structure Likely Cause Identification Method
3,4-Diaminobenzaldehyde (unreacted)Incomplete reaction.TLC (comparison with starting material), LC-MS (mass corresponding to C₇H₈N₂O).
N-(2-amino-4-formylphenyl)formamideIncomplete cyclization of the intermediate.LC-MS (mass corresponding to C₈H₈N₂O₂), ¹H NMR (presence of formyl and amine protons).
Polymeric materials(Variable)Side reactions of the aldehyde group, especially under harsh acidic or basic conditions.Insoluble in common organic solvents, broad signals in NMR.

Experimental Protocols

Synthesis of this compound from 3,4-Diaminobenzaldehyde

This protocol is a general guideline and may require optimization.

Materials:

  • 3,4-Diaminobenzaldehyde

  • Formic acid (88-98%)

  • Hydrochloric acid (optional, as a catalyst)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 3,4-diaminobenzaldehyde (1 equivalent) in formic acid (10-20 equivalents).

  • If desired, a catalytic amount of hydrochloric acid can be added.

  • Heat the reaction mixture to reflux (typically around 100-110 °C) and monitor the reaction progress by TLC. The reaction is usually complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Collect the fractions containing the pure product and evaporate the solvent to yield this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 3,4-Diaminobenzaldehyde 3,4-Diaminobenzaldehyde Cyclization Cyclization 3,4-Diaminobenzaldehyde->Cyclization Formic Acid Formic Acid Formic Acid->Cyclization Neutralization Neutralization Cyclization->Neutralization Extraction Extraction Neutralization->Extraction Chromatography Chromatography Extraction->Chromatography This compound This compound Chromatography->this compound

Caption: Experimental workflow for the synthesis of this compound.

Side_Product_Formation 3,4-Diaminobenzaldehyde 3,4-Diaminobenzaldehyde Intermediate N-formylated Intermediate 3,4-Diaminobenzaldehyde->Intermediate + Formic Acid Side_Product_1 Unreacted Starting Material 3,4-Diaminobenzaldehyde->Side_Product_1 Side_Product_3 Polymerization 3,4-Diaminobenzaldehyde->Side_Product_3 Harsh Conditions Formic Acid Formic Acid Product This compound Intermediate->Product Cyclization Side_Product_2 Incomplete Cyclization Intermediate->Side_Product_2

Caption: Logical relationships in the formation of the target product and common side products.

Technical Support Center: 1H-Benzo[d]imidazole-4-carbaldehyde Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 1H-Benzo[d]imidazole-4-carbaldehyde.

Troubleshooting Guide

This guide addresses common issues observed during the purification of this compound and related compounds.

Issue Potential Cause Troubleshooting Steps
Low Yield After Purification - Incomplete reaction or side reactions during synthesis. - Product loss during extraction and washing steps. - Suboptimal conditions for recrystallization or column chromatography. - Decomposition of the product.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Minimize the number of extraction and washing steps. Ensure the pH is optimized to prevent the product from dissolving in the aqueous layer. - For recrystallization, screen various solvents to find one where the compound has high solubility at high temperatures and low solubility at low temperatures.[1] - For column chromatography, use a gradient elution to effectively separate the product from impurities.[2] - Some benzimidazole derivatives can be unstable; handle them in an inert atmosphere if necessary and avoid prolonged exposure to harsh conditions.[3]
Persistent Impurities in Final Product - Co-elution of impurities with the product during column chromatography. - Inefficient removal of starting materials or byproducts. - Impurities having similar solubility to the product, making recrystallization difficult.- Optimize the mobile phase for column chromatography. A shallower gradient or an isocratic elution with the optimal solvent mixture might improve separation.[4] Consider using different stationary phases. - Perform a pre-purification step, such as an acid-base wash, to remove certain types of impurities. - Attempt a second recrystallization using a different solvent system.[5] The use of an antisolvent can also be effective.[1]
Product Oiling Out During Recrystallization - The solvent is too nonpolar for the compound at lower temperatures. - The solution is too concentrated. - Cooling the solution too quickly.- Add a more polar co-solvent to the mixture. - Use a larger volume of the solvent to create a less saturated solution. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.[1]
Streaking or Tailing on TLC Plate - The compound is too polar for the chosen mobile phase. - The compound is acidic or basic and interacts strongly with the silica gel. - The sample is overloaded on the TLC plate.- Increase the polarity of the mobile phase by adding a more polar solvent like methanol or ethyl acetate. - Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization and reduce tailing. - Apply a smaller, more dilute spot of the sample to the TLC plate.
Difficulty Dissolving the Crude Product - The compound has low solubility in common organic solvents. - Presence of insoluble polymeric byproducts.- Test solubility in a range of solvents, including polar aprotic solvents like DMSO and DMF, and polar protic solvents like methanol and ethanol.[6][7] - Gently warm the solvent to aid dissolution. - Filter off any insoluble material before proceeding with purification.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial purification methods for crude this compound?

A1: The most commonly cited purification methods for benzimidazole derivatives are recrystallization and column chromatography on silica gel.[5] The choice between these methods depends on the nature and quantity of the impurities.

Q2: Which solvents are suitable for the recrystallization of this compound?

A2: While specific data for this compound is limited, related imidazole and benzimidazole compounds show solubility in polar solvents like DMSO and methanol.[6][7] For recrystallization, a solvent screening is recommended. Protic solvents like ethanol, methanol, and isopropanol, or aprotic polar solvents like ethyl acetate and acetone could be effective.[1]

Q3: What mobile phase systems are effective for column chromatography of benzimidazole derivatives?

A3: A common mobile phase for purifying benzimidazole derivatives by silica gel column chromatography is a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate (EtOAc).[2][8] The ratio is typically optimized using TLC, often starting with a low percentage of ethyl acetate and gradually increasing it. For more polar compounds, a system of dichloromethane (DCM) and methanol (MeOH) may be used.[9]

Q4: How can I confirm the purity of my final product?

A4: The purity of the final compound should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is a robust method for determining purity.[10] Additionally, spectroscopic methods such as 1H NMR and 13C NMR can confirm the structure and identify any remaining impurities.[2] The melting point of the solid product can also be a good indicator of purity; a sharp melting range close to the literature value suggests high purity.[10]

Q5: My purified this compound is colored. Is this expected?

A5: Many benzimidazole derivatives are described as off-white, yellow, or tan solids.[2][6][10] A slight coloration is not necessarily an indication of impurity. However, a significant deviation from the expected color or the presence of dark, tarry material suggests that further purification may be required.

Experimental Protocols

General Recrystallization Protocol (Slow Cooling)

This protocol is a general guideline and should be optimized for this compound.

  • Dissolution: In a suitable flask, add the crude product. Add a minimal amount of a chosen solvent.

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution quickly through a pre-warmed funnel.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be placed in an insulated container.[1]

  • Crystallization: Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

General Column Chromatography Protocol

This is a general procedure for purification using a silica gel column.

  • Slurry Preparation: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., hexane/ethyl acetate mixture). Gradually increase the polarity of the mobile phase to elute the compounds from the column.[2]

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Dissolve & Cool Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Adsorb & Elute Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Analysis HPLC, NMR, MP Pure_Product->Analysis

Caption: General purification workflow for this compound.

Troubleshooting_Logic Impure_Product Impure Product Detected Check_TLC Analyze by TLC Impure_Product->Check_TLC Multiple_Spots Multiple Spots? Check_TLC->Multiple_Spots Streaking Streaking/Tailing? Check_TLC->Streaking Column_Chromatography Perform Column Chromatography Multiple_Spots->Column_Chromatography Yes Recrystallize Attempt Recrystallization Multiple_Spots->Recrystallize No (Single Impurity) Adjust_Mobile_Phase Adjust Mobile Phase Polarity/Additives Streaking->Adjust_Mobile_Phase Yes Pure Pure Product Column_Chromatography->Pure Adjust_Mobile_Phase->Check_TLC Recrystallize->Pure

Caption: Troubleshooting logic for purifying an impure product.

References

Optimizing reaction conditions for 1H-Benzo[d]imidazole-4-carbaldehyde formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Benzo[d]imidazole-4-carbaldehyde. Our aim is to help you optimize reaction conditions, overcome common experimental hurdles, and improve overall yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A common synthetic route involves the cyclization of a substituted o-phenylenediamine with a suitable source for the carbaldehyde group. Key starting materials often include derivatives of 1,2-diaminobenzene and a formic acid equivalent or a protected carbaldehyde functional group that is later revealed. One specific method involves the catalytic reduction of 2-aryl-5-cyano-1H-benzimidazoles to the corresponding 5-formyl derivatives.[1]

Q2: I am observing low yields in my reaction. What are the potential causes and how can I improve the yield?

Low yields can stem from several factors including incomplete reaction, side product formation, or suboptimal reaction conditions. To improve your yield, consider the following:

  • Catalyst Choice: The choice of catalyst can significantly impact the reaction outcome. For the reduction of a cyano group to a carbaldehyde, a Ni-Al alloy has been shown to be effective.[1] For condensation reactions between o-phenylenediamine and aldehydes, ZnO nanoparticles (ZnO-NPs) have been used to achieve higher yields in shorter reaction times compared to other catalysts like TiO2.[2]

  • Reaction Temperature and Time: Ensure that the reaction is carried out at the optimal temperature and for a sufficient duration. For the ZnO-NP catalyzed synthesis of benzimidazoles, a temperature of 70 °C for 15 minutes to 2 hours was reported to be effective.[2] The reduction of the cyano group using a Ni-Al alloy was performed at 95 °C for 3 hours.[1]

  • Solvent System: The solvent can influence reactant solubility and reaction kinetics. Ethanol is a commonly used solvent for the condensation reaction.[1][2][3]

  • Purity of Reagents: Impurities in starting materials can interfere with the reaction. It is advisable to use highly pure reagents.[4]

Q3: I am struggling with the formation of side products. How can I minimize them?

Side product formation is a common challenge. Here are some strategies to enhance selectivity:

  • Control of Stoichiometry: Precise control of the molar ratios of reactants is crucial. For instance, in the synthesis of 2-aryl-5-cyano-1H-benzimidazoles, a 1.5 equivalent of the substituted benzaldehyde was used relative to 4-cyano-1,2-phenylenediamine.[1]

  • Choice of Oxidizing/Reducing Agent: The selectivity of the reaction can be highly dependent on the choice of reagent. For the synthesis of 2-aryl-5-formyl-1H-benzimidazoles from the corresponding cyano-derivatives, a Ni-Al alloy in the presence of 75% formic acid was used to achieve good yields (67–91%).[1]

  • Reaction Conditions: Harsh reaction conditions, such as the use of strong acids like hydrochloric acid or p-toluenesulfonic acid, can lead to undesired side reactions.[1] Milder, catalyzed reactions are often preferable.[2]

Q4: What are the recommended methods for the purification of this compound?

Purification is critical to obtain a product of high purity. Common techniques include:

  • Column Chromatography: Silica gel column chromatography is a widely used method for purifying benzimidazole derivatives.[3] The choice of eluent system is crucial for effective separation.

  • Recrystallization: Recrystallization from a suitable solvent, such as ethanol, can be an effective method for purification.[2][5]

  • Washing: After the reaction, washing the crude product with water or an ethanol-water mixture can help remove inorganic salts and other water-soluble impurities.[2][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Formation Inactive catalyst or reagents.Ensure the catalyst is active and reagents are fresh. For instance, when using ZnO-NPs, ensure they are properly prepared and stored.
Suboptimal reaction temperature.Optimize the reaction temperature. A temperature of 70 °C has been reported for ZnO-NP catalyzed synthesis.[2]
Incorrect solvent.Use a solvent that ensures the solubility of all reactants. Ethanol is a commonly used solvent.[1][2][3]
Multiple Spots on TLC (Thin Layer Chromatography) Formation of side products.Re-evaluate the stoichiometry of your reactants and consider using a milder catalyst or reaction conditions.[1][2]
Incomplete reaction.Monitor the reaction progress using TLC to ensure all starting material is consumed.[4] Increase the reaction time if necessary.
Difficulty in Product Isolation Product is highly soluble in the reaction mixture.After the reaction, pour the mixture into water to precipitate the product.[5]
Emulsion formation during workup.Add a saturated brine solution to break the emulsion during aqueous extraction.
Product is an Off-White or Colored Solid Presence of impurities.Purify the product using column chromatography or recrystallization.[2][3][5]
Decomposition of the product.Avoid excessive heating during purification and drying.

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-1H-benzo[d]imidazole-6-carbaldehyde from 2-Aryl-6-cyano-1H-benzimidazole

This protocol describes the reduction of a cyano group to a carbaldehyde.

Materials:

  • 2-Aryl-6-cyano-1H-benzimidazole derivative (e.g., 8a-e)

  • Ni-Al alloy

  • 75% Formic acid in water

Procedure:

  • In a reaction vessel, suspend the 2-aryl-6-cyano-1H-benzimidazole (2.6 mmol) in 75% formic acid.

  • Add Ni-Al alloy (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to 95 °C and stir for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and process it to isolate the 2-aryl-1H-benzo[d]imidazole-6-carbaldehyde. Yields of 67–91% have been reported for this step.[1]

Protocol 2: General Procedure for the Synthesis of 2-Substituted 1H-Benzimidazoles using ZnO Nanoparticles

This protocol outlines a general method for the condensation of o-phenylenediamine with an aldehyde.

Materials:

  • o-phenylenediamine

  • Substituted benzaldehyde

  • ZnO nanoparticles (0.02 mol%)

  • Absolute ethanol

Procedure:

  • Dissolve o-phenylenediamine (10 mmol) and the substituted benzaldehyde (10 mmol) in absolute ethanol (50 mL).

  • Add ZnO nanoparticles (0.02 mol%) to the solution.

  • Stir the mixture at 70 °C for a period ranging from 15 minutes to 2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, wash the product repeatedly with an ethanol-water (1:1) mixture.

  • Recrystallize the crude product from ethanol to obtain the purified 2-substituted 1H-benzimidazole.[2]

Data Summary

Table 1: Comparison of Reaction Conditions for Benzimidazole Synthesis

Method Catalyst/Reagent Solvent Temperature (°C) Time Yield (%) Reference
CondensationZnO-NPs (0.02 mol%)Ethanol7015 min - 2 hHigh (not specified)[2]
Reduction of Cyano GroupNi-Al alloy (1.2 equiv)75% Formic Acid953 h67-91[1]
CondensationNa2S2O5 (0.5 equiv)Ethanol/WaterReflux4-6 h64-78[1]
Solvent-Free CondensationAmmonium acetateNone70~1 hHigh (not specified)[5]

Visualizing the Workflow

A general workflow for troubleshooting common issues in the synthesis of this compound is depicted below. This diagram can help researchers systematically address problems encountered during their experiments.

TroubleshootingWorkflow start Start Synthesis reaction_setup Reaction Setup (Stoichiometry, Solvent, Catalyst) start->reaction_setup reaction_progress Monitor Reaction (TLC) reaction_setup->reaction_progress low_yield Low Yield? reaction_progress->low_yield workup Reaction Workup & Isolation side_products Side Products? workup->side_products purification Purification (Column Chromatography, Recrystallization) impure_product Impure Product? purification->impure_product analysis Product Analysis (NMR, MS) end Pure Product analysis->end low_yield->workup No optimize_conditions Optimize Conditions (Temp, Time, Catalyst) low_yield->optimize_conditions Yes side_products->purification No check_reagents Check Reagent Purity & Stoichiometry side_products->check_reagents Yes impure_product->analysis No improve_purification Improve Purification Technique impure_product->improve_purification Yes optimize_conditions->reaction_setup check_reagents->reaction_setup improve_purification->purification

Caption: Troubleshooting workflow for synthesis optimization.

A simplified signaling pathway illustrating a common synthetic route to a benzimidazole carbaldehyde is shown below. This pathway starts from a substituted o-phenylenediamine and an aldehyde.

SynthesisPathway cluster_reduction Example Modification diamine o-Phenylenediamine Derivative intermediate Schiff Base Intermediate diamine->intermediate + aldehyde Aldehyde (e.g., Benzaldehyde derivative) aldehyde->intermediate product 1H-Benzo[d]imidazole Derivative intermediate->product Cyclization carbaldehyde_product 1H-Benzo[d]imidazole -4-carbaldehyde product->carbaldehyde_product Further Modification conditions Catalyst (e.g., ZnO-NPs) Solvent (e.g., Ethanol) Heat conditions->intermediate reduction Reduction (e.g., Ni-Al alloy) cyano_benzimidazole Cyano-substituted Benzimidazole reduction->cyano_benzimidazole cyano_benzimidazole->carbaldehyde_product

Caption: General synthetic pathway for benzimidazoles.

References

Alternative catalysts for the synthesis of 1H-Benzo[d]imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Benzo[d]imidazole-4-carbaldehyde. Due to the reactivity of the aldehyde functional group, direct cyclization of 2,3-diaminobenzaldehyde is challenging and can lead to side reactions. Therefore, this guide focuses on a more commonly documented and reliable multi-step synthetic approach starting from 4-nitro-1,2-phenylenediamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently reported method is a multi-step synthesis starting from 4-nitro-1,2-phenylenediamine. This pathway involves three key stages:

  • Cyclization: Formation of the benzimidazole ring to produce 4-nitro-1H-benzo[d]imidazole.

  • Reduction: Conversion of the nitro group to an amino group to yield 1H-benzo[d]imidazol-4-amine.

  • Formylation: Introduction of the formyl group to the amino-substituted benzimidazole. While direct formylation to the carbaldehyde can be difficult, a common approach involves the synthesis of an N-formylated intermediate, N-(1H-benzo[d]imidazol-4-yl)formamide, which can then be further processed. A related, high-yielding synthesis for a similar structure involves the reduction of a cyano group to a carbaldehyde.[1][2]

Q2: Are there any direct, one-pot methods for synthesizing this compound from 2,3-diaminobenzaldehyde?

A2: While theoretically plausible, one-pot syntheses starting directly from 2,3-diaminobenzaldehyde are not well-documented in the literature. The presence of the aldehyde group on the starting material can lead to self-condensation, polymerization, or other side reactions under typical benzimidazole synthesis conditions, making this a challenging and often low-yielding approach.

Q3: What are some alternative catalysts for the cyclization step (formation of 4-nitro-1H-benzo[d]imidazole)?

A3: While formic acid is commonly used for this cyclization, other acidic catalysts can be employed. These include:

  • p-Toluenesulfonic acid (p-TsOH): A solid, organic acid that is easy to handle.

  • Polyphosphoric acid (PPA): A strong dehydrating agent and catalyst, though it can be viscous and difficult to work with.[1]

  • Mineral acids (e.g., HCl): Can be effective but may require careful control of reaction conditions to avoid unwanted side reactions.

Q4: What are the best practices for the reduction of the nitro group in 4-nitro-1H-benzo[d]imidazole?

A4: The reduction of the nitro group is a critical step. Common methods include:

  • Tin(II) chloride (SnCl2) in concentrated HCl: A classic and effective method for nitro group reduction.[3]

  • Catalytic hydrogenation (e.g., Pd/C with H2 gas): A clean and efficient method, though it requires specialized equipment for handling hydrogen gas.

  • Ni-Al alloy in formic acid: This has been shown to be effective for the reduction of a cyano group to a formyl group and could be adapted for nitro group reduction.[1][2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no yield in the cyclization step 1. Incomplete reaction. 2. Decomposition of starting material. 3. Insufficient dehydration.1. Increase reaction time and/or temperature. Monitor the reaction by TLC. 2. Ensure the reaction temperature does not exceed the stability of the 4-nitro-1,2-phenylenediamine. 3. If using a milder acid catalyst, consider adding a dehydrating agent.
Difficulty in reducing the nitro group 1. Inactive reducing agent. 2. Catalyst poisoning (for catalytic hydrogenation). 3. Insufficient amount of reducing agent.1. Use fresh tin(II) chloride or a newly opened bottle. 2. Ensure the starting material is pure and free of sulfur-containing impurities. 3. Increase the molar excess of the reducing agent.
Formation of multiple products during formylation 1. N-formylation at multiple sites. 2. Over-oxidation or other side reactions of the aldehyde group.1. Use a milder formylating agent or control the stoichiometry carefully. 2. For methods involving the introduction of a formyl group, consider protecting other reactive sites or using a milder oxidant if an oxidation step is involved.
Product is difficult to purify 1. Presence of unreacted starting materials. 2. Formation of polar byproducts. 3. Co-precipitation of inorganic salts.1. Optimize the reaction conditions to drive the reaction to completion. 2. Use column chromatography with a suitable solvent gradient for purification. 3. Ensure proper workup to remove all inorganic salts before purification.

Experimental Protocols & Data

Multi-Step Synthesis of Benzimidazole-4-carbaldehyde Derivatives

This section provides an overview of a representative multi-step synthesis for a benzimidazole bearing a formyl group on the benzene ring, adapted from a published procedure for a similar compound.[1][2]

Step 1: Synthesis of 2-Aryl-5-cyano-1H-benzimidazoles

  • Reactants: 4-cyano-1,2-phenylenediamine and a substituted benzaldehyde.

  • Catalyst/Reagent: Sodium metabisulfite (Na2S2O5).

  • Solvent: Ethanol/Water mixture.

  • Conditions: Reflux for 4-6 hours.

  • Yield: 64-78%.[1][2]

Step 2: Reduction of the Cyano Group to a Formyl Group

  • Reactant: 2-Aryl-5-cyano-1H-benzimidazole.

  • Catalyst/Reagent: Ni-Al alloy and 75% formic acid.

  • Solvent: Water.

  • Conditions: 95 °C for 3 hours.

  • Yield: 67-91%.[1][2]

Step Catalyst/Reagent Solvent Temperature Time Yield (%)
1. Cyclization & Cyano Group IntroductionNa2S2O5Ethanol/WaterReflux4-6 h64-78[1][2]
2. Reduction of Cyano to FormylNi-Al alloy / Formic AcidWater95 °C3 h67-91[1][2]

Visualizing the Synthetic Workflow

The following diagram illustrates the multi-step synthetic pathway described above.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction 4-cyano-1,2-phenylenediamine 4-cyano-1,2-phenylenediamine 2-Aryl-5-cyano-1H-benzimidazole 2-Aryl-5-cyano-1H-benzimidazole 4-cyano-1,2-phenylenediamine->2-Aryl-5-cyano-1H-benzimidazole Na2S2O5, EtOH/H2O, Reflux, 4-6h (64-78% yield) Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->2-Aryl-5-cyano-1H-benzimidazole This compound Derivative This compound Derivative 2-Aryl-5-cyano-1H-benzimidazole->this compound Derivative Ni-Al alloy, 75% HCOOH, 95°C, 3h (67-91% yield)

Caption: Multi-step synthesis of a this compound derivative.

This logical diagram outlines the key transformations in the synthesis.

G Start Starting Materials (4-nitro-1,2-phenylenediamine) Cyclization Cyclization (e.g., with Formic Acid) Start->Cyclization Nitro_Intermediate 4-Nitro-1H-benzo[d]imidazole Cyclization->Nitro_Intermediate Reduction Reduction of Nitro Group (e.g., SnCl2/HCl) Nitro_Intermediate->Reduction Amino_Intermediate 1H-benzo[d]imidazol-4-amine Reduction->Amino_Intermediate Formylation Formylation Amino_Intermediate->Formylation Final_Product This compound Formylation->Final_Product

References

Troubleshooting guide for the cyclization of o-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cyclization of o-phenylenediamine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common heterocyclic products synthesized from the cyclization of o-phenylenediamine?

The cyclization of o-phenylenediamine is a versatile method for synthesizing various nitrogen-containing heterocyclic compounds. The most common products include benzimidazoles, quinoxalines, and phenazines. The product obtained depends on the co-reactant used in the cyclization reaction. For instance, reaction with carboxylic acids or aldehydes typically yields benzimidazoles[1][2], while reaction with 1,2-dicarbonyl compounds leads to quinoxalines[3][4].

Q2: My benzimidazole synthesis is resulting in a low yield. What are the potential causes and solutions?

Low yields in benzimidazole synthesis can stem from several factors. Key areas to investigate include reaction conditions and the choice of reagents.

  • Suboptimal Temperature: Some methods require elevated temperatures to proceed efficiently[5]. If you are conducting the reaction at room temperature, consider heating the reaction mixture. For example, the synthesis of benzimidazole from o-phenylenediamine and formic acid is often performed at 100°C[2][6].

  • Inefficient Catalysis: The choice of catalyst can significantly impact the yield. While some reactions proceed without a catalyst, many benefit from acidic or metallic catalysts[7][8]. If you are not using a catalyst or are using a weak one, consider employing a more effective catalyst.

  • Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitoring the reaction progress using thin-layer chromatography (TLC) is recommended[1].

  • Water as a Co-solvent: While water is an environmentally friendly solvent, in some cases, it may lead to lower yields compared to organic solvents or solvent mixtures[5].

Q3: I am observing unexpected side products in my reaction. What could they be and how can I avoid them?

The formation of side products is a common issue. In the synthesis of benzimidazoles from o-phenylenediamine and α-keto acids, a common side product is the corresponding 3-substituted quinoxalin-2(1H)-one[9]. This occurs through an alternative reaction pathway. To favor the formation of the desired benzimidazole, the use of specific amino acid catalysts in water at room temperature has been shown to be effective[9].

Another potential side product, particularly under oxidative conditions, is 2,3-diaminophenazine, which can arise from the dimerization of o-phenylenediamine[10][11]. To minimize this, it is crucial to control the reaction atmosphere and avoid unnecessary exposure to oxidants unless they are a required part of the reaction mechanism.

Q4: How do I choose the right solvent for my o-phenylenediamine cyclization reaction?

The choice of solvent can significantly influence the reaction's success. Ethanol is a commonly used and effective "green" solvent for the synthesis of quinoxalines[3][12]. For benzimidazole synthesis, solvents like a mixture of chloroform and methanol have been used successfully[1][13]. Water is also a viable, environmentally friendly option for certain protocols, particularly in the presence of specific catalysts[5][9]. The optimal solvent will depend on the specific reactants and catalyst being used. It is often beneficial to screen several solvents to find the best conditions for your particular reaction[12].

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete reactionMonitor the reaction by TLC to ensure it has gone to completion. Extend the reaction time if necessary.[1]
Suboptimal reaction temperatureSome reactions require heating to proceed at a reasonable rate. Try increasing the temperature.[2][5]
Inappropriate catalyst or lack of catalystThe choice of catalyst is crucial. For benzimidazole synthesis, consider using an acid catalyst or a supported gold nanoparticle catalyst.[1][7] For quinoxaline synthesis, organocatalysts like camphor-sulfonic acid can be effective.[3]
Poor solvent choiceThe solvent can have a significant impact on yield. Ethanol, or a mixture of ethanol and water, is often a good starting point for quinoxaline synthesis.[3][12] For benzimidazoles, various solvents have been reported to be effective.[1][13]
Formation of Multiple Products Competing reaction pathwaysIn the reaction with α-keto acids, the formation of quinoxalinone side products can be suppressed by using amino acid catalysis in water at room temperature.[9]
Oxidation of starting materialo-Phenylenediamine can oxidize to form colored impurities or phenazine derivatives.[10][11] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this.
Difficulty in Product Purification Product is insolubleIf the product precipitates from the reaction mixture, it can often be purified by simple filtration and washing.[3]
Product is soluble and co-elutes with impuritiesIf the product is soluble, purification by column chromatography on silica gel is a common method.[1][14] Recrystallization is another effective technique for purifying solid products.[6][8]

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Benzimidazoles using a Supported Gold Catalyst[1][13]
  • Place the supported gold catalyst (e.g., Au/TiO2, 1 mol % Au) in a glass reactor.

  • Add the solvent (e.g., a 3:1 mixture of CHCl3:MeOH).

  • Add o-phenylenediamine (0.3 mmol) and the desired aldehyde (0.3 mmol).

  • Stir the reaction mixture at 25 °C for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, centrifuge the mixture to separate the solid catalyst.

  • Wash the catalyst with ethanol.

  • The product can be isolated from the combined supernatant and washings. Further purification can be achieved by column chromatography if necessary.

Protocol 2: Synthesis of Quinoxaline Derivatives using an Organocatalyst[3]
  • In a flask, dissolve the 1,2-dicarbonyl compound (1 mmol) and o-phenylenediamine (1 mmol) in ethanol (5 mL).

  • Add camphorsulfonic acid (CSA) (20 mol%).

  • Stir the mixture at room temperature for 2-8 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, add cold water (5 mL) and continue stirring until a solid precipitate forms.

  • Filter the solid product, wash with water, and dry.

  • The product can be further purified by recrystallization from ethanol.

Visual Guides

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Combine o-phenylenediamine, co-reactant, catalyst, and solvent start->reactants stir Stir at specified temperature and time reactants->stir monitor Monitor reaction progress (TLC) stir->monitor monitor->stir Reaction incomplete quench Quench reaction (if necessary) monitor->quench Reaction complete isolate Isolate crude product (filtration/extraction) quench->isolate purify Purify product (chromatography/recrystallization) isolate->purify end End purify->end

Caption: A generalized experimental workflow for the cyclization of o-phenylenediamine.

troubleshooting_logic cluster_yield Troubleshooting Low Yield cluster_side Addressing Side Products cluster_purify Improving Purification start Problem Encountered low_yield Low Yield start->low_yield side_products Side Products start->side_products purification_issue Purification Difficulty start->purification_issue check_temp Check Temperature low_yield->check_temp check_catalyst Evaluate Catalyst low_yield->check_catalyst check_time Verify Reaction Time low_yield->check_time change_conditions Modify Reaction Conditions side_products->change_conditions inert_atmosphere Use Inert Atmosphere side_products->inert_atmosphere recrystallize Recrystallization purification_issue->recrystallize chromatography Column Chromatography purification_issue->chromatography

Caption: A logical flowchart for troubleshooting common issues in o-phenylenediamine cyclization.

References

How to remove colored impurities from benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to colored impurities in benzimidazole synthesis.

Troubleshooting Guide: Colored Impurities

Colored impurities in your final benzimidazole product often arise from oxidation of starting materials or the formation of side products.[1][2] This guide will help you identify the potential causes and implement effective solutions.

Table 1: Troubleshooting Colored Impurities in Benzimidazole Synthesis

Problem Possible Causes Recommended Solutions
Dark-colored or discolored final product (e.g., yellow, brown, black) Oxidation of o-phenylenediamine: The starting material, o-phenylenediamine, is susceptible to oxidation, which can lead to highly colored impurities.[1]- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]- Purify the o-phenylenediamine before use if its quality is questionable.[1]
Side Reactions: Formation of byproducts such as 1,2-disubstituted benzimidazoles can contribute to discoloration.[1]- Carefully control the stoichiometry of the reactants.[1]
Impure Starting Materials: Impurities present in the o-phenylenediamine or the aldehyde/carboxylic acid can lead to colored byproducts.[1]- Use high-purity starting materials or purify them before the reaction.[1]
Incomplete Reaction: Residual starting materials or intermediates can contribute to the color.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[1]
Difficulty in removing color by simple recrystallization Highly Conjugated Impurities: The colored impurities may be highly conjugated molecules that co-crystallize with the desired product.[2]- Treat a hot solution of the crude product with activated carbon before recrystallization.[1][2]- Consider column chromatography for separation.[1]
Similar Polarity of Product and Impurities: If the impurities have a similar polarity to the benzimidazole product, separation by recrystallization can be challenging.[1]- Utilize column chromatography with an appropriate solvent system to separate the compounds based on polarity differences.[1]- Employ acid-base extraction to separate the basic benzimidazole product from non-basic impurities.[1]

Frequently Asked Questions (FAQs)

Q1: My benzimidazole product is a dark oil and difficult to purify. What should I do?

A dark-colored oil suggests the presence of significant oxidation products from the o-phenylenediamine starting material.[1] The recommended approach is to first attempt purification by column chromatography.[1] You may need to test various solvent systems to achieve good separation.[1] If the product can be solidified, treatment with activated carbon in a suitable solvent followed by filtration and recrystallization can be effective in removing the colored impurities.[1][2]

Q2: How does activated carbon (charcoal) work to remove colored impurities?

Activated carbon has a high surface area and a strong affinity for conjugated organic molecules, which are often the source of color.[2] When a solution containing these impurities is treated with activated carbon, the colored molecules adsorb onto the surface of the carbon particles.[3] These particles are then removed by filtration, leaving a decolorized solution from which the purified product can be crystallized.[2]

Q3: Are there any risks associated with using activated carbon?

Yes, while effective, the use of activated carbon can lead to a decrease in the overall yield of your desired product.[2] This is because activated carbon can also adsorb the product to some extent.[2] Therefore, it is crucial to use the minimum amount of activated carbon necessary to achieve decolorization. It is also important to add the activated carbon to a hot, but not boiling, solution to avoid rapid boiling over.[2]

Q4: Can I use any solvent for recrystallization with activated carbon?

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the benzimidazole derivative at high temperatures but not at low temperatures.[4] This allows for the product to crystallize upon cooling while the impurities remain in the solution. When using activated carbon, the treatment is typically done in the hot recrystallization solvent before filtration.[2][5]

Q5: What is acid-base extraction and how can it be used to purify benzimidazoles?

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. Benzimidazoles are basic due to the nitrogen atoms in the imidazole ring.[1] To perform an acid-base extraction, the crude product is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The basic benzimidazole will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer. The aqueous layer is then collected and neutralized with a base (e.g., NaOH) to precipitate the purified benzimidazole, which can then be collected by filtration.[1]

Experimental Protocols

Protocol 1: Decolorization using Activated Carbon and Recrystallization

This protocol describes the general procedure for removing colored impurities from a crude benzimidazole product using activated carbon followed by recrystallization.

  • Dissolution: In a flask, dissolve the crude benzimidazole product in the minimum amount of a suitable hot solvent (e.g., ethanol, water, or an ethanol/water mixture).[6][7][8]

  • Activated Carbon Treatment: Remove the flask from the heat source and cautiously add a small amount of activated carbon (a spatula tip full is a good starting point).[2] Swirl the flask to ensure the carbon is well-dispersed. If the color persists, another small portion of activated carbon can be added.[2]

  • Heating: Gently heat the mixture for 5-15 minutes.[5][7]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any other insoluble impurities.[5][6] This step should be performed rapidly to prevent premature crystallization of the product in the funnel.[6]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The purified benzimidazole should crystallize out of the solution. Cooling the flask in an ice bath can further increase the yield of the crystals.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in an oven or desiccator.

Protocol 2: Purification by Column Chromatography

This protocol provides a general guideline for purifying benzimidazole derivatives using silica gel column chromatography.

  • Prepare the Column: Securely clamp a chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • Pack the Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing. Do not let the column run dry.[5]

  • Load the Sample: Dissolve the crude benzimidazole in a minimal amount of the eluent or a suitable solvent. Carefully add the sample solution to the top of the silica gel. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.[5]

  • Elute the Column: Begin eluting the column with a non-polar solvent, gradually increasing the polarity of the eluent (e.g., by adding increasing amounts of ethyl acetate to hexane).[9][10]

  • Collect Fractions: Collect the eluting solvent in a series of fractions.

  • Analyze Fractions: Monitor the composition of the fractions using Thin Layer Chromatography (TLC).

  • Isolate Product: Combine the fractions containing the pure benzimidazole product and evaporate the solvent to obtain the purified compound.

Workflow for Removing Colored Impurities

The following diagram illustrates a general workflow for troubleshooting and removing colored impurities during benzimidazole synthesis.

cluster_0 Troubleshooting Workflow A Crude Benzimidazole with Colored Impurities B Recrystallization A->B C Pure Product (Color Removed) B->C Successful D Color Persists B->D Unsuccessful E Activated Carbon Treatment + Recrystallization D->E G Acid-Base Extraction D->G Alternative E->C Successful F Column Chromatography E->F Unsuccessful F->C Successful G->C Successful G->F Unsuccessful

Caption: A flowchart outlining the decision-making process for purifying colored benzimidazole products.

References

Preventing byproduct formation in 1H-Benzo[d]imidazole-4-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Benzo[d]imidazole-4-carbaldehyde. The information is designed to help prevent byproduct formation and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where byproduct formation is a concern with this compound?

A1: Byproduct formation is a common concern in several key reactions involving this compound, including:

  • Reductive Amination: Formation of the corresponding alcohol by reduction of the aldehyde, and over-alkylation of the amine.

  • Knoevenagel Condensation: Self-condensation of the active methylene compound or side reactions involving the benzimidazole ring under basic conditions.

  • Wittig Reaction: Formation of triphenylphosphine oxide and potential side reactions depending on the stability of the ylide.

  • Schiff Base Formation: Incomplete reaction leading to a mixture of starting materials and product, and potential for side reactions under harsh conditions.

  • N-Alkylation of the Benzimidazole Ring: Under basic conditions, the nitrogen atoms of the imidazole ring can be alkylated, leading to a mixture of regioisomers.

Q2: Can this compound undergo a Cannizzaro reaction?

A2: Yes, as a non-enolizable aldehyde, this compound can undergo a Cannizzaro reaction in the presence of a strong base. This disproportionation reaction results in the formation of the corresponding primary alcohol (1H-benzo[d]imidazol-4-yl)methanol and carboxylic acid (1H-benzo[d]imidazole-4-carboxylic acid).[1][2] To avoid this, it is crucial to use non-basic or mildly basic conditions when possible, or to employ alternative reaction pathways that do not require strong bases.

Q3: How can I minimize N-alkylation of the benzimidazole ring during reactions?

A3: N-alkylation is a common side reaction under basic conditions. To minimize this:

  • Use a non-basic or sterically hindered base: If a base is required, consider using a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a sterically hindered base like 2,6-lutidine.

  • Protect the imidazole nitrogens: If the reaction conditions are harsh, consider protecting the N-H groups of the benzimidazole ring with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) or Trityl group. The protecting group can be removed after the desired reaction is complete.

  • Control reaction temperature: Lowering the reaction temperature can often reduce the rate of N-alkylation more than the desired reaction.

Troubleshooting Guides

Reductive Amination

Problem: Low yield of the desired secondary amine and presence of unreacted aldehyde.

Possible Cause Troubleshooting Step
Incomplete imine formationEnsure the imine is formed before adding the reducing agent. This can be monitored by TLC or 1H NMR. Consider adding a dehydrating agent like anhydrous MgSO4 or molecular sieves.
Reduction of the aldehydeUse a milder reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).[3]
Deactivation of the amineIf using an amine salt, ensure it is neutralized with a suitable base before the reaction.

Problem: Formation of the corresponding alcohol as a byproduct.

Possible Cause Troubleshooting Step
Use of a strong reducing agentSwitch to a milder and more selective reducing agent like STAB or NaBH3CN.[3]
Reaction conditions favor aldehyde reductionPerform the reaction at a lower temperature. Ensure the imine is pre-formed before introducing the reducing agent.
Knoevenagel Condensation

Problem: Low yield of the desired condensed product.

Possible Cause Troubleshooting Step
Inactive catalystUse a fresh or properly activated catalyst. Common catalysts include piperidine, pyridine, or basic alumina.
Unfavorable reaction equilibriumRemove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent.
Steric hindranceIf either the aldehyde or the active methylene compound is sterically hindered, longer reaction times or a more active catalyst may be required.

Problem: Formation of a complex mixture of byproducts.

Possible Cause Troubleshooting Step
Self-condensation of the active methylene compoundAdd the aldehyde slowly to the reaction mixture containing the active methylene compound and the catalyst.
Side reactions on the benzimidazole ringUse milder reaction conditions (lower temperature, weaker base) to avoid N-alkylation or other side reactions.

Experimental Protocols

Note: These are representative protocols and may require optimization for specific substrates and scales.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Add acetic acid (1-2 eq) to the mixture.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the formation of the imine by TLC.

  • Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Knoevenagel Condensation with Malononitrile
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in a suitable solvent (e.g., ethanol or toluene).

  • Add a catalytic amount of a weak base, such as piperidine or a few drops of triethylamine.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C). Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product and wash it with a cold solvent. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reducing Agents in Reductive Amination

Reducing AgentTypical Reaction ConditionsSelectivity for Imine vs. AldehydeCommon Byproducts
Sodium Borohydride (NaBH4)Methanol, room temp.ModerateCorresponding alcohol
Sodium Cyanoborohydride (NaBH3CN)Methanol, pH 6-7HighMinimal alcohol formation
Sodium Triacetoxyborohydride (STAB)Dichloromethane, acetic acidHighMinimal alcohol formation

Visualizations

troubleshooting_reductive_amination start Low Yield of Secondary Amine unreacted_aldehyde Unreacted Aldehyde Observed? start->unreacted_aldehyde Check TLC/NMR alcohol_byproduct Alcohol Byproduct Observed? unreacted_aldehyde->alcohol_byproduct No incomplete_imine Incomplete Imine Formation unreacted_aldehyde->incomplete_imine Yes aldehyde_reduction Aldehyde Reduction alcohol_byproduct->aldehyde_reduction Yes solution1 Pre-form imine, add dehydrating agent incomplete_imine->solution1 solution2 Use milder reducing agent (STAB, NaBH3CN) aldehyde_reduction->solution2

Caption: Troubleshooting workflow for low yield in reductive amination.

byproduct_pathways reactant This compound cannizzaro Cannizzaro Reaction reactant->cannizzaro Disproportionation reductive_amination Reductive Amination reactant->reductive_amination n_alkylation N-Alkylation reactant->n_alkylation strong_base Strong Base (e.g., NaOH) strong_base->cannizzaro amine Primary Amine + Reducing Agent amine->reductive_amination alkyl_halide Alkyl Halide + Base alkyl_halide->n_alkylation alcohol (1H-benzo[d]imidazol-4-yl)methanol cannizzaro->alcohol acid 1H-benzo[d]imidazole-4-carboxylic acid cannizzaro->acid sec_amine Desired Secondary Amine reductive_amination->sec_amine n_alkylated_product N-Alkylated Byproduct n_alkylation->n_alkylated_product

Caption: Potential reaction pathways and byproduct formation.

References

Technical Support Center: Recrystallization of 1H-Benzo[d]imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 1H-Benzo[d]imidazole-4-carbaldehyde. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during purification.

Troubleshooting Guide

This guide addresses common issues that may arise during the recrystallization of this compound in a question-and-answer format.

Q1: My compound will not dissolve in the chosen solvent, even with heating. What should I do?

A1: This issue typically arises from an inappropriate solvent choice or insufficient solvent volume.

  • Solvent Selection: Benzimidazole derivatives are often recrystallized from polar protic solvents. Ethanol is a commonly used and recommended starting solvent for many benzimidazole derivatives.[1] If the compound has very low solubility, consider more polar solvents like methanol or a mixed-solvent system.

  • Solvent Volume: Ensure you are using a sufficient volume of solvent. Add the solvent in small portions to the heated crude product until it just dissolves. Using the minimum amount of hot solvent is crucial for good recovery.

  • Temperature: Make sure the solvent is heated to its boiling point to maximize the solubility of your compound.

Q2: No crystals have formed after cooling the solution. How can I induce crystallization?

A2: The absence of crystals upon cooling often indicates a supersaturated solution. Several techniques can be used to initiate crystal formation:

  • Seed Crystals: If available, add a single, pure crystal of this compound to the solution. This provides a nucleation site for crystal growth.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide a surface for crystals to begin forming.

  • Further Cooling: If crystals do not form at room temperature, cool the flask in an ice-water bath to further decrease the compound's solubility.

  • Reduce Solvent Volume: It is possible that too much solvent was added initially. Gently heating the solution to evaporate some of the solvent, and then allowing it to cool again, can increase the concentration and promote crystallization.

Q3: The compound separated as an oil instead of crystals ("oiling out"). What causes this and how can it be fixed?

A3: "Oiling out" occurs when the solute comes out of the solution as a liquid. This is common if the melting point of the compound is lower than the boiling point of the solvent or if the solution is cooled too rapidly.

  • Reheat and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to lower the saturation point.

  • Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can help achieve a gradual temperature drop, which favors the formation of crystals over oil.

  • Change Solvent: If oiling out persists, the chosen solvent may be unsuitable. Try a lower-boiling point solvent or a mixed-solvent system. For a mixed system, dissolve the compound in a "good" solvent and add a "poor" solvent (an antisolvent) dropwise at an elevated temperature until the solution becomes slightly turbid, then allow it to cool slowly.[2]

Q4: The final yield of my recrystallized product is very low. How can I improve recovery?

A4: A low yield can result from several factors during the recrystallization process:

  • Excess Solvent: Using too much solvent is the most common cause of low recovery, as a significant amount of the product will remain dissolved in the mother liquor. Always use the minimum amount of hot solvent required to fully dissolve the crude material.

  • Premature Crystallization: If the product crystallizes during a hot filtration step (used to remove insoluble impurities), product will be lost. To prevent this, use a pre-heated funnel and filter the hot solution quickly.

  • Incomplete Crystallization: Ensure the solution has been cooled sufficiently to maximize crystal formation. After slow cooling to room temperature, placing the flask in an ice bath can often increase the yield.

  • Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to avoid redissolving the product.

Q5: The recrystallized product is still impure. What are the next steps?

A5: If impurities are still present after one recrystallization, consider the following:

  • Cooling Rate: Cooling the solution too quickly can trap impurities within the growing crystal lattice. Ensure the solution cools slowly and undisturbed.

  • Second Recrystallization: A second recrystallization is often necessary to achieve high purity.

  • Alternative Purification: If impurities have very similar solubility properties to your compound, recrystallization may not be sufficient. In such cases, other purification techniques like column chromatography may be required.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for recrystallizing this compound?

Q: What is the expected melting point of pure this compound?

A: The exact melting point for this compound is not reported in the searched scientific literature. It should be determined experimentally on the purified product. A sharp melting point range (typically < 2 °C) is a good indicator of purity. For comparison, the related compound 1H-Imidazole-4-carbaldehyde has a reported melting point of 174-177 °C.[3][4][5]

Q: How can I remove colored impurities?

A: If your product has a slight color, it may be due to highly conjugated impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities. Use charcoal sparingly, as it can also adsorb your product and reduce the yield.

Data Presentation

Table 1: Potential Solvents for Recrystallization Screening
Solvent ClassSpecific SolventsBoiling Point (°C)Rationale for Selection
Protic Solvents Ethanol, Methanol, Isopropanol, Water78, 65, 82, 100The imidazole and carbaldehyde groups can form hydrogen bonds with protic solvents. Alcohols are common and effective choices for recrystallizing polar organic molecules like benzimidazoles.[1][2]
Aprotic Polar Solvents Acetone, Ethyl Acetate, Acetonitrile56, 77, 82These solvents offer different polarity and may be effective if alcohols are too good at dissolving the compound at room temperature.
Aprotic Nonpolar Solvents Toluene, Heptane, Hexane111, 98, 69These are generally expected to be poor solvents and are most useful as "anti-solvents" in a mixed-solvent system to induce precipitation.[2]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines the standard procedure for purifying this compound using a single solvent (e.g., ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture to the solvent's boiling point while stirring or swirling.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely. Avoid adding a large excess of solvent to ensure good recovery.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Place a small amount of the hot solvent in the receiving flask and keep it warm. Pre-heat the filtration funnel. Pour the hot solution through the fluted filter paper quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Cover the flask and allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass or drying oven (ensure the temperature is well below the compound's melting point).

Visualizations

Recrystallization Troubleshooting Workflow

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude in Hot Solvent start->dissolve cool Cool Solution dissolve->cool check_crystals Crystals Formed? cool->check_crystals oiling_out Problem: 'Oiling Out' cool->oiling_out success Collect, Wash & Dry Pure Crystals check_crystals->success Yes no_crystals Problem: No Crystals Formed check_crystals->no_crystals No low_yield Problem: Low Yield success->low_yield impure Problem: Impure Crystals success->impure solve_oil Reheat, Add More Solvent, Cool Slowly oiling_out->solve_oil solve_no_crystals Add Seed Crystal, Scratch Flask, or Reduce Solvent Volume no_crystals->solve_no_crystals solve_low_yield Use Less Solvent Next Time, Ensure Complete Cooling low_yield->solve_low_yield solve_impure Recrystallize Again, Cool Slower, or Use Chromatography impure->solve_impure solve_oil->dissolve Retry solve_no_crystals->cool Retry

Caption: A troubleshooting flowchart for common recrystallization issues.

References

Addressing solubility issues of 1H-Benzo[d]imidazole-4-carbaldehyde in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with 1H-Benzo[d]imidazole-4-carbaldehyde during their experiments.

Troubleshooting Guide: Addressing Solubility Challenges

Researchers may encounter difficulties in dissolving this compound. This guide provides a systematic approach to troubleshoot and overcome these issues.

Problem: The compound is not dissolving in the chosen solvent.

Solution Workflow:

G start Initial Observation: Compound is insoluble check_solvent Step 1: Verify Solvent Choice - Is the solvent appropriate? - Check literature for similar compounds. start->check_solvent try_common Step 2: Attempt Dissolution in Common Organic Solvents (e.g., DMSO, DMF, Methanol) check_solvent->try_common heat Step 3: Gentle Heating - Warm the solution (e.g., 30-40°C) - Monitor for degradation. try_common->heat success Compound Dissolved try_common->success sonicate Step 4: Sonication - Use an ultrasonic bath to  aid dissolution. heat->sonicate heat->success ph_adjust Step 5: pH Adjustment - For aqueous solutions, try  adjusting pH to ionize the compound. sonicate->ph_adjust sonicate->success cosolvent Step 6: Use of Co-solvents - Add a miscible solvent in which  the compound is more soluble. ph_adjust->cosolvent ph_adjust->success cosolvent->success fail Consult Further/ Consider Derivatization cosolvent->fail

Caption: Troubleshooting workflow for dissolving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: Based on the solubility of structurally similar compounds like 1H-imidazole-4-carbaldehyde, polar aprotic solvents are a good starting point.[1][2][3] We recommend trying the following solvents in order of expected efficacy:

SolventAbbreviationChemical ClassExpected Solubility
Dimethyl SulfoxideDMSOPolar AproticHigh
DimethylformamideDMFPolar AproticModerate to High
MethanolMeOHPolar ProticModerate
EthanolEtOHPolar ProticLow to Moderate
DichloromethaneDCMHalogenatedLow
WaterH₂OPolar ProticVery Low

Note: This data is qualitative. It is highly recommended to perform a solubility test to determine the quantitative solubility in your specific experimental conditions.

Q2: I have tried DMSO, but the compound precipitates when I add it to my aqueous buffer. What should I do?

A2: This is a common issue when a compound is dissolved in a strong organic solvent and then diluted into an aqueous medium. Here are a few strategies to overcome this:

  • Reduce the final concentration of the organic solvent: Try to use the most concentrated stock solution of your compound in DMSO as possible to minimize the volume added to the aqueous buffer.

  • Use a co-solvent system: Prepare your aqueous buffer with a small percentage of a water-miscible organic solvent (e.g., 1-5% DMSO or ethanol) to increase the overall solvent strength.

  • Employ cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules and increase their aqueous solubility. Consider pre-incubating your compound with a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) before adding it to the buffer.

  • pH adjustment: The solubility of benzimidazole derivatives can be pH-dependent. If your experimental conditions allow, adjusting the pH of the aqueous buffer might improve solubility.

Q3: Can I heat the solution to dissolve this compound?

A3: Gentle heating can be an effective method to increase the rate of dissolution. However, it is crucial to be cautious as excessive heat can lead to the degradation of the compound. We recommend not exceeding 40-50°C and monitoring for any color changes that might indicate decomposition.

Q4: Are there any known incompatibilities of this compound with common reagents?

A4: The aldehyde functional group in this compound can react with primary and secondary amines to form Schiff bases. Therefore, it is important to consider potential reactions if your experimental setup involves amine-containing buffers (e.g., Tris) or other nucleophiles.

Experimental Protocols

Protocol 1: Determination of Approximate Solubility

This protocol provides a method to estimate the solubility of this compound in a chosen solvent.

Materials:

  • This compound

  • Solvent of choice (e.g., DMSO, ethanol)

  • Vortex mixer

  • Microcentrifuge

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a microcentrifuge tube.

  • Vortex the mixture vigorously for 2 minutes.

  • Incubate the mixture at a constant temperature (e.g., room temperature) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant.

  • Prepare a series of dilutions of the supernatant and measure the absorbance at the compound's λmax or analyze by a validated HPLC method.

  • Calculate the concentration of the dissolved compound in the supernatant, which represents the approximate solubility.

Signaling Pathway Context

This compound and its derivatives are often investigated for their potential as anticancer agents. One of the key targets for benzimidazole-based compounds is the Poly (ADP-ribose) polymerase-1 (PARP-1) enzyme, which is crucial for DNA repair.[4]

G cluster_0 Cellular Response to DNA Damage DNA_damage DNA Damage PARP1 PARP-1 Activation DNA_damage->PARP1 DNA_repair DNA Repair PARP1->DNA_repair cell_survival Cell Survival DNA_repair->cell_survival apoptosis Apoptosis DNA_repair->apoptosis inhibitor 1H-Benzo[d]imidazole -4-carbaldehyde Derivative (PARP-1 Inhibitor) inhibitor->PARP1 Inhibition

Caption: Simplified signaling pathway of PARP-1 inhibition by benzimidazole derivatives.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1H-Benzo[d]imidazole-4-carbaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 1H-Benzo[d]imidazole-4-carbaldehyde and its structural isomers: 1H-Benzo[d]imidazole-2-carbaldehyde, 1H-Benzo[d]imidazole-5-carbaldehyde, and 1H-Benzo[d]imidazole-6-carbaldehyde. The reactivity of the aldehyde functional group is paramount in the synthesis of a diverse array of derivatives with significant potential in medicinal chemistry and materials science. This document aims to elucidate the nuanced differences in reactivity among these isomers, supported by theoretical electronic considerations and available experimental data.

Theoretical Background: Electronic Effects on Reactivity

The reactivity of the carbaldehyde group in these isomers is fundamentally governed by the electronic properties of the benzimidazole ring system. The position of the aldehyde group relative to the imidazole and benzene rings dictates the extent of electronic influence, primarily through inductive and resonance (mesomeric) effects.

The imidazole ring, as a whole, is electron-withdrawing due to the presence of two nitrogen atoms. However, the lone pair on the N-1 nitrogen can participate in resonance, donating electron density to the ring system. The overall electronic effect at a given position is a balance of these competing influences.

  • 1H-Benzo[d]imidazole-2-carbaldehyde: The aldehyde group at the C-2 position is directly attached to a carbon flanked by two nitrogen atoms. This position is electronically unique. The proximity to the electronegative nitrogens results in a significant inductive electron withdrawal, making the carbonyl carbon highly electrophilic and thus, highly reactive towards nucleophiles.

  • This compound: The aldehyde at the C-4 position is on the benzene ring, ortho to the fused imidazole ring. This position is influenced by the electron-withdrawing nature of the imidazole ring through a combination of inductive and resonance effects. The proximity to the imidazole nitrogen can also lead to potential intramolecular interactions.

  • 1H-Benzo[d]imidazole-5-carbaldehyde and 1H-Benzo[d]imidazole-6-carbaldehyde: These isomers have the aldehyde group on the benzene ring at positions para and meta to the imidazole fusion point, respectively. The electronic influence of the imidazole ring is transmitted through the benzene ring. Generally, the electron-withdrawing character of the imidazole moiety is expected to enhance the electrophilicity of the aldehyde group in these positions compared to benzaldehyde itself. The subtle differences in reactivity between the 5- and 6-isomers arise from the different resonance and inductive effects at these positions. Due to tautomerism in the imidazole ring, the 5- and 6-positions are often considered electronically similar.

Based on these electronic considerations, a predicted order of reactivity towards nucleophilic attack is proposed:

2-carbaldehyde > 4-carbaldehyde ≈ 5-carbaldehyde ≈ 6-carbaldehyde > Benzaldehyde

This predicted trend is visualized in the following diagram:

G cluster_reactivity Predicted Reactivity Towards Nucleophiles 2-CHO 1H-Benzo[d]imidazole- 2-carbaldehyde 4-CHO 1H-Benzo[d]imidazole- 4-carbaldehyde 2-CHO->4-CHO > 5-CHO 1H-Benzo[d]imidazole- 5-carbaldehyde 4-CHO->5-CHO 6-CHO 1H-Benzo[d]imidazole- 6-carbaldehyde 5-CHO->6-CHO Benzaldehyde Benzaldehyde (Reference) 6-CHO->Benzaldehyde >

Predicted order of reactivity of benzimidazole carbaldehyde isomers.

Comparative Reactivity Data

Direct comparative experimental studies on the reactivity of all four isomers under identical conditions are scarce in the literature. However, by compiling available data from various sources, a qualitative and semi-quantitative comparison can be drawn. The following tables summarize reported yields for common aldehyde reactions. It is important to note that reaction conditions may vary between different studies, which can influence the outcomes.

Table 1: Nucleophilic Addition Reactions (e.g., Knoevenagel Condensation)

The Knoevenagel condensation is a classic reaction that highlights the electrophilicity of the aldehyde. Higher reactivity generally leads to higher yields and shorter reaction times under similar conditions.

IsomerActive Methylene CompoundCatalyst/SolventYield (%)Reference
2-carbaldehyde (1-methyl/1H-benzimidazol-2-yl)-acetonitrileNaOH / Solvent-freeHigh (qualitative)[1]
4-carbaldehyde Data not available---
5-carbaldehyde Data not available---
6-carbaldehyde Data not available---
Table 2: Reduction Reactions

The reduction of the aldehyde to a primary alcohol is a fundamental transformation. The ease of reduction can be an indicator of the carbonyl group's reactivity.

IsomerReducing AgentSolventYield (%)Reference
2-carbaldehyde Data not available---
4-carbaldehyde Data not available---
5-carbaldehyde NaBH₄MethanolNot specified[2]
6-carbaldehyde Data not available---
Table 3: Oxidation Reactions

The oxidation of the aldehyde to a carboxylic acid is another key reaction.

IsomerOxidizing AgentSolventYield (%)Reference
2-carbaldehyde Data not available---
4-carbaldehyde Data not available---
5-carbaldehyde MnO₂Not specifiedNot specified[2]
6-carbaldehyde Data not available---

Experimental Protocols

The following are detailed experimental protocols for key reactions that can be used to assess and compare the reactivity of the benzimidazole carbaldehyde isomers.

Protocol 1: Knoevenagel Condensation

This protocol provides a general procedure for the Knoevenagel condensation of a benzimidazole carbaldehyde isomer with malononitrile.

G start Start dissolve Dissolve benzimidazole carbaldehyde isomer (1 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL). start->dissolve add_catalyst Add piperidine (0.1 mmol) as a catalyst. dissolve->add_catalyst stir Stir the reaction mixture at room temperature. add_catalyst->stir monitor Monitor the reaction progress by TLC. stir->monitor workup Upon completion, pour into ice-water. Filter the precipitate. monitor->workup Reaction Complete dry Dry the product. workup->dry end End dry->end

Workflow for Knoevenagel Condensation.

Materials:

  • 1H-Benzo[d]imidazole carbaldehyde isomer (1.0 mmol)

  • Malononitrile (1.1 mmol)

  • Ethanol (10 mL)

  • Piperidine (0.1 mmol)

Procedure:

  • In a round-bottom flask, dissolve the 1H-Benzo[d]imidazole carbaldehyde isomer and malononitrile in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • Characterize the product by NMR and MS and determine the yield.

Protocol 2: Reduction with Sodium Borohydride

This protocol describes the reduction of a benzimidazole carbaldehyde isomer to the corresponding alcohol.

G start Start dissolve Dissolve benzimidazole carbaldehyde isomer (1 mmol) in methanol (15 mL) and cool to 0°C. start->dissolve add_nabh4 Add sodium borohydride (1.5 mmol) portion-wise. dissolve->add_nabh4 stir Stir the reaction mixture at 0°C for 30 min, then at room temperature for 1-2 h. add_nabh4->stir monitor Monitor the reaction progress by TLC. stir->monitor quench Quench the reaction with dilute HCl (1M) until pH ~6-7. monitor->quench Reaction Complete extract Extract the product with ethyl acetate (3 x 20 mL). quench->extract dry Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. extract->dry end End dry->end

Workflow for Sodium Borohydride Reduction.

Materials:

  • 1H-Benzo[d]imidazole carbaldehyde isomer (1.0 mmol)

  • Sodium borohydride (NaBH₄) (1.5 mmol)

  • Methanol (15 mL)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 1H-Benzo[d]imidazole carbaldehyde isomer in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Add sodium borohydride portion-wise to the stirred solution.

  • Continue stirring at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the dropwise addition of 1M HCl until the pH is approximately 6-7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the product by column chromatography if necessary and determine the yield.

Protocol 3: Oxidation with Manganese Dioxide

This protocol outlines the oxidation of a benzimidazole carbaldehyde isomer to the corresponding carboxylic acid.

G start Start suspend Suspend benzimidazole carbaldehyde isomer (1 mmol) in dichloromethane (20 mL). start->suspend add_mno2 Add activated manganese dioxide (10 mmol). suspend->add_mno2 reflux Reflux the mixture for 12-24 h. add_mno2->reflux monitor Monitor the reaction progress by TLC. reflux->monitor filter Cool to room temperature and filter the mixture through a pad of Celite®. monitor->filter Reaction Complete concentrate Wash the Celite® pad with dichloromethane. Concentrate the combined filtrates. filter->concentrate purify Purify the crude product by recrystallization or column chromatography. concentrate->purify end End purify->end

Workflow for Manganese Dioxide Oxidation.

Materials:

  • 1H-Benzo[d]imidazole carbaldehyde isomer (1.0 mmol)

  • Activated manganese dioxide (MnO₂) (10 mmol)

  • Dichloromethane (DCM) (20 mL)

  • Celite®

Procedure:

  • To a suspension of the 1H-Benzo[d]imidazole carbaldehyde isomer in dichloromethane, add activated manganese dioxide.

  • Reflux the reaction mixture for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the manganese salts.

  • Wash the Celite® pad with additional dichloromethane.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the resulting carboxylic acid by recrystallization or column chromatography and determine the yield.

Conclusion

The reactivity of 1H-Benzo[d]imidazole carbaldehyde isomers is intricately linked to the position of the formyl group on the heterocyclic ring system. Theoretical considerations strongly suggest that the 2-carbaldehyde isomer is the most reactive towards nucleophilic attack due to the pronounced inductive effect of the adjacent nitrogen atoms. The 4-, 5-, and 6-carbaldehyde isomers are expected to exhibit comparable and enhanced reactivity relative to benzaldehyde, owing to the overall electron-withdrawing nature of the benzimidazole moiety.

While comprehensive, direct comparative quantitative data is lacking in the current literature, the provided experimental protocols offer a standardized framework for researchers to conduct such studies. A systematic investigation of these isomers under identical reaction conditions would provide invaluable data for synthetic chemists and drug development professionals, enabling more precise control over reaction outcomes and the rational design of novel benzimidazole-based compounds.

References

A Comparative Guide to 1H-Benzo[d]imidazole-4-carbaldehyde and 1H-Benzo[d]imidazole-2-carbaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two isomeric benzimidazole aldehydes, 1H-Benzo[d]imidazole-4-carbaldehyde and 1H-Benzo[d]imidazole-2-carbaldehyde. These compounds serve as crucial building blocks in the synthesis of a wide range of biologically active molecules. Understanding their distinct physicochemical properties, reactivity, and biological potential is paramount for their effective utilization in research and drug development.

Physicochemical Properties

The position of the carbaldehyde group on the benzimidazole ring significantly influences the physicochemical properties of these isomers. The following table summarizes the available data for a comparative analysis.

PropertyThis compound1H-Benzo[d]imidazole-2-carbaldehyde
Molecular Formula C₈H₆N₂OC₈H₆N₂O
Molecular Weight 146.15 g/mol 146.15 g/mol
Melting Point 174-177 °C (for 1H-Imidazole-4-carbaldehyde)[1][2]~125.61 °C[3]
Boiling Point 367.8±15.0 °C at 760 mmHg (for 1H-Imidazole-4-carbaldehyde)[1]~341.86 - 374.67 °C[3]
Water Solubility Soluble in DMSO, methanol (for 1H-Imidazole-4-carbaldehyde)[2]1242.87 - 14386 mg/L[3]
pKa 11.05±0.10 (Predicted for 1H-Imidazole-4-carbaldehyde)No experimental data found.

Note: Some of the physicochemical data presented for this compound is based on its non-fused analogue, 1H-Imidazole-4-carbaldehyde, due to the limited availability of specific experimental data for the benzimidazole derivative.

Synthesis and Reactivity

The synthesis of benzimidazole carbaldehydes can be achieved through various established methods, primarily involving the condensation of o-phenylenediamines with appropriate aldehyde precursors. The reactivity of the aldehyde group is a key feature of both isomers, allowing for a wide range of subsequent chemical modifications.

Experimental Protocols for Synthesis

General Synthesis of 2-Substituted Benzimidazoles:

A common and versatile method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde.[4] This reaction can be carried out under various conditions, often facilitated by an oxidizing agent or an acid catalyst.[4]

  • Reactants: o-Phenylenediamine, an appropriate aldehyde (e.g., a protected 2-formylimidazole derivative or a precursor that can be converted to the aldehyde).

  • Solvent: Typically ethanol, methanol, or dimethylformamide (DMF).

  • Catalyst/Reagent: An oxidizing agent like sodium metabisulfite (Na₂S₂O₅) or an acid catalyst can be employed.[4]

  • Procedure: The o-phenylenediamine and the aldehyde are dissolved in the solvent. The catalyst or reagent is added, and the mixture is typically refluxed for several hours. The product is then isolated by filtration and can be purified by recrystallization.

Synthesis of 4-Substituted Benzimidazoles:

The synthesis of 4-substituted benzimidazoles is often more complex and may require a multi-step approach, starting from a substituted benzene derivative.

  • Starting Material: A suitably substituted o-nitroaniline.

  • Procedure: The synthesis may involve the protection of the aldehyde group, reduction of the nitro group to an amine, cyclization to form the imidazole ring, and subsequent deprotection of the aldehyde.

Reactivity Comparison

The electronic properties of the benzimidazole ring influence the reactivity of the aldehyde group.

  • 1H-Benzo[d]imidazole-2-carbaldehyde: The aldehyde group at the 2-position is directly conjugated with the imidazole ring. The two nitrogen atoms in the imidazole ring can exert a complex electronic effect. The lone pair on the pyrrole-like nitrogen can be delocalized into the ring, potentially increasing the electron density at the 2-position. Conversely, the pyridine-like nitrogen is electron-withdrawing. This interplay affects the electrophilicity of the aldehyde carbon.

  • This compound: The aldehyde group at the 4-position is attached to the benzene ring. Its reactivity will be influenced by the electron-donating or -withdrawing nature of the fused imidazole ring as a whole substituent on the benzene ring. The imidazole moiety is generally considered to be electron-rich and can act as an electron-donating group, which would activate the benzene ring towards electrophilic substitution and could slightly decrease the reactivity of the aldehyde towards nucleophiles compared to an unsubstituted benzaldehyde.

Stability

Both isomers are generally stable crystalline solids under standard laboratory conditions. However, aldehydes can be susceptible to oxidation to the corresponding carboxylic acids, especially in the presence of air and light over extended periods. Proper storage in a cool, dark, and inert atmosphere is recommended to maintain their purity.

Biological Activity and Applications

Benzimidazole derivatives are a well-established class of pharmacologically active compounds, exhibiting a broad spectrum of biological activities including antimicrobial, antiviral, anthelmintic, and anticancer effects.[5][6][7] The specific biological profile is highly dependent on the nature and position of the substituents on the benzimidazole core.

  • Derivatives of 1H-Benzo[d]imidazole-2-carbaldehyde: The 2-position of the benzimidazole ring is a common site for substitution in the development of therapeutic agents. Derivatives of 1H-Benzo[d]imidazole-2-carbaldehyde have been explored for various medicinal applications. For instance, thiosemicarbazone derivatives synthesized from a 2-substituted benzaldehyde have been investigated for their biological activities.[8]

  • Derivatives of this compound: While less commonly explored than their 2-substituted counterparts, derivatives of this compound also hold significant potential in drug discovery. For example, they have been utilized as intermediates in the synthesis of potential anticancer agents.[4]

A direct comparative study of the biological activities of the parent this compound and 1H-Benzo[d]imidazole-2-carbaldehyde is not extensively documented in the literature. However, based on the known structure-activity relationships of benzimidazole derivatives, it can be postulated that the different substitution patterns will lead to distinct interactions with biological targets, resulting in varied pharmacological profiles.

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for these exact carbaldehyde isomers are not well-defined, the broader class of benzimidazole derivatives is known to interact with various biological targets. A generalized potential mechanism of action for benzimidazole derivatives, particularly in the context of cancer therapy, involves the inhibition of protein kinases.

G Generalized Signaling Pathway for Benzimidazole Kinase Inhibitors cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK/ERK, PI3K/AKT) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Benzimidazole_Inhibitor 1H-Benzo[d]imidazole Derivative Benzimidazole_Inhibitor->Receptor_Tyrosine_Kinase Inhibits Benzimidazole_Inhibitor->Signaling_Cascade Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: Generalized signaling pathway illustrating the potential mechanism of action of benzimidazole derivatives as kinase inhibitors in cancer cells.

Experimental Workflows

The following diagrams illustrate generalized workflows for the synthesis of the two benzimidazole carbaldehyde isomers.

G Synthesis Workflow for 1H-Benzo[d]imidazole-2-carbaldehyde Start o-Phenylenediamine + Aldehyde Precursor Reaction Condensation Reaction (e.g., in Ethanol with Na2S2O5) Start->Reaction Isolation Product Isolation (Filtration) Reaction->Isolation Purification Purification (Recrystallization) Isolation->Purification Product 1H-Benzo[d]imidazole-2-carbaldehyde Purification->Product

Caption: A generalized experimental workflow for the synthesis of 1H-Benzo[d]imidazole-2-carbaldehyde.

G Synthesis Workflow for this compound Start Substituted o-Nitroaniline Step1 Protection of Aldehyde Start->Step1 Step2 Nitro Group Reduction Step1->Step2 Step3 Cyclization to Imidazole Ring Step2->Step3 Step4 Deprotection of Aldehyde Step3->Step4 Isolation Product Isolation and Purification Step4->Isolation Product This compound Isolation->Product

Caption: A generalized multi-step experimental workflow for the synthesis of this compound.

References

Biological activity of 1H-Benzo[d]imidazole-4-carbaldehyde compared to its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 1H-Benzo[d]imidazole-4-carbaldehyde and Its Derivatives

Introduction

The 1H-benzo[d]imidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. This guide provides a comparative analysis of the biological activity of derivatives of this compound. While this core structure serves as a crucial synthetic intermediate, published literature extensively focuses on the enhanced biological activities of its derivatives, with a notable absence of specific activity data for the parent carbaldehyde itself. This often suggests that the parent compound is significantly less active than its modified analogues. This guide will therefore focus on the reported anticancer, antimicrobial, and enzyme inhibitory activities of these derivatives, supported by experimental data and methodologies.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, with modifications at the 2- and 4-positions leading to potent cytotoxicity against various cancer cell lines.

Data Summary
Compound/DerivativeCancer Cell LineIC50/GI50 (µM)Reference
2-Aryl-1H-benzo[d]imidazole Derivatives
B15HeLa, A549<15[1]
B16HeLa, A549<15[1]
B19HeLa, A549<15[1]
B20HeLa, A549<15[1]
1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids
Compound 6cHCT-116, HepG2, MCF-77.82 - 10.21[2]
Compound 6hHCT-116, HepG2, MCF-7<21.48[2]
Compound 6iHCT-116, HepG2, MCF-77.82 - 10.21[2]
Compound 6jHCT-116, HepG2, MCF-7<21.48[2]
Bisbenzimidazole Derivatives
11aNCI 60 Cell Lines0.16 - 3.6[3][4]
12aNCI 60 Cell Lines0.16 - 3.6[3][4]
12bNCI 60 Cell Lines0.16 - 3.6[3][4]

Antimicrobial Activity

A variety of Schiff base and other derivatives of 1H-benzo[d]imidazole have been synthesized and evaluated for their antimicrobial properties, showing efficacy against both bacterial and fungal pathogens.[5][6][7][8]

Data Summary
Compound/DerivativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Schiff Base Derivatives
Compound 44aB. subtilis, S. aureus, E. coli, P. aeruginosa-C. albicans, A. niger-[5]
Compound 44bB. subtilis, S. aureus, E. coli, P. aeruginosa-C. albicans, A. niger-[5]
Compound 3.cK. pneumonia, E. coli7.8A. flavus, A. carbonarius7.8 - 15.6[6]
Compound 3.dK. pneumonia, E. coli7.8--[6]
Compound 3.eK. pneumonia, E. coli7.8--[6]
Compound 3.fK. pneumonia, E. coli7.8--[6]
2-Substituted-1H-benzimidazole Derivatives
Compound 1aS. aureus, B. subtilis---[5]
Compound 1bS. aureus, B. subtilis---[5]
Compound 1cS. aureus, B. subtilis-C. albicans-[5]
Compound 1dS. aureus, B. subtilis---[5]
Compound 4aB. subtilis, P. aeruginosa12.5, 25C. albicans6.25[5]
Compound 4b--C. albicans12.5[5]

Enzyme Inhibition

A significant area of investigation for these derivatives is their ability to inhibit key enzymes involved in disease progression, such as Poly(ADP-ribose)polymerase-1 (PARP-1) and various kinases.[2][9][10]

Data Summary
Compound/DerivativeTarget EnzymeIC50 (nM)Reference
1H-benzo[d]imidazole-4-carboxamide Derivatives
Compound 10aPARP-1Single to double digit nM[9]
Compound 11bPARP-1Single to double digit nM[9]
Compound 11ePARP-1Single to double digit nM[9]
Compound 15ePARP-1Single to double digit nM[9]
1H-benzo[d]imidazole-5-carboxamide Derivatives
Compound 4dEGFR-TK107[10]
Compound 4fEGFR-TK159[10]
Compound 4hEGFR-TK196[10]
1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids
Compound 6hEGFR, HER2, CDK2, AURKCPotent Inhibition[2]
Compound 6iEGFR, HER2, CDK2, mTORPotent Inhibition[2]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations with cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: Bacterial or fungal strains are cultured, and a standardized inoculum is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[5][6]

Enzyme Inhibition Assay (e.g., PARP-1)
  • Assay Components: The assay is typically performed in a 96-well plate and includes the PARP-1 enzyme, its substrate (e.g., biotinylated NAD+), and an activated DNA source.

  • Inhibitor Addition: The test compounds are added to the wells at various concentrations.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the enzyme or substrate.

  • Incubation: The plate is incubated to allow the PARP-1 enzyme to catalyze the poly(ADP-ribosyl)ation of proteins.

  • Detection: The amount of poly(ADP-ribosyl)ation is quantified using a detection reagent (e.g., streptavidin-HRP and a colorimetric substrate).

  • IC50 Calculation: The absorbance is measured, and the concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined.[9]

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Further Studies synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization invitro In Vitro Assays characterization->invitro anticancer Anticancer Activity (MTT Assay) invitro->anticancer antimicrobial Antimicrobial Activity (MIC Determination) invitro->antimicrobial enzyme Enzyme Inhibition (IC50 Determination) invitro->enzyme data_analysis Data Analysis (IC50, MIC Calculation) anticancer->data_analysis antimicrobial->data_analysis enzyme->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar invivo In Vivo Studies (Animal Models) sar->invivo

Caption: General experimental workflow for the synthesis and biological evaluation of 1H-Benzo[d]imidazole derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor (e.g., EGFR) ras RAS receptor->ras Growth Factor raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation inhibitor Benzimidazole Derivatives (Kinase Inhibitors) inhibitor->raf inhibitor->mek

References

A Spectroscopic Showdown: Unraveling the Isomers of Benzimidazole Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of isomers is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical compounds. This guide provides a comparative spectroscopic analysis of benzimidazole carbaldehyde isomers, offering a valuable resource for their unambiguous characterization.

Benzimidazole and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. The position of the carbaldehyde group on the benzimidazole ring system significantly influences the molecule's electronic properties and, consequently, its interaction with biological targets. Differentiating between these closely related isomers—1H-benzimidazole-2-carbaldehyde, -4-carbaldehyde, -5-carbaldehyde, -6-carbaldehyde, and -7-carbaldehyde—requires a multi-faceted spectroscopic approach. This guide summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) and Mass Spectrometry (MS). Detailed experimental protocols and visual workflows are provided to facilitate the practical application of these techniques.

Comparative Spectroscopic Data

The following table summarizes the available spectroscopic data for the benzimidazole carbaldehyde isomers. It is important to note that while data for the 2- and 5-isomers are more readily available in the literature, comprehensive experimental data for the 4-, 6-, and 7-isomers is less commonly reported. The 5- and 6-isomers are tautomers and in solution may exhibit averaged NMR spectra.

Isomer Molecular Formula Molecular Weight ( g/mol ) ¹H NMR (δ, ppm) in DMSO-d₆ FTIR (cm⁻¹) Key Absorptions Mass Spectrometry (m/z)
1H-Benzimidazole-2-carbaldehyde C₈H₆N₂O146.15~12.9 (br s, 1H, NH), 9.85 (s, 1H, CHO), 7.80-7.75 (m, 1H, Ar-H), 7.65-7.60 (m, 1H, Ar-H), 7.40-7.35 (m, 2H, Ar-H)~3400-3200 (N-H stretch), ~1680 (C=O stretch, aldehyde), ~1620 (C=N stretch), ~1450 (C=C stretch)146 (M⁺), 118, 91, 64[1]
1H-Benzimidazole-4-carbaldehyde C₈H₆N₂O146.15Data not readily availableData not readily availableData not readily available
1H-Benzimidazole-5-carbaldehyde C₈H₆N₂O146.15~12.7 (br s, 1H, NH), 9.95 (s, 1H, CHO), 8.20 (s, 1H, H-4), 7.90 (d, 1H, H-6), 7.70 (d, 1H, H-7)~3400-3200 (N-H stretch), ~1690 (C=O stretch, aldehyde), ~1625 (C=N stretch), ~1460 (C=C stretch)146 (M⁺), 117, 90, 63
1H-Benzimidazole-6-carbaldehyde C₈H₆N₂O146.15Tautomer of 5-isomer; similar spectrum expected in solution.Tautomer of 5-isomer; similar spectrum expected.Tautomer of 5-isomer; identical mass expected.
1H-Benzimidazole-7-carbaldehyde C₈H₆N₂O146.15Data not readily availableData not readily availableData not readily available

Note: The exact positions of peaks can vary depending on the solvent and concentration. The data presented is a compilation from various sources and should be used as a reference.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the benzimidazole carbaldehyde isomer in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: -2 to 14 ppm.

  • Number of Scans: 16-32, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

3. Data Processing:

  • Apply Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

  • Integrate all signals and analyze the chemical shifts and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation:

  • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

2. Data Acquisition:

  • Spectrometer: A standard FTIR spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Collect a background spectrum of the empty sample compartment or the clean ATR crystal before analyzing the sample.

3. Data Analysis:

  • Identify the characteristic absorption bands for the N-H, C=O, C=N, and C=C functional groups.

Mass Spectrometry (MS)

1. Sample Preparation (Electron Ionization - EI):

  • Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.

2. Data Acquisition:

  • Mass Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-300.

  • Source Temperature: 200-250 °C.

3. Data Analysis:

  • Identify the molecular ion peak (M⁺).

  • Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the spectroscopic analysis and differentiation of benzimidazole carbaldehyde isomers.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Synthesis Synthesis of Isomer Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Comparison Comparison with Literature/ Reference Spectra Data_Analysis->Comparison Identification Isomer Identification Comparison->Identification

Caption: Workflow for spectroscopic analysis.

Isomer_Differentiation Key Differentiators for Isomer Identification cluster_nmr ¹H NMR Spectroscopy cluster_ftir FTIR Spectroscopy cluster_ms Mass Spectrometry Isomers Benzimidazole Carbaldehyde Isomers Aromatic_Shifts Aromatic Proton Chemical Shifts & Splitting Patterns Isomers->Aromatic_Shifts Unique patterns due to -CHO position Aldehyde_Shift Aldehyde Proton Chemical Shift Isomers->Aldehyde_Shift Subtle shifts based on electronic environment Fingerprint Fingerprint Region (1500-600 cm⁻¹) Isomers->Fingerprint Characteristic vibrational modes Fragmentation Fragmentation Pattern Isomers->Fragmentation Distinctive fragment ions

Caption: Spectroscopic differentiators.

References

A Comparative Guide to the Anticancer Activity of 1H-Benzo[d]imidazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the anticancer activity of 1H-Benzo[d]imidazole-4-carbaldehyde derivatives, presenting a comparative analysis of their performance against various cancer cell lines and in modulating key signaling pathways. The data herein is collated from recent scientific literature to support further research and development in oncology.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the cytotoxic effects of various 1H-Benzo[d]imidazole derivatives against a panel of human cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells). These derivatives are compared with established anticancer drugs to benchmark their potency.

Table 1: Comparative in vitro cytotoxicity (IC50, µM) of Benzimidazole Derivatives against various cancer cell lines.

Compound IDDerivative TypeA549 (Lung)MCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)Reference
Compound 9g Dehydroabietic acid derivative-0.43 ± 0.050.63 ± 0.090.18 ± 0.03[1]
Compound 18b Tubulin polymerization inhibitor0.120.15--[2]
Compound 6c Benzylidenebenzohydrazide hybrid---7.82 - 10.21[3]
Compound 6i Benzylidenebenzohydrazide hybrid---7.82 - 10.21[3]
Compound 4r PI3K/Akt/mTOR pathway inhibitor----[4]
Cisplatin Standard Chemotherapy>30>30>30>30[3]
Doxorubicin Standard Chemotherapy----[3]
Sorafenib Kinase Inhibitor----[3]

Table 2: Inhibitory Activity of Benzimidazole Derivatives against Specific Molecular Targets.

Compound IDTargetIC50 (µM)Alternative/Standard DrugAlternative's IC50 (µM)Reference
Compound 9g PI3Kα0.012 ± 0.002--[1]
Compound 18b Tubulin Polymerization2.1Colchicine1.8[2]
Compound 12b Topoisomerase I16Camptothecin~25 (85% inhibition)[5][6]
Compound 6i mTOR---[3]
Compound 6h EGFR, HER2, CDK2, AURKC---[3]
Compound 4r PI3Kα---[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of the anticancer activity of this compound derivatives are provided below.

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivatives and control drugs for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentration of the test compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the benzimidazole derivatives and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined based on the fluorescence intensity.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the effect of the compounds on their expression levels.

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-Akt, p-mTOR) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by 1H-Benzo[d]imidazole derivatives and a typical experimental workflow for their anticancer validation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Anticancer Screening cluster_mechanistic Mechanism of Action Studies cluster_conclusion Data Analysis & Conclusion synthesis Synthesis of 1H-Benzo[d]imidazole -4-carbaldehyde Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cell_lines Panel of Human Cancer Cell Lines synthesis->cell_lines mtt_assay MTT Assay (Cytotoxicity, IC50) cell_lines->mtt_assay apoptosis Apoptosis Assay (Annexin V/PI) mtt_assay->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) mtt_assay->cell_cycle kinase_assay Kinase Inhibition Assay mtt_assay->kinase_assay western_blot Western Blot (Protein Expression) apoptosis->western_blot cell_cycle->western_blot data_analysis Data Interpretation & SAR Studies western_blot->data_analysis kinase_assay->data_analysis lead_identification Lead Compound Identification data_analysis->lead_identification

Experimental workflow for anticancer validation.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation fourEBP1->Proliferation Benzimidazole Benzimidazole Derivatives Benzimidazole->PI3K Benzimidazole->mTORC1

PI3K/Akt/mTOR signaling pathway inhibition.

EGFR_signaling_pathway EGF EGF EGFR EGFR EGF->EGFR binds Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Benzimidazole Benzimidazole Derivatives Benzimidazole->EGFR

EGFR signaling pathway inhibition.

References

Comparative Docking Analysis of 1H-Benzo[d]imidazole Analogs: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of molecular docking studies on 1H-Benzo[d]imidazole analogs. While direct comparative docking data for a series of 1H-Benzo[d]imidazole-4-carbaldehyde analogs is not extensively available in the reviewed literature, this document presents data from closely related benzimidazole derivatives to offer insights into their therapeutic potential and structure-activity relationships.

The 1H-benzo[d]imidazole scaffold is a privileged structure in medicinal chemistry due to its resemblance to endogenous purines, allowing it to interact with a wide array of biological targets.[1][2] This has led to the development of numerous benzimidazole derivatives with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Molecular docking is a key computational tool used to predict the binding affinities and interaction patterns of these compounds with their protein targets, thereby guiding the rational design of more potent and selective inhibitors.

This guide summarizes quantitative data from a comparative docking study of benzimidazole derivatives against the Epidermal Growth Factor Receptor (EGFR), a crucial target in cancer therapy.[1] Additionally, it provides a detailed experimental protocol for molecular docking and a visual representation of a typical experimental workflow.

Comparative Binding Affinities of Benzimidazole Derivatives against EGFR

The following table summarizes the binding affinities of selected keto-benzimidazole derivatives against the wild-type (EGFRwt) and T790M mutant (EGFR T790M) forms of the Epidermal Growth Factor Receptor. Lower binding energy values indicate a higher predicted affinity of the compound for the receptor.

Compound IDSubstituent on Phenyl RingBinding Energy (kcal/mol) vs EGFRwt[1]Binding Energy (kcal/mol) vs EGFR T790M[1]
1c 4-SO₂CH₃--8.4
7c 4-SO₂CH₃-8.1-
7d 4-SO₂CF₃--8.3
11c 4-SO₂CH₃-7.8-

Experimental Protocols

The following sections detail a representative experimental protocol for molecular docking studies based on methodologies reported in the scientific literature.[1][3]

Molecular Docking Protocol

1. Protein and Ligand Preparation:

  • Protein Structure Retrieval: The three-dimensional crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 3VJO for wild-type and 2JIT for T790M mutant) is obtained from the Protein Data Bank (PDB).[1]

  • Protein Preparation: The protein structure is prepared for docking by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and the protein is assigned appropriate charges using a molecular modeling software package (e.g., AutoDockTools).

  • Ligand Preparation: The 2D structures of the 1H-Benzo[d]imidazole analogs are drawn using a chemical drawing software and converted to 3D structures. The ligands are then energetically minimized and assigned appropriate charges.

2. Docking Simulation:

  • Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm. The size and center of the grid are chosen to encompass the entire binding pocket.

  • Docking Algorithm: A docking program (e.g., AutoDock Vina) is used to perform the docking simulations.[4] The program systematically samples different conformations and orientations of the ligand within the defined grid box and calculates the binding energy for each pose.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose for each ligand, characterized by the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of binding.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a molecular docking study.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_retrieval Retrieve Protein Structure (e.g., from PDB) protein_prep Prepare Protein (Remove water, add hydrogens) protein_retrieval->protein_prep ligand_drawing Draw Ligand Structures ligand_prep Prepare Ligands (3D conversion, energy minimization) ligand_drawing->ligand_prep grid_generation Define Binding Site (Grid Box Generation) protein_prep->grid_generation docking_run Run Docking Algorithm (e.g., AutoDock Vina) ligand_prep->docking_run grid_generation->docking_run pose_selection Select Best Binding Pose (Lowest Binding Energy) docking_run->pose_selection interaction_analysis Analyze Ligand-Protein Interactions (Hydrogen bonds, hydrophobic interactions) pose_selection->interaction_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis interaction_analysis->sar_analysis

References

Structure-Activity Relationship (SAR) Studies of 1H-Benzo[d]imidazole-4-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1H-Benzo[d]imidazole-4-carbaldehyde derivatives, focusing on their structure-activity relationships (SAR) as potent anticancer and antimicrobial agents. The information presented is curated from recent scientific literature to aid in the rational design and development of novel therapeutics based on the versatile benzimidazole scaffold.

Anticancer Activity: Targeting Key Cellular Pathways

Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting various critical cellular pathways, including EGFR signaling, tubulin polymerization, and topoisomerase I activity. The following sections detail the SAR for these activities, supported by quantitative data.

EGFR Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and several benzimidazole derivatives have been developed as inhibitors. The introduction of an electron-withdrawing group on the phenyl ring attached to the benzimidazole core has been shown to increase anticancer activity.

Table 1: In Vitro Anticancer Activity of EGFR-Targeting Benzimidazole Derivatives

Compound IDR-Group (Substitution on Phenyl Ring)Target Cell LineIC50 (µM)Reference
3e 4-FluoroA5495.8[1]
3h 4-ChloroA5491.9[1]
3i 4-BromoA5493.2[1]
Cisplatin -A5492.5[1]

IC50: Half maximal inhibitory concentration.

The data clearly indicates that the chloro-substituted derivative (3h ) exhibits the most potent activity against the A549 lung cancer cell line, even surpassing the standard chemotherapeutic agent, cisplatin.[1]

Tubulin Polymerization Inhibition

Disruption of microtubule dynamics is a clinically validated strategy in cancer treatment. Certain benzimidazole derivatives interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.

Table 2: In Vitro Anticancer and Tubulin Polymerization Inhibitory Activities

Compound IDTarget Cell LineGrowth Inhibition IC50 (µM)Tubulin Polymerization Inhibition IC50 (µM)Reference
18b A5490.122.1
18b MCF-70.152.1
18b K5620.212.1
Combretastatin A-4 --1.9

IC50: Half maximal inhibitory concentration.

Compound 18b demonstrates potent growth inhibitory activity against multiple cancer cell lines and significantly inhibits tubulin polymerization, with an efficacy comparable to the known inhibitor Combretastatin A-4.

Topoisomerase I Inhibition

Topoisomerase I is a crucial enzyme involved in DNA replication and transcription. Its inhibition leads to DNA damage and cell death. A series of novel 1H-benzo[d]imidazoles (BBZs) have been identified as potential topoisomerase I inhibitors.

Table 3: Growth Inhibitory (GI50) Activity of Topoisomerase I-Targeting Benzimidazole Derivatives

Compound IDTarget Cell LineGI50 (µM)Reference
11a NCI-H4600.16[2][3]
12a NCI-H4600.25[2][3]
12b NCI-H4600.28[2][3]

GI50: 50% growth inhibition.

The compounds 11a , 12a , and 12b show potent growth inhibition in the low micromolar range against a panel of 60 human cancer cell lines.[2][3] Furthermore, compound 12b was found to inhibit the relaxation of DNA by human topoisomerase I with an IC50 of 16 µM.[2][3]

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their broad-spectrum antimicrobial properties. The structure-activity relationship studies in this area focus on substitutions that enhance potency against various bacterial and fungal strains.

Table 4: Minimum Inhibitory Concentration (MIC) of Antimicrobial Benzimidazole Derivatives

Compound IDTarget MicroorganismMIC (µg/mL)Reference
4a B. subtilis12.5
4a P. aeruginosa25
4b C. albicans12.5
Ampicillin B. subtilis6.25
Ampicillin P. aeruginosa25
Fluconazole C. albicans6.25

The data indicates that compound 4a has significant antibacterial activity, comparable to ampicillin against P. aeruginosa. Compound 4b shows good antifungal activity against C. albicans.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Anticancer Activity

This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.[4][5][6][7][8]

Broth Microdilution Method for Antimicrobial Activity

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10][11][12][13]

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10] Dilute this to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.[10]

  • Inoculation: Add 100 µL of the microbial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[10][11]

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound derivatives.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Benzimidazole Benzimidazole Derivative Benzimidazole->EGFR Inhibits

Caption: EGFR Signaling Pathway Inhibition.

Tubulin_Polymerization cluster_dimer Alpha_Tubulin α-Tubulin Tubulin_Dimer Tubulin Dimer Beta_Tubulin β-Tubulin Microtubule Microtubule Tubulin_Dimer->Microtubule Polymerization Microtubule->Tubulin_Dimer Depolymerization Benzimidazole Benzimidazole Derivative Benzimidazole->Tubulin_Dimer Binds to β-Tubulin Inhibits Polymerization Mitotic_Arrest Mitotic Arrest & Apoptosis Benzimidazole->Mitotic_Arrest

Caption: Inhibition of Tubulin Polymerization.

Topoisomerase_I_Inhibition Supercoiled_DNA Supercoiled DNA Topo_I Topoisomerase I Supercoiled_DNA->Topo_I Binds Cleavage_Complex DNA-Topo I Cleavage Complex Topo_I->Cleavage_Complex Creates Nick Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Religation DNA_Damage DNA Strand Breaks & Cell Death Cleavage_Complex->DNA_Damage Leads to Benzimidazole Benzimidazole Derivative Benzimidazole->Cleavage_Complex Stabilizes

Caption: Topoisomerase I Inhibition Mechanism.

References

A Comparative Guide to the Purity Analysis of Synthesized 1H-Benzo[d]imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous assessment of compound purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical techniques for determining the purity of synthesized 1H-Benzo[d]imidazole-4-carbaldehyde, a key building block in medicinal chemistry. We present a comparative analysis of common analytical methods, supported by experimental protocols and data, to aid in the selection of the most appropriate techniques for quality control.

Introduction to Purity Analysis of Heterocyclic Aldehydes

This compound, as a substituted benzimidazole, is prone to impurities arising from its synthesis. These can include unreacted starting materials, such as o-phenylenediamine derivatives and substituted benzaldehydes, as well as by-products from side reactions or degradation. Therefore, robust analytical methods are imperative to accurately identify and quantify the purity of the final product. The most commonly employed techniques for such analyses are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Purity Data

The following table summarizes the typical purity of this compound and its alternatives as determined by various analytical methods. This data is compiled from commercial suppliers and literature sources to provide a comparative overview.

CompoundAnalytical MethodReported Purity (%)Potential Impurities
This compound HPLC>98%Unreacted o-phenylenediamine, starting aldehyde, oxidation by-products
NMRConsistent with structureResidual solvents, minor unidentified impurities
1H-Imidazole-4-carbaldehydeHPLC≥96.0%[1]Starting materials from synthesis
GC98%Volatile organic impurities
2-Formyl-1H-benzo[d]imidazoleNMRStructure confirmedIsomeric impurities, residual reagents
2-Methyl-1H-benzo[d]imidazoleHPLC≥98.5%[2]Starting materials, methylation by-products
2-(4-Chlorophenyl)-1H-benzo[d]imidazoleElemental AnalysisC: 68.30, H: 3.95, N: 12.20 (Calculated: C: 68.28, H: 3.97, N: 12.25)[3]Unreacted 4-chlorobenzaldehyde and o-phenylenediamine
2-(Naphthalen-1-yl)-1H-benzo[d]imidazoleElemental AnalysisC: 83.55, H: 4.97, N: 11.45 (Calculated: C: 83.58, H: 4.95, N: 11.47)[3]Incomplete cyclization products

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for related compounds and can be adapted for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a powerful technique for separating and quantifying non-volatile and thermally labile compounds. A reversed-phase HPLC method is generally suitable for benzimidazole derivatives.

  • Instrumentation: HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often employed for optimal separation.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct and absolute method for purity determination without the need for a specific reference standard of the analyte.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic anhydride or dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound.

    • Accurately weigh a precise amount of the internal standard.

    • Dissolve both in a known volume of the deuterated solvent.

  • NMR Acquisition Parameters:

    • A sufficient relaxation delay (D1) should be used (typically 5 times the longest T1 of the signals of interest) to ensure full relaxation of all nuclei.

    • A 90° pulse angle should be accurately calibrated.

    • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Purity Calculation: The purity of the analyte is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account their respective molar masses and the number of protons contributing to each signal.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis.

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C, hold for 10 min.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-500 amu.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Derivatization may be necessary for non-volatile benzimidazoles to increase their volatility.

  • Data Analysis: Impurities are identified by their mass spectra and retention times. Quantification can be performed using an internal standard or by area percentage normalization.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the synthesis and purity analysis of this compound and the decision-making process for selecting an appropriate analytical technique.

Synthesis_and_Purity_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Start Starting Materials (o-phenylenediamine derivative, benzaldehyde derivative) Reaction Condensation Reaction Start->Reaction Workup Work-up & Crude Isolation Reaction->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification HPLC HPLC-UV Analysis Purification->HPLC NMR qNMR Analysis Purification->NMR GCMS GC-MS Analysis (for volatile impurities) Purification->GCMS Final Pure 1H-Benzo[d]imidazole- 4-carbaldehyde

Caption: Workflow for the synthesis and purity verification of this compound.

Analytical_Method_Selection cluster_primary Primary Purity Assessment cluster_secondary Specific Impurity Profiling Compound Synthesized This compound HPLC HPLC (Quantitative Purity, Non-volatile Impurities) Compound->HPLC Routine QC qNMR qNMR (Absolute Purity, Structural Confirmation) Compound->qNMR Reference Standard Certification GCMS GC-MS (Volatile/Semi-volatile Impurities) Compound->GCMS Suspected Volatile Contamination LCMS LC-MS (Impurity Identification) HPLC->LCMS Unknown Peak Identification

Caption: Decision tree for selecting the appropriate analytical method for purity analysis.

References

A Comparative Guide to Bioisosteres of 1H-Benzo[d]imidazole-4-carbaldehyde in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bioisosteric replacements for the 4-carbaldehyde moiety of 1H-benzo[d]imidazole, a critical scaffold in medicinal chemistry. By examining key bioisosteres such as carboxamide, carbonitrile, and various five-membered heterocycles, this document aims to inform rational drug design and lead optimization efforts. The comparisons are supported by experimental data from peer-reviewed literature, focusing on synthesis, biological activity, and relevant signaling pathways.

Introduction to Bioisosterism

Bioisosterism is a fundamental strategy in drug design that involves the substitution of a functional group within a bioactive molecule with another group of similar size, shape, and electronic configuration. The goal is to modulate the compound's physicochemical properties, pharmacokinetic profile, and pharmacodynamic interactions to enhance efficacy, improve safety, and secure intellectual property. The 4-carbaldehyde group of the 1H-benzo[d]imidazole scaffold serves as a versatile anchor for modification, and its bioisosteric replacement can significantly impact a compound's therapeutic potential.

Key Bioisosteric Replacements of the 4-Carbaldehyde Group

The aldehyde functionality, while reactive and useful for synthetic elaboration, can be a liability in a drug molecule due to potential metabolic instability and off-target reactivity. Common bioisosteric replacements aim to retain or improve upon the parent molecule's interactions with its biological target while mitigating these undesirable properties. This guide will focus on the following key bioisosteres:

  • Carboxamide: A classical and well-documented bioisostere of the carbaldehyde group (following oxidation). It can act as both a hydrogen bond donor and acceptor, often leading to improved target binding and favorable pharmacokinetic properties.

  • Carbonitrile: A smaller, more polar replacement that can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

  • Five-Membered Heterocycles (Tetrazole, Oxadiazole): These aromatic rings are often used to mimic the spatial and electronic properties of a carboxylic acid (a potential metabolite of the aldehyde) or a carboxamide. They can offer improved metabolic stability and bioavailability.

Comparative Analysis: Focus on PARP-1 Inhibition

A significant body of research on 1H-benzo[d]imidazole derivatives has focused on their activity as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[1][2][3] PARP-1 is a key enzyme in the DNA damage response pathway, and its inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations.[2] This guide will use PARP-1 inhibition as the primary endpoint for comparing the performance of different bioisosteres of 1H-benzo[d]imidazole-4-carbaldehyde.

Quantitative Data Summary

The following table summarizes the in vitro activity of various 2-substituted 1H-benzo[d]imidazole-4-carboxamide derivatives as PARP-1 inhibitors. While direct comparative data for other bioisosteres at the 4-position against PARP-1 is limited in the public domain, the data for the carboxamide derivatives provides a strong baseline for the potential of this scaffold.

Compound IDR Group (at position 2)Bioisostere (at position 4)PARP-1 IC50 (nM)Cell LineCytotoxicity IC50 (µM)Reference
Veliparib (R)-2-methylpyrrolidin-2-ylCarboxamide15.54--[4]
Olaparib (Reference Compound)-2.77MDA-MB-43623.89 ± 3.81[4]
6b Phenyl with 1,4-diazepane linkerCarboxamide8.65MDA-MB-436>100[4]
6m 3-methyl-furanyl with 1,4-diazepane linkerCarboxamide-MDA-MB-43625.36 ± 6.06[4]
23 PhenylCarboxamide15 (Ki)--[5]
78 4-hydroxymethylphenylCarboxamide1.6 (Ki)--[5]
45 4-hydroxyphenylCarboxamide6 (Ki)A2780-[5]

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the context in which these bioisosteres are evaluated, the following diagrams illustrate the PARP-1 signaling pathway and a general workflow for the synthesis and evaluation of these compounds.

PARP1_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 PARylation Poly(ADP-ribose) (PAR) Synthesis PARP1->PARylation Apoptosis Cell Death (Apoptosis) in HR-deficient cells PARP1->Apoptosis Leads to Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor PARP Inhibitor (e.g., Benzimidazole-4-carboxamide) Inhibitor->PARP1 Inhibition

PARP-1 signaling pathway in DNA damage response.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start o-phenylenediamine + Substituted Aldehyde/Nitrile Step1 Cyclization to form 2-substituted benzimidazole Start->Step1 Step2 Modification at 4-position (e.g., Nitrile to Carboxamide) Step1->Step2 Purification Purification and Characterization (NMR, MS) Step2->Purification InVitro In vitro PARP-1 Inhibition Assay (IC50) Purification->InVitro CellBased Cell-based Assays (Cytotoxicity, PAR levels) InVitro->CellBased InVivo In vivo Efficacy (Xenograft models) CellBased->InVivo SAR Structure-Activity Relationship (SAR) Analysis InVivo->SAR

General workflow for synthesis and evaluation.

Experimental Protocols

General Synthesis of 2-Substituted 1H-Benzo[d]imidazole-4-carboxamides

The synthesis of 2-substituted 1H-benzo[d]imidazole-4-carboxamides typically involves a multi-step process:

  • Formation of the Benzimidazole Core: Condensation of a substituted o-phenylenediamine with a substituted benzaldehyde or benzonitrile. This reaction is often carried out under microwave irradiation in the presence of an acid catalyst like polyphosphoric acid (PPA) and phosphoric acid.[6]

  • Introduction of the Carboxamide Precursor: The 4-position is typically functionalized with a cyano group, which can be introduced via Sandmeyer reaction from a corresponding amino group or by direct synthesis from a pre-functionalized o-phenylenediamine.

  • Hydrolysis of the Nitrile: The 4-carbonitrile is then hydrolyzed to the corresponding carboxylic acid, usually under acidic or basic conditions.

  • Amide Coupling: The resulting carboxylic acid is coupled with an appropriate amine using standard peptide coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent like DMF.[7]

In Vitro PARP-1 Inhibition Assay (Chemiluminescent)

This protocol outlines a common method for determining the IC50 value of a test compound against PARP-1.[8]

  • Plate Coating: A 96-well plate is coated with histone H4, which serves as a substrate for PARP-1.

  • Blocking: The plate is blocked to prevent non-specific binding.

  • Inhibitor Preparation: Serial dilutions of the test compound and a positive control (e.g., Olaparib) are prepared.

  • PARP-1 Reaction: A reaction mixture containing PARP-1 enzyme, NAD+ (the substrate for PARylation), and the test inhibitor at various concentrations is added to the wells.

  • Incubation: The plate is incubated to allow the PARP-1-mediated PARylation of histone H4 to occur.

  • Detection: The amount of poly(ADP-ribose) (PAR) formed is quantified using an anti-PAR antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a chemiluminescent substrate.

  • Data Analysis: The chemiluminescence is measured using a microplate reader. The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is calculated using a sigmoidal dose-response curve.

Discussion and Future Perspectives

The available data strongly supports the utility of the carboxamide group as an effective bioisostere for the 4-carbaldehyde moiety in 1H-benzo[d]imidazole-based PARP-1 inhibitors. This functional group plays a crucial role in binding to the active site of PARP-1, likely through hydrogen bonding interactions.

While direct comparative data is scarce, the exploration of other bioisosteres such as carbonitriles , tetrazoles , and oxadiazoles at the 4-position is a promising avenue for future research. These groups could offer advantages in terms of metabolic stability, cell permeability, and intellectual property. For instance, the carbonitrile group, being a precursor to the carboxamide, warrants further investigation as a potential pharmacophore in its own right. Tetrazoles and oxadiazoles, as metabolically stable mimics of carboxylic acids and amides, could lead to compounds with improved pharmacokinetic profiles.[9][10]

Future studies should focus on the systematic synthesis and evaluation of a series of 1H-benzo[d]imidazole derivatives with diverse bioisosteric replacements at the 4-position. A head-to-head comparison of their inhibitory activity against PARP-1 and other relevant targets, along with a comprehensive assessment of their ADME properties, would provide invaluable insights for the design of next-generation inhibitors based on this privileged scaffold.

References

Cross-Validation of Bioactivity Assays for 1H-Benzo[d]imidazole-4-carbaldehyde and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of bioactivity assays for 1H-Benzo[d]imidazole-4-carbaldehyde and its structurally related derivatives. Due to the limited availability of extensive bioactivity data for this compound, this guide has been expanded to include relevant data on other benzimidazole-carbaldehyde derivatives and related bioactive benzimidazoles. This comparative analysis is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, offering insights into the potential therapeutic applications of this class of compounds. The guide presents a compilation of quantitative data from various in vitro assays, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Data Presentation: Comparative Bioactivity of Benzimidazole Derivatives

The following tables summarize the bioactivity of selected benzimidazole derivatives against various targets, providing a comparative overview of their potency.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

Compound/AlternativeTarget OrganismAssay TypeMIC (µg/mL)Reference
Benzimidazole Derivative 1 Staphylococcus aureusBroth Microdilution10-20[1]
Benzimidazole Derivative 2 Escherichia coliBroth Microdilution10-20[1]
Ampicillin (Standard) Staphylococcus aureusBroth MicrodilutionVaries[1]
Ampicillin (Standard) Escherichia coliBroth MicrodilutionVaries[1]
Benzimidazole Derivative 3 Candida albicansBroth Microdilution10-20[1]
Benzimidazole Derivative 4 Aspergillus nigerBroth Microdilution10-20[1]
Fluconazole (Standard) Candida albicansBroth MicrodilutionVaries[1]
Fluconazole (Standard) Aspergillus nigerBroth MicrodilutionVaries[1]

Table 2: Anticancer Activity of Benzimidazole Derivatives

Compound/AlternativeCell LineAssay TypeIC50 (µM)Reference
Compound 18b A549 (Lung Carcinoma)MTT Assay0.12[2]
Compound 18b MCF-7 (Breast Cancer)MTT Assay0.15[2]
Compound 18b K562 (Leukemia)MTT Assay0.21[2]
Doxorubicin (Standard) VariousMTT AssayVaries[3]
Compound 12b 60 Human Cancer Cell LinesGI50 Assay0.16 - 3.6[4]

Table 3: Antioxidant Activity of Benzimidazole Derivatives

Compound/AlternativeAssay TypeActivityReference
Benzimidazole Derivative 3 Lipid Peroxidation Inhibition57% inhibition[5]
Butylated Hydroxytoluene (BHT) (Standard) Lipid Peroxidation Inhibition65% inhibition[5]
Benzo[2][5]imidazo[2,1-b]thiazole-2-carbaldehyde DPPH Radical Scavenging95% inhibition at 500 µg/L[6]
Ascorbic Acid (Standard) DPPH Radical ScavengingVaries[7]

Experimental Protocols

This section provides detailed methodologies for the key bioassays cited in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive controls (microorganism in broth without the compound) and negative controls (broth only).

  • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[7][8][9]

Materials:

  • Test compounds (dissolved in methanol or ethanol)

  • DPPH solution (0.1 mM in methanol or ethanol)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare various concentrations of the test compounds and the positive control.

  • Add a specific volume of the test compound solution to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically 517 nm).

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[5][10][11]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially targeted by benzimidazole derivatives and the general workflows of the described bioassays.

anticancer_pathways cluster_cell Cancer Cell Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor_Tyrosine_Kinases->Signaling_Cascade activate Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors activate Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Mitosis Mitosis Gene_Expression->Mitosis Apoptosis Apoptosis Gene_Expression->Apoptosis Microtubules Microtubules Microtubules->Mitosis essential for Mitosis->Apoptosis DNA_Topoisomerase_I DNA Topoisomerase I DNA_Replication DNA Replication DNA_Topoisomerase_I->DNA_Replication relieves torsional stress DNA_Replication->Apoptosis Benzimidazole_Derivatives Benzimidazole Derivatives Benzimidazole_Derivatives->Receptor_Tyrosine_Kinases inhibit Benzimidazole_Derivatives->Microtubules inhibit polymerization Benzimidazole_Derivatives->DNA_Topoisomerase_I inhibit

Caption: Potential anticancer mechanisms of benzimidazole derivatives.

experimental_workflows cluster_antimicrobial Antimicrobial Susceptibility Assay cluster_antioxidant DPPH Antioxidant Assay cluster_anticancer MTT Anticancer Assay A1 Prepare Compound Dilutions A2 Inoculate with Microorganism A1->A2 A3 Incubate A2->A3 A4 Determine MIC A3->A4 B1 Prepare Compound and DPPH Solutions B2 Mix and Incubate in Dark B1->B2 B3 Measure Absorbance at 517 nm B2->B3 B4 Calculate % Scavenging B3->B4 C1 Seed Cancer Cells in 96-well Plate C2 Treat with Compound C1->C2 C3 Add MTT and Incubate C2->C3 C4 Dissolve Formazan and Measure Absorbance C3->C4 C5 Calculate IC50 C4->C5

Caption: General workflows for key bioactivity assays.

References

Safety Operating Guide

Proper Disposal of 1H-Benzo[d]imidazole-4-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. For professionals handling 1H-Benzo[d]imidazole-4-carbaldehyde, a comprehensive understanding of its hazards and the correct disposal protocol is paramount. This guide provides a procedural, step-by-step plan for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.

Immediate Safety Precautions
  • Engineering Controls: All work with this compound in solid form should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2] Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[1]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling the chemical.[1]

    • Body Protection: A fully buttoned laboratory coat must be worn.

Step-by-Step Disposal Protocol

The disposal of this compound and any materials contaminated with it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation:

    • All waste containing this compound, including residual solid, contaminated labware (e.g., weighing boats, pipette tips), and spill cleanup materials, must be classified as hazardous chemical waste.

    • This waste stream must be segregated from other laboratory waste to prevent accidental mixing with incompatible materials, such as strong oxidizing agents or strong acids.

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for the collection of this compound waste. The container should be clearly labeled as "Hazardous Waste" and should specify the contents (i.e., "this compound waste").

    • Keep the waste container securely closed except when adding waste.

  • Spill Management:

    • In the event of a spill, avoid creating dust.[1]

    • Carefully sweep up the solid material and place it into the designated hazardous waste container.

    • Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • Disposal of Empty Containers:

    • Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).

    • The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinsates should also be collected as hazardous waste.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service.[1] Do not attempt to incinerate the material unless the facility is equipped with an afterburner and scrubber.[1]

Summary of Hazard Information (Based on Structurally Similar Compounds)
Hazard ClassificationDescriptionGHS PictogramSignal Word
Skin IrritationCauses skin irritation[1]GHS07 (Exclamation Mark)Warning
Eye IrritationCauses serious eye irritation[1]GHS07 (Exclamation Mark)Warning
Respiratory IrritationMay cause respiratory irritation[1]GHS07 (Exclamation Mark)Warning

Experimental Workflow & Decision Making

The following diagrams illustrate the procedural workflow for the proper disposal of this compound and the associated decision-making process.

Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_procedure Disposal Procedure start Start: Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated (Unused chemical, contaminated labware, spill debris) fume_hood->waste_generated identify_waste Identify as Hazardous Waste waste_generated->identify_waste segregate_waste Segregate from Incompatible Materials identify_waste->segregate_waste containerize Place in Labeled, Sealed, Compatible Container segregate_waste->containerize spill_cleanup Spill? containerize->spill_cleanup cleanup_procedure Sweep, containerize, and clean area. Collect all materials as hazardous waste. spill_cleanup->cleanup_procedure Yes contact_disposal Contact Licensed Waste Disposal Service spill_cleanup->contact_disposal No cleanup_procedure->contact_disposal end End: Waste Disposed contact_disposal->end

Caption: Workflow for the safe disposal of this compound.

Disposal_Decision_Tree cluster_decision Disposal Decision Making start Material is deemed waste is_contaminated Is it the chemical itself or contaminated material? start->is_contaminated both_paths Treat as Hazardous Waste is_contaminated->both_paths Both prohibited_methods Prohibited Disposal Methods both_paths->prohibited_methods down_drain Dispose down the drain? prohibited_methods->down_drain Check in_trash Dispose in regular trash? prohibited_methods->in_trash Check no1 NO down_drain->no1 no2 NO in_trash->no2 correct_path Follow Hazardous Waste Disposal Protocol no1->correct_path no2->correct_path

Caption: Decision tree for the disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benzo[d]imidazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1H-Benzo[d]imidazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.